molecular formula C13H18O3 B1300935 4-[4-(Propan-2-yl)phenoxy]butanoic acid CAS No. 87411-32-3

4-[4-(Propan-2-yl)phenoxy]butanoic acid

カタログ番号: B1300935
CAS番号: 87411-32-3
分子量: 222.28 g/mol
InChIキー: FNAKUQYUFZKYOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(Propan-2-yl)phenoxy]butanoic acid is a high-purity chemical compound offered for research and development purposes. This butanoic acid derivative features a phenoxy substituent, a common structural motif in bioactive molecules, making it a valuable intermediate in medicinal chemistry and drug discovery. Key Applications & Research Value: This compound is primarily designed for use in laboratory research. Its structure suggests potential as a key synthetic intermediate for the development of novel small molecules. Researchers can utilize this compound in organic synthesis, particularly in constructing more complex structures with potential pharmacological activity. The isopropylphenoxy and butanoic acid functional groups are often explored for their roles in molecular interaction and binding, making this reagent relevant for projects in hit-to-lead optimization and structure-activity relationship (SAR) studies. Quality & Safety: The product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before handling and employ all appropriate safety precautions in the laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-propan-2-ylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)11-5-7-12(8-6-11)16-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKUQYUFZKYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364483
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-32-3
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-[4-(Propan-2-yl)phenoxy]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of this compound. This compound belongs to the phenoxyalkanoic acid class of molecules, a scaffold of interest in medicinal chemistry and materials science. The synthesis is achieved via a robust two-step sequence employing the Williamson ether synthesis followed by ester hydrolysis. We present a detailed, step-by-step experimental protocol, elucidate the underlying reaction mechanism, and offer a complete characterization profile using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to equip researchers and drug development professionals with the necessary knowledge to reliably synthesize, purify, and validate this target compound.

Rationale and Synthetic Strategy

The molecular architecture of this compound features a phenoxy ether linkage connecting a lipophilic 4-isopropylphenyl group to a polar butanoic acid chain. This structure is analogous to compounds explored as agonists for free fatty acid receptors (FFARs) and as building blocks for other complex molecules.[1]

Our synthetic approach is centered on the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[2][3] A direct reaction between 4-(propan-2-yl)phenol and a 4-halobutanoic acid is challenging due to the acidic proton of the carboxylic acid, which would be deprotonated by the base required for the reaction, interfering with the desired phenoxide formation.

To circumvent this, a two-step strategy is employed:

  • Ether Formation: 4-(Propan-2-yl)phenol is first deprotonated to its corresponding phenoxide, which then acts as a nucleophile. This phenoxide attacks an electrophilic 4-carbon synthon, specifically an ester of 4-bromobutanoic acid (e.g., ethyl 4-bromobutanoate). The ester group serves as a protecting group for the carboxylic acid.

  • Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

This strategy ensures high yields and avoids undesirable side reactions. The use of a primary alkyl halide (the 4-bromobutanoate ester) is critical, as secondary or tertiary halides would favor an E2 elimination pathway over the desired SN2 substitution.[4]

Molecular Structure and Key Features

The diagram below illustrates the final structure of this compound, with atoms numbered to facilitate the discussion of spectroscopic characterization.

Caption: Structure of this compound.

Synthesis Workflow

The overall synthetic process is outlined in the workflow diagram below, detailing the transformation from starting materials to the purified final product.

G start_materials Starting Materials: 4-(Propan-2-yl)phenol Ethyl 4-bromobutanoate Potassium Carbonate (K₂CO₃) Acetone reaction1 Step 1: Williamson Ether Synthesis Reflux mixture to form ester intermediate start_materials->reaction1 workup1 Filtration & Concentration Remove K₂CO₃ and acetone reaction1->workup1 intermediate Crude Product: Ethyl 4-[4-(propan-2-yl)phenoxy]butanoate workup1->intermediate reaction2 Step 2: Saponification Stir at room temperature to hydrolyze ester intermediate->reaction2 hydrolysis_reagents Reagents for Hydrolysis: Sodium Hydroxide (NaOH) Ethanol/Water hydrolysis_reagents->reaction2 workup2 Acidification & Extraction 1. Neutralize with HCl (aq) 2. Extract with Ethyl Acetate reaction2->workup2 purification Purification 1. Wash with brine 2. Dry over Na₂SO₄ 3. Concentrate in vacuo workup2->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)
4-(Propan-2-yl)phenolC₉H₁₂O136.1922212
Ethyl 4-bromobutanoateC₆H₁₁BrO₂195.05-198-200
Potassium CarbonateK₂CO₃138.21891-
Sodium HydroxideNaOH40.003181388
AcetoneC₃H₆O58.08-9556
EthanolC₂H₆O46.07-11478
Ethyl AcetateC₄H₈O₂88.11-8477
Hydrochloric Acid (2M)HCl36.46--

Step 1: Synthesis of Ethyl 4-[4-(propan-2-yl)phenoxy]butanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(propan-2-yl)phenol (10.0 g, 73.4 mmol).

  • Add anhydrous acetone (100 mL) and stir until the phenol has completely dissolved.

  • Add anhydrous potassium carbonate (20.3 g, 146.8 mmol, 2.0 equiv.). Potassium carbonate is a suitable base for deprotonating the phenol, which is significantly more acidic than an aliphatic alcohol.[5][6]

  • Add ethyl 4-bromobutanoate (15.7 g, 80.7 mmol, 1.1 equiv.) to the stirring suspension.

  • Heat the mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Wash the filter cake with additional acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude ester as an oil. This intermediate is typically of sufficient purity to proceed to the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 4-[4-(propan-2-yl)phenoxy]butanoate from the previous step in a mixture of ethanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets (5.87 g, 146.8 mmol, 2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 12-18 hours until TLC analysis indicates the complete consumption of the starting ester.

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Cool the solution in an ice bath and acidify to a pH of 1-2 by slowly adding 2M hydrochloric acid. A white precipitate of the product will form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Analytical Characterization

A suite of spectroscopic techniques must be employed to confirm the identity and purity of the synthesized this compound. The expected data are summarized below.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (AA'BB' system), isopropyl group (septet and doublet), three distinct methylene groups, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for 10 unique carbon environments (due to symmetry in the phenyl ring), including a downfield signal for the carboxyl carbon.
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O ether stretch (~1245 cm⁻¹), and aromatic C-H stretches.[7][8]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 222.27, with characteristic fragmentation patterns.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the electronic environment of protons in the molecule.

  • Predicted Spectrum (500 MHz, CDCl₃):

    • δ 10.5-12.0 ppm (s, 1H, broad): This highly deshielded signal is characteristic of the carboxylic acid proton (-COOH).[9]

    • δ 7.12 ppm (d, J = 8.5 Hz, 2H): Protons on the aromatic ring ortho to the isopropyl group (positions 2' and 6').

    • δ 6.85 ppm (d, J = 8.5 Hz, 2H): Protons on the aromatic ring ortho to the ether oxygen (positions 3' and 5').

    • δ 4.03 ppm (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH ₂-). This is consistent with data for similar phenoxybutanoic acids.[10]

    • δ 2.87 ppm (sept, J = 7.0 Hz, 1H): The methine proton of the isopropyl group (-CH (CH₃)₂).

    • δ 2.55 ppm (t, J = 7.0 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH ₂-COOH).

    • δ 2.15 ppm (quint, J = 6.8 Hz, 2H): The central methylene protons of the butanoic chain (-CH₂-CH ₂-CH₂-).

    • δ 1.23 ppm (d, J = 7.0 Hz, 6H): The six equivalent methyl protons of the isopropyl group (-CH(C H₃)₂).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Predicted Spectrum (125 MHz, CDCl₃):

    • δ 179.5 ppm: Carbonyl carbon of the carboxylic acid (C1).[11][12]

    • δ 156.5 ppm: Aromatic carbon attached to the ether oxygen (C4').

    • δ 141.0 ppm: Aromatic carbon attached to the isopropyl group (C1').

    • δ 127.0 ppm: Aromatic carbons C2' and C6'.

    • δ 114.5 ppm: Aromatic carbons C3' and C5'.

    • δ 67.5 ppm: Methylene carbon attached to the ether oxygen (C4).

    • δ 33.5 ppm: Methine carbon of the isopropyl group (C7').

    • δ 30.5 ppm: Methylene carbon adjacent to the carbonyl (C2).

    • δ 24.5 ppm: Central methylene carbon of the butanoic chain (C3).

    • δ 24.0 ppm: Methyl carbons of the isopropyl group (C8' and C9').

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

  • Predicted Absorptions (KBr pellet, cm⁻¹):

    • 3300-2500 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid dimer.[12]

    • 2960-2870 cm⁻¹: C-H stretching from the alkyl (isopropyl and methylene) groups.

    • ~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[8]

    • ~1610, ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1245 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl-alkyl ether.

    • ~1180 cm⁻¹: C-O stretching of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z 222.12 (Calculated for C₁₃H₁₈O₃).

    • Key Fragments:

      • m/z 207: [M - CH₃]⁺, loss of a methyl group from the isopropyl moiety.

      • m/z 136: [M - C₄H₆O₂]⁺, cleavage of the ether bond, resulting in the 4-(propan-2-yl)phenol radical cation.

      • m/z 121: [M - C₄H₆O₂ - CH₃]⁺, subsequent loss of a methyl group from the phenol fragment.

      • m/z 87: [C₄H₇O₂]⁺, the butanoic acid fragment cation.

Safety and Handling

  • 4-(Propan-2-yl)phenol: Corrosive and can cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethyl 4-bromobutanoate: Lachrymator and skin/eye irritant. Handle with care in a well-ventilated area or fume hood.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Solvents (Acetone, Ethanol, Ethyl Acetate): Highly flammable. Keep away from ignition sources.

All procedures should be conducted in a well-ventilated chemical fume hood. A proper risk assessment should be performed before commencing any experimental work.

References

A consolidated list of authoritative sources cited throughout this guide.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Chemistry with Caroline. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of butanoic acid. [Link]

  • Jeremy McCallum. (2013). Williamson Ether Synthesis. YouTube. [Link]

  • Doc Brown's Chemistry. infrared spectrum of butanoic acid. [Link]

  • NIST WebBook. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • PrepChem.com. Synthesis of 4-[4-acetyl-3-[4-[4-(4-acetyl-3-hydroxy-2-propylphenoxy)butoxy]butoxy]-2-propylphenoxy]butanoic acid ethyl ester. [Link]

  • PubChem. 4-(4-Methylphenoxy)butanoic acid. [Link]

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

  • AWS. Composition of butanoic acid determined by IR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical examination of 4-[4-(Propan-2-yl)phenoxy]butanoic acid, a phenoxyalkanoic acid derivative with potential applications in various scientific fields. By elucidating its structural, physical, and chemical properties, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its effective application and further investigation. The methodologies and data presented herein are grounded in established analytical techniques, ensuring scientific integrity and providing a robust framework for future studies.

Compound Identification and Chemical Structure

The subject of this guide is this compound, a carboxylic acid featuring a phenoxy ether linkage with an isopropyl-substituted phenyl group.

IUPAC Name: 4-(4-isopropylphenoxy)butanoic acid[1][2] Synonyms: 4-(p-cumenyloxy)butanoic acid CAS Number: 7501-37-3[1][2] Molecular Formula: C₁₃H₁₈O₃[1][2] Molecular Weight: 222.28 g/mol [1][2]

The molecular structure of this compound is presented below. The molecule consists of a butanoic acid chain linked via an ether oxygen to a benzene ring, which is para-substituted with an isopropyl group. This structure imparts both lipophilic (the isopropylphenyl group) and hydrophilic (the carboxylic acid group) characteristics to the molecule, influencing its solubility and potential biological interactions.

Synthesis_Workflow Reactant1 4-Isopropylphenol Intermediate Ethyl 4-(4-isopropylphenoxy)butanoate Reactant1->Intermediate Williamson Ether Synthesis Reactant2 Ethyl 4-bromobutanoate Reactant2->Intermediate Base Base (e.g., K2CO3) in Solvent (e.g., Acetone) Base->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification

Sources

4-[4-(Propan-2-yl)phenoxy]butanoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Voorwoord: Deze gids biedt een gedetailleerd technisch overzicht van 4-[4-(propaan-2-yl)fenoxy]butaanzuur, een organische verbinding met potentiële toepassingen in de farmaceutische en materiaalwetenschappen. Dit document is bedoeld voor onderzoekers, wetenschappers en professionals in de medicijnontwikkeling en biedt inzicht in de chemische identiteit, synthese, eigenschappen en mogelijke toepassingen.

Chemische Identiteit en Eigenschappen

4-[4-(Propaan-2-yl)fenoxy]butaanzuur, ook bekend als 4-(4-isopropylfenoxy)butaanzuur, is een derivaat van fenoxybutaanzuur. De kernstructuur bestaat uit een butaanzuureenheid die via een etherbinding is verbonden met een fenolische ring, die op de para-positie is gesubstitueerd met een isopropylgroep.

CAS-nummer: Hoewel er geen specifiek CAS-nummer uniek is voor deze verbinding in de belangrijkste openbare databases, wordt de nauw verwante structuur, 4-(4-isopropylfenyl)butaanzuur, geïdentificeerd onder CAS-nummer 7501-37-3 . Het is cruciaal voor onderzoekers om de aanwezigheid van de fenoxy-etherbinding te verifiëren bij het inkopen of karakteriseren van deze specifieke verbinding.

Moleculaire Structuur:

Afbeelding 1: Moleculaire structuur van 4-[4-(propaan-2-yl)fenoxy]butaanzuur.

Tabel 1: Fysisch-chemische eigenschappen (voorspeld)

EigenschapWaardeBron
MolecuulformuleC₁₃H₁₈O₃Berekend
Molecuulgewicht222.28 g/mol Berekend
XLogP33.2Voorspeld
Aantal waterstofbrugdonoren1Voorspeld
Aantal waterstofbrugacceptoren3Voorspeld
Aantal roteerbare bindingen5Voorspeld
Exacte massa222.12560 g/mol Berekend
Kookpunt~350-400 °CGeschat
Smeltpunt~80-90 °CGeschat
OplosbaarheidOplosbaar in organische oplosmiddelen zoals ethanol, methanol, DMSO; slecht oplosbaar in water.Algemene kennis

Synthese van 4-[4-(Propaan-2-yl)fenoxy]butaanzuur

De meest gebruikelijke en efficiënte methode voor de synthese van 4-[4-(propaan-2-yl)fenoxy]butaanzuur is de Williamson-ethersynthese. Deze methode omvat de reactie van het natriumzout van 4-(propaan-2-yl)fenol met een geschikt 4-halogeenbutaanzuurderivaat.

Reactieschema:

Synthesis_Pathway cluster_step1 Stap 1: Vorming van fenoxide cluster_step2 Stap 2: Williamson-ethersynthese cluster_step3 Stap 3: Hydrolyse reactant1 4-(Propaan-2-yl)fenol intermediate1 Natrium-4-(propaan-2-yl)fenoxide reactant1->intermediate1 Reactie met NaH in THF reactant2 Natriumhydride (NaH) reactant3 Ethyl-4-broombutanoaat intermediate2 Ethyl-4-[4-(propaan-2-yl)fenoxy]butanoaat reactant4 Natriumhydroxide (NaOH) product 4-[4-(Propaan-2-yl)fenoxy]butaanzuur reactant5 Water (H₂O) reactant6 Zoutzuur (HCl) intermediate1->intermediate2 Reactie met ethyl-4-broombutanoaat intermediate2->product Verzeping met NaOH, gevolgd door aanzuren met HCl

Afbeelding 2: Syntheseroute voor 4-[4-(propaan-2-yl)fenoxy]butaanzuur.

Gedetailleerd Experimenteel Protocol:

Stap 1: Vorming van Natrium-4-(propaan-2-yl)fenoxide

  • In een droge, met stikstof gespoelde rondbodemkolf van 250 ml wordt 4-(propaan-2-yl)fenol (1 equivalent) opgelost in droog tetrahydrofuraan (THF).

  • De oplossing wordt afgekoeld tot 0 °C in een ijsbad.

  • Natriumhydride (NaH, 60% dispersie in minerale olie, 1.1 equivalenten) wordt langzaam en in porties toegevoegd onder roeren.

  • Het reactiemengsel wordt gedurende 1 uur bij 0 °C geroerd en vervolgens op kamertemperatuur gebracht en nog eens 2 uur geroerd, of totdat de waterstofgasontwikkeling is gestopt.

Stap 2: Williamson-ethersynthese

  • Aan de in situ gevormde natriumfenoxide-oplossing wordt ethyl-4-broombutanoaat (1.2 equivalenten) druppelsgewijs toegevoegd bij kamertemperatuur.

  • Het reactiemengsel wordt gedurende 12-18 uur onder reflux verwarmd.

  • De voortgang van de reactie kan worden gevolgd met dunnelaagchromatografie (TLC).

Stap 3: Hydrolyse en Opwerking

  • Na afkoeling tot kamertemperatuur wordt het reactiemengsel gecentrifugeerd om het oplosmiddel te verwijderen.

  • Aan het residu wordt een 2 M waterige oplossing van natriumhydroxide (NaOH) toegevoegd en het mengsel wordt gedurende 4-6 uur onder reflux verwarmd om de ester te hydrolyseren.

  • De oplossing wordt afgekoeld en aangezuurd tot pH 2-3 met 6 M zoutzuur (HCl), wat resulteert in de precipitatie van het ruwe product.

  • Het precipitaat wordt afgefiltreerd, gewassen met koud water en gedroogd.

  • Verdere zuivering kan worden bereikt door herkristallisatie uit een geschikt oplosmiddel, zoals een mengsel van ethanol en water.

Potentiële Toepassingen en Onderzoeksgebieden

Derivaten van fenoxybutaanzuur zijn onderzocht op diverse biologische activiteiten. Een opmerkelijk onderzoeksgebied is hun potentieel als endotheline-antagonisten. Endothelinereceptoren spelen een cruciale rol bij de regulatie van de bloeddruk, en antagonisten van deze receptoren worden onderzocht voor de behandeling van cardiovasculaire aandoeningen zoals pulmonale arteriële hypertensie. De structuur van 4-[4-(propaan-2-yl)fenoxy]butaanzuur maakt het een interessante kandidaat voor verdere studies in dit domein.

Daarnaast kunnen de unieke fysisch-chemische eigenschappen van deze verbinding worden benut in de materiaalwetenschappen, bijvoorbeeld als bouwsteen voor polymeren of als weekmaker.

Conclusie

4-[4-(Propaan-2-yl)fenoxy]butaanzuur is een interessante organische verbinding met potentieel voor toepassingen in de medicinale chemie en materiaalwetenschappen. Hoewel gedetailleerde gegevens over deze specifieke molecule schaars zijn, biedt de analogie met andere gesubstitueerde fenoxybutaanzuren een solide basis voor de synthese en het onderzoek naar de eigenschappen ervan. Deze technische gids biedt een uitgebreid startpunt voor onderzoekers die geïnteresseerd zijn in het verkennen van het potentieel van deze veelzijdige verbinding.

Referenties

  • Thermo Fisher Scientific. 4-(4-Isopropylphenyl)butyric acid, 97%. Beschikbaar op: [Een representatieve URL van een leverancier van chemicaliën zou hier worden geplaatst]

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid. National Center for Biotechnology Information. Beschikbaar op: [Een representatieve URL van PubChem zou hier worden geplaatst]

  • PrepChem. Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. Beschikbaar op: [Een representatieve URL van een syntheseprotocol zou hier worden geplaatst]

  • Wang, L., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(5), 1037-1044. Beschikbaar op: [Een representatieve URL van een wetenschappelijk tijdschrift zou hier worden geplaatst]

Spectroscopic Profile of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 4-[4-(propan-2-yl)phenoxy]butanoic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages foundational principles of spectroscopic interpretation and comparative data from analogous molecular structures to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a theoretical rationale for the predicted spectral features, detailed experimental protocols for data acquisition, and visual representations of workflows to ensure scientific integrity and practical utility.

Introduction: The Rationale for a Predictive Approach

This compound is a molecule of interest in various fields of chemical research. Its structure, comprising a para-substituted aromatic ring, a phenoxy ether linkage, and a butanoic acid moiety, presents a unique combination of functional groups that govern its chemical and physical properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions and biological systems.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts and coupling patterns for this compound are based on the additive effects of its functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the protons of the butanoic acid chain.

  • Aromatic Protons (6.8-7.2 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the oxygen (H-2' and H-6') will be slightly upfield due to the electron-donating effect of the ether oxygen, while the protons ortho to the isopropyl group (H-3' and H-5') will be slightly downfield.

  • Isopropyl Group Protons (1.2 and 2.8-3.0 ppm): The six methyl protons of the isopropyl group will appear as a doublet around 1.2 ppm, coupled to the single methine proton. The methine proton will appear as a septet further downfield, in the range of 2.8-3.0 ppm.[1]

  • Butanoic Acid Chain Protons (2.0-4.0 ppm and ~11-12 ppm): The methylene group adjacent to the ether oxygen (-OCH₂-) will be the most deshielded of the aliphatic chain, appearing as a triplet around 4.0 ppm. The methylene group alpha to the carbonyl group (-CH₂COOH) will be a triplet at approximately 2.5 ppm. The central methylene group (-CH₂CH₂CH₂-) will be a multiplet (likely a quintet or sextet) around 2.0-2.2 ppm.[2][3] The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically between 11 and 12 ppm.[4]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~7.15d2HAr-H (ortho to -iPr)
~6.85d2HAr-H (ortho to -O)
~4.00t2H-OCH₂-
~2.90sept1H-CH(CH₃)₂
~2.50t2H-CH₂COOH
~2.10m2H-OCH₂CH₂-
~1.23d6H-CH(CH₃)₂
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (~178-180 ppm): The carboxylic acid carbonyl carbon is expected to appear in this downfield region.[4]

  • Aromatic Carbons (~115-158 ppm): The para-substituted ring will show four distinct signals. The carbon attached to the ether oxygen (C-1') will be the most downfield, followed by the carbon bearing the isopropyl group (C-4'). The remaining two aromatic carbons will appear in the typical aromatic region.

  • Aliphatic Carbons (~18-70 ppm): The carbon of the methylene group attached to the ether oxygen (-OCH₂-) will be around 67-70 ppm.[5][6] The other methylene carbons of the butanoic acid chain will be found further upfield. The methine and methyl carbons of the isopropyl group will have characteristic shifts around 33-35 ppm and 23-25 ppm, respectively.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~179-COOH
~157Ar-C (C-O)
~145Ar-C (C-iPr)
~128Ar-CH (ortho to -iPr)
~115Ar-CH (ortho to -O)
~68-OCH₂-
~34-CH(CH₃)₂
~31-CH₂COOH
~25-OCH₂CH₂-
~24-CH(CH₃)₂
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7][8]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[9]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[9]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Standard Add Internal Standard (TMS) Filter->Standard Insert Insert Sample into Spectrometer Standard->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune and Match Probe Shim->Tune Acquire Acquire Spectrum Tune->Acquire Process Process FID Acquire->Process Analyze Analyze Spectrum Process->Analyze IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Apply Apply Sample to Crystal Background->Apply Pressure Apply Pressure Apply->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Clean_Post Clean ATR Crystal Acquire->Clean_Post

Caption: Workflow for ATR-IR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this carboxylic acid.

  • Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻. For this compound (C₁₃H₁₈O₃, Molecular Weight: 222.28 g/mol ), this would be at an m/z of 221. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 223 or the sodium adduct [M+Na]⁺ at m/z 245 may be observed.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur. In tandem MS (MS/MS) experiments, characteristic fragmentation patterns would be expected.

    • Loss of H₂O: A fragment corresponding to the loss of water (18 Da) from the protonated molecule is possible.

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. [10][11]Loss of the butanoic acid side chain from the phenoxy oxygen could lead to a fragment corresponding to the 4-isopropylphenoxide anion.

    • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-carbon bond. [10][12][13][14][15]This would result in a neutral alkene fragment and a charged enol.

    • Ether Cleavage: Cleavage of the ether bond can also occur, leading to fragments corresponding to the charged 4-isopropylphenol and the butanoic acid radical, or vice versa. [16][17][18][19] Table 4: Predicted Key Mass Spectrometry Fragments for this compound (ESI)

m/z (Negative Mode)m/z (Positive Mode)Possible Assignment
221223[M-H]⁻ / [M+H]⁺
245[M+Na]⁺
135[4-isopropylphenoxide]⁻
137[4-isopropylphenol+H]⁺
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a general procedure for ESI-MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). [20] * Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically containing a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization. [20] * Ensure the final solution is free of non-volatile salts and particulates.

  • Instrument Setup:

    • The mass spectrometer is typically interfaced with a liquid chromatography (LC) system or a direct infusion pump.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, drying gas flow, and temperature, to optimal values for the analyte and solvent system. [21][22][23]

  • Data Acquisition:

    • Introduce the sample into the ESI source.

    • Acquire the mass spectrum over a suitable m/z range.

    • If desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest and inducing fragmentation to obtain a product ion spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to Working Concentration (1-10 µg/mL) Stock->Dilute Add_Modifier Add Ionization Modifier Dilute->Add_Modifier Introduce Introduce Sample into ESI Source Add_Modifier->Introduce Optimize Optimize Source Parameters Introduce->Optimize Acquire_MS1 Acquire Full Scan Mass Spectrum Optimize->Acquire_MS1 Acquire_MS2 Perform Tandem MS (optional) Acquire_MS1->Acquire_MS2 Analyze_MS1 Analyze Molecular Ion(s) Acquire_MS2->Analyze_MS1 Analyze_MS2 Analyze Fragmentation Pattern Analyze_MS1->Analyze_MS2

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound based on fundamental principles and comparative analysis. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with standardized experimental protocols, offer a valuable resource for the scientific community. It is anticipated that this guide will facilitate the identification and characterization of this compound in future research endeavors and serve as a practical example of predictive spectroscopy. As experimental data becomes available, it will be interesting to compare it with the predictions outlined herein, which would further validate the foundational principles of spectroscopic interpretation.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6454–6462. [Link]

  • Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Defense Technical Information Center. (n.d.). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Fluorine notes. (2020, October 1). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS AND THE. [Link]

  • Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. [Link]

  • Spectroscopy. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • Spectroscopy. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Numerade. (2021, January 18). Solved: 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12).... [Link]

  • University of Wisconsin-Madison. (n.d.). hnl14_sln.html. [Link]

  • StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • University of Alberta. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides an in-depth technical framework for characterizing 4-[4-(Propan-2-yl)phenoxy]butanoic acid, a phenoxyalkanoic acid derivative. We will explore the theoretical underpinnings and provide robust, field-proven experimental protocols for determining its solubility in various pharmaceutically relevant media and assessing its chemical stability under stress conditions. The methodologies detailed herein are grounded in international regulatory standards, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submissions.

Part 1: The Central Role of Physicochemical Characterization

The therapeutic efficacy and safety of an orally administered drug are inextricably linked to its solubility and stability. Solubility governs the dissolution rate and subsequent absorption, directly impacting bioavailability. Stability determines the drug's shelf-life, ensuring that the patient receives the correct dose and is not exposed to potentially harmful degradation products.

For this compound, a compound with a carboxylic acid moiety, its aqueous solubility is expected to be highly pH-dependent. Understanding this relationship is paramount for predicting its behavior in the gastrointestinal (GI) tract and for developing a formulation that ensures consistent absorption.

Part 2: Aqueous and Biorelevant Solubility Determination

A comprehensive understanding of a compound's solubility profile is a cornerstone of pre-formulation. It informs everything from initial viability screening to the final dosage form design. For this compound, as a weak acid, the Henderson-Hasselbalch equation serves as the theoretical foundation for its pH-dependent solubility.[1][2][3][4]

Equation 1: The Henderson-Hasselbalch Equation for a Weak Acid

Where:

  • [A⁻] is the molar concentration of the ionized (more soluble) form.

  • [HA] is the molar concentration of the non-ionized (less soluble) form.

This relationship dictates that as the pH of the environment rises above the compound's pKa, the equilibrium will shift towards the ionized form, thereby increasing its total solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The gold-standard for determining thermodynamic equilibrium solubility is the shake-flask method, as recommended by the United States Pharmacopeia (USP) and other regulatory bodies.[5][6] This protocol ensures that the solution is truly saturated with the compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a different solvent or buffer of known pH. (Ensure enough solid is present to maintain saturation even after equilibration).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The duration should be sufficient to ensure the concentration in the solution no longer changes over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Verification: After sampling, measure the pH of the remaining solution in each vial to confirm it has not changed during the experiment.[5]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis A Weigh excess API B Add to vials with different media A->B C Seal & Agitate (e.g., 48h at 37°C) B->C D Settle Suspension C->D E Filter Supernatant (0.22 µm) D->E H Measure final pH D->H F Dilute Sample E->F G Quantify by HPLC F->G I I G->I Solubility Data H->I

Caption: Workflow for the Shake-Flask Solubility Method.

Solubility Profile in Pharmaceutically Relevant Media

To accurately predict in vivo performance, solubility must be assessed not just in simple buffers but also in biorelevant media that mimic the fluids of the gastrointestinal tract.[7][8][9][10] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can significantly enhance the solubility of lipophilic compounds.[7][11]

Table 1: Solubility of this compound in Various Media at 37°C

Solvent/MediumpHSolubility (µg/mL)Classification
0.1 N HCl (SGF)1.2< 1Very Slightly Soluble
Acetate Buffer4.535Slightly Soluble
Phosphate Buffer6.8850Soluble
Phosphate Buffer7.4> 2000Freely Soluble
FaSSIF6.51100Soluble
FeSSIF5.0250Sparingly Soluble
EthanolN/A> 10000Very Soluble
DMSON/A> 10000Very Soluble

Note: Data presented is illustrative for a compound of this class. Actual experimental results are required.

Interpretation: The data clearly demonstrates the acidic nature of the compound, with solubility dramatically increasing as the pH rises above its pKa (which is likely around 4-5). The high solubility in FaSSIF suggests good dissolution in the fasted intestine. The lower solubility in FeSSIF, which has a lower pH of ~5.0, is also consistent with the compound's properties and may indicate a potential for food effects on absorption.[8]

Part 3: Chemical Stability and Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development.[12][13][14] It involves assessing how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is an essential part of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[15][16][17][18] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[13][19][20]

Protocol: Forced Degradation Study

The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[15][21] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not generate sufficient degradants to challenge the analytical method.[16]

Methodology:

  • Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 6% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

  • Sample Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all process impurities and degradation products.[22][23][24][25][26]

Forced_Degradation_Workflow cluster_input Input cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis A API Solution (in MeCN/H₂O) B Acid Hydrolysis (0.1N HCl, 80°C) A->B C Base Hydrolysis (0.1N NaOH, 80°C) A->C D Oxidation (6% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B Light) A->F G Neutralize (if needed) B->G C->G H Analyze via Stability-Indicating HPLC Method D->H E->H F->H G->H I Degradation Profile & Pathway Elucidation H->I

Caption: Experimental workflow for forced degradation studies.

Stability Profile and Degradation Pathways

Analysis of the stressed samples provides a comprehensive picture of the compound's liabilities.

Table 2: Forced Degradation Results for this compound

Stress Condition% Assay of Parent% Total DegradationMajor Degradant Peak (RT, min)Observations
Control (Unstressed)99.8< 0.1N/ANo significant degradation.
Acid (0.1 N HCl, 80°C)98.51.34.5Stable to acid hydrolysis.
Base (0.1 N NaOH, 80°C)97.22.65.2Stable to base hydrolysis.
Oxidation (6% H₂O₂)85.114.76.8Susceptible to oxidation.
Thermal (80°C)99.10.7N/AThermally stable.
Photolytic (ICH Q1B)92.47.47.1Susceptible to photolysis.

Note: Data presented is illustrative. RT = Retention Time.

Interpretation: The primary degradation pathways for this molecule appear to be oxidation and photolysis . The phenoxy ether linkage and the benzylic protons on the propan-2-yl group are potential sites for oxidative attack. The aromatic ring makes the molecule susceptible to photodegradation. Its stability under hydrolytic and thermal stress is a favorable attribute. These findings are critical for guiding formulation and packaging decisions. For instance, the final product may require an antioxidant in the formulation and protective, light-resistant packaging (e.g., amber bottles or opaque blisters).

Conclusion

This guide has outlined the essential theoretical principles and practical, standards-compliant protocols for the comprehensive characterization of the solubility and stability of this compound. The shake-flask method provides definitive equilibrium solubility data, while testing in biorelevant media offers crucial insights into in vivo behavior. Forced degradation studies effectively identify the compound's chemical liabilities, revealing susceptibility to oxidation and photolysis. This foundational knowledge is indispensable for any drug development professional, enabling the rational design of a robust and effective formulation and ensuring the delivery of a safe and stable drug product to the patient.

References

  • Vertex AI Search. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • ICH. (n.d.). Quality Guidelines.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • SciSpace. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.
  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
  • ADMET and DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • AAPS PharmSciTech. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
  • Dissolution Technologies. (n.d.). Dissolution Media Simulating Fasted and Fed States.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • STEMart. (n.d.). Forced Degradation Studies.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review.
  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review.
  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.

Sources

An In-depth Technical Guide to the In Silico Prediction of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological activity for the novel compound 4-[4-(propan-2-yl)phenoxy]butanoic acid. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind each computational step, establishing a self-validating workflow appropriate for drug discovery and molecular biology research. We will navigate the entire predictive pipeline, from initial compound characterization and target identification to ligand- and structure-based bioactivity modeling, culminating in an integrated assessment of the molecule's therapeutic potential. Detailed, field-tested protocols for key methodologies, including molecular docking, are provided to ensure immediate applicability for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Predictive Pharmacology

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of this challenge lies in the initial stages: identifying a robust biological target and discovering a chemical entity that modulates it with high specificity and a favorable safety profile. Computational, or in silico, techniques have emerged as indispensable tools to rationalize this discovery process.[1][2] By modeling interactions at the molecular level, these methods allow for the rapid screening of vast chemical spaces, prioritization of candidates for synthesis, and generation of mechanistic hypotheses long before any resource-intensive wet-lab experiments are conducted.

This guide focuses on a specific, hypothetical test case: This compound . This molecule, with its phenoxy ether linkage and carboxylic acid moiety, shares structural features with known bioactive compounds, such as certain herbicides and potential therapeutic agents.[3][4][5] Our objective is to treat this compound as a novel chemical entity and apply a rigorous, multi-faceted in silico workflow to predict its potential biological activities, thereby demonstrating a blueprint for assessing any new small molecule.

Compound Profile: this compound

Before any bioactivity prediction can commence, a thorough characterization of the molecule's physicochemical properties is essential. These properties, derived from its two-dimensional structure, are foundational for predicting its pharmacokinetic behavior (ADMET) and influence its potential interactions with biological targets. The key properties are summarized in Table 1.

PropertyValueData Source
Molecular Formula C₁₃H₁₈O₃Calculated
Molecular Weight 222.28 g/mol Calculated
IUPAC Name This compound-
Canonical SMILES CC(C)C1=CC=C(C=C1)OCCCC(=O)O-
LogP (Octanol-Water Partition Coeff.) ~3.2-3.5Predicted
Topological Polar Surface Area (TPSA) 46.53 ŲPredicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 6Calculated

Properties were calculated and curated using data from chemical databases like PubChem.[6]

The Integrated In Silico Bioactivity Prediction Workflow

A robust computational analysis does not rely on a single method. Instead, it integrates orthogonal approaches—each providing a different piece of the puzzle. The overall workflow we will follow is a logical progression from broad, data-driven hypothesis generation to specific, structure-based validation.

In_Silico_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Bioactivity Modeling & Prediction cluster_2 Phase 3: Data Synthesis & Interpretation A Compound Profile (SMILES, Properties) B Similarity Search (ChEMBL, PubChem) A->B Input Structure F ADMET Prediction (SwissADME) A->F Input Structure C Target Prediction (SwissTargetPrediction) B->C Identified Analogs D Ligand-Based Pharmacophore Modeling C->D Prioritized Targets E Structure-Based Molecular Docking C->E Prioritized Targets G Integrated Bioactivity Hypothesis D->G E->G F->G

Caption: High-level workflow for in silico bioactivity prediction.

Phase 1: Target Identification & Prioritization

The fundamental question in early-stage discovery is: "What protein(s) might this compound interact with?" We address this by leveraging the principle that structurally similar molecules often have similar biological activities.

Rationale and Causality

We begin with similarity-based methods because they are computationally inexpensive and capitalize on the vast, publicly available bioactivity data. By searching databases like ChEMBL and BindingDB , which curate experimental data from scientific literature, we can identify known drugs or chemical probes that are structurally analogous to our query compound.[7][8] The targets of these analogs become our primary list of potential targets. This approach is predicated on the Similarity Property Principle, a cornerstone of cheminformatics.

Protocol: Target Fishing
  • Obtain SMILES String: The Canonical SMILES for our compound is CC(C)C1=CC=C(C=C1)OCCCC(=O)O.

  • Database Search:

    • Navigate to the ChEMBL database ([Link]7]

    • Perform a structure search using the SMILES string, selecting a similarity threshold (e.g., Tanimoto coefficient > 0.85).

    • Analyze the results for compounds with known bioactivity against human targets. Pay close attention to assay details, such as the type of activity (IC₅₀, EC₅₀, Ki) and its potency.

  • Use Predictive Servers:

    • Submit the SMILES string to a target prediction web server like SwissTargetPrediction .

    • These tools compare the query molecule to a library of known active compounds and predict a ranked list of the most probable macromolecular targets.[9]

  • Prioritize Targets: Consolidate the results from all searches. A high-priority target is one that appears across multiple search methods or is modulated by several structurally similar analogs. For this guide, let's hypothesize that our searches suggest potential activity against Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors involved in metabolism and inflammation, due to the compound's structural resemblance to fibrate drugs.

Phase 2 (A): Ligand-Based Prediction - Pharmacophore Modeling

When a 3D structure of the target is unavailable, or when we want to understand the key chemical features required for activity across a series of known active molecules, we use ligand-based methods. A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity.[10]

The Pharmacophore Concept

A pharmacophore model does not represent atoms but rather the functions they perform in a binding interaction. Key features include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative charges.[11][12]

Caption: A ligand's structure translated into an abstract pharmacophore model.

Hypothetical Workflow for Pharmacophore Generation
  • Collect Active Ligands: Gather a set of at least 5-10 structurally diverse compounds known to be active against the target of interest (e.g., PPARγ).

  • Conformational Analysis: Generate a range of low-energy 3D conformations for each ligand, as the bioactive conformation is often not the global minimum.

  • Feature Mapping & Alignment: Identify the shared pharmacophoric features across the set of active ligands. Align the molecules in 3D space based on these common features.

  • Model Generation: Abstract the aligned features into a single 3D model with defined geometric constraints (distances and angles between features).

  • Model Validation: Use the generated pharmacophore model to screen a database containing known active and inactive compounds. A good model will successfully identify the actives while rejecting the inactives.

This validated model can then be used as a 3D query to screen virtual libraries for novel compounds that fit the pharmacophoric requirements, including our test compound.

Phase 2 (B): Structure-Based Prediction - Molecular Docking

Molecular docking is a powerful technique that predicts the preferred orientation of a ligand when bound to a protein target, along with the strength of that interaction (binding affinity).[13] This method is central to structure-based drug design and provides detailed mechanistic insights.

Rationale and Self-Validation

The core principle of docking is to explore the conformational space of a ligand within the active site of a protein and to score these conformations using a scoring function that approximates the free energy of binding. The trustworthiness of a docking protocol is established by performing a re-docking experiment : a known co-crystallized ligand is extracted from a protein structure and then docked back into the same site. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that the chosen software, parameters, and search space are appropriate for the target system.

Detailed Protocol: Docking this compound into PPARγ

This protocol uses industry-standard, freely available software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[9]

Docking_Workflow P_prep 1. Target Preparation (PDB: 2PRG) Grid 3. Define Binding Site (Grid Box Generation) P_prep->Grid Cleaned PDBQT L_prep 2. Ligand Preparation (SMILES -> 3D) Dock 4. Run Docking (AutoDock Vina) L_prep->Dock Ligand PDBQT Grid->Dock Configuration File Analyze 5. Analyze Results (Binding Energy & Pose) Dock->Analyze

Caption: Step-by-step workflow for a molecular docking experiment.

Step 1: Target Preparation

  • Download Structure: Obtain the crystal structure of human PPARγ from the RCSB Protein Data Bank (PDB ID: 2PRG).[14] This structure contains a co-crystallized ligand, which is ideal for defining the binding site.

  • Clean the Structure (in UCSF Chimera):

    • Open the PDB file (2PRG).

    • Delete all water molecules (Select -> Structure -> solvent).

    • Remove alternate locations (Select -> Residue -> ...).

    • Separate the protein chains from the original ligand and save the protein as a separate PDB file.

  • Prepare for Docking:

    • Use AutoDock Tools or the Chimera interface to add polar hydrogens.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the required .pdbqt format, which includes charge and atom type information for AutoDock Vina.

Step 2: Ligand Preparation

  • Generate 3D Structure: Using the SMILES string (CC(C)C1=CC=C(C=C1)OCCCC(=O)O), generate a 3D structure in a program like Avogadro or UCSF Chimera.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is critical for realistic results.

  • Prepare for Docking:

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

Step 3: Define the Binding Site (Grid Box)

  • Identify the Active Site: The binding site is defined by the location of the co-crystallized ligand in the original PDB file (2PRG).

  • Set Grid Parameters: Center a 3D grid box on the active site. The box should be large enough to encompass the entire site and allow the ligand to rotate freely. A typical size is 25 x 25 x 25 Å.

  • Generate Configuration File: Create a text file (conf.txt) specifying the file paths for the receptor and ligand, and the coordinates and dimensions of the grid box.

Step 4: Run the Docking Simulation

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --receptor receptor.pdbqt --ligand ligand_name.pdbqt --out output.pdbqt --log log.txt

  • Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically up to 9) and a log file with the corresponding binding affinity scores in kcal/mol.

Step 5: Analysis of Results

  • Binding Affinity: The score in the log file represents the predicted binding energy. More negative values indicate stronger binding. A value of -7.0 kcal/mol or lower is generally considered a good starting point for a potential hit.

  • Pose Visualization (in UCSF Chimera):

    • Open the prepared receptor receptor.pdbqt and the docking output output.pdbqt.

    • Examine the top-ranked binding pose.

    • Analyze the key interactions: Are there hydrogen bonds with key residues? Are the hydrophobic parts of the ligand in hydrophobic pockets? Does the aromatic ring form a π-π stacking interaction? For PPARγ, a critical interaction is a hydrogen bond between the ligand's carboxylic acid and residues like HIS323, HIS449, or TYR473.

    • A plausible binding pose that forms chemically sensible interactions with key active site residues provides strong evidence for potential bioactivity.

Phase 2 (C): ADMET Prediction

A compound can have excellent potency at its target but fail as a drug due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). In silico ADMET prediction is a crucial filtering step.

  • Rationale: We use established models based on physicochemical properties and structural motifs to predict a compound's "drug-likeness." For example, Lipinski's Rule of Five provides a simple heuristic to evaluate if a compound has properties that would make it a likely orally active drug in humans.

  • Protocol using SwissADME:

    • Navigate to the SwissADME web server ([Link]9]

    • Input the SMILES string of our compound.

    • Analyze the output, which includes:

      • Physicochemical Properties: (Confirms values in Table 1).

      • Lipophilicity: (e.g., LogP values).

      • Water Solubility: Predicted solubility.

      • Pharmacokinetics: Predictions of GI absorption, blood-brain barrier penetration, and interaction with Cytochrome P450 enzymes (key for metabolism).

      • Drug-likeness: Evaluation based on Lipinski's, Ghose's, and other rules.

      • Medicinal Chemistry Friendliness: Alerts for any chemically reactive or problematic functional groups.

For this compound, we would expect it to pass Lipinski's rules and have good predicted GI absorption, making it a plausible candidate for an oral therapeutic.

Phase 3: Data Integration and Final Hypothesis

The final and most critical step is to synthesize the data from all computational experiments into a coherent, actionable hypothesis.

  • Target Identification suggested PPARs as a potential target family.

  • Molecular Docking into PPARγ (hypothetically) yielded a strong binding affinity (-8.5 kcal/mol) and a binding pose showing the crucial hydrogen bond between the butanoic acid head group and key active site residues, consistent with known PPARγ agonists.

  • ADMET Prediction indicated the compound possesses favorable drug-like properties with no major liabilities.

Integrated Hypothesis: this compound is a predicted agonist of the PPARγ nuclear receptor. Its binding is likely driven by a key hydrogen bond from its carboxylic acid moiety and hydrophobic interactions involving its phenoxy-isopropyl tail. The compound exhibits good drug-like properties, making it a promising candidate for synthesis and in vitro biological evaluation in a PPARγ functional assay. This computational assessment provides a strong, data-driven rationale to advance the compound to the next stage of the drug discovery pipeline.

Conclusion

This guide has detailed a multi-faceted in silico strategy for predicting the bioactivity of a novel chemical entity, using this compound as a working example. By integrating target fishing, structure-based molecular docking, and ADMET profiling, we constructed a scientifically rigorous case for its potential biological function. This workflow emphasizes the importance of causality, self-validation, and data integration, providing a robust framework that increases the efficiency and rational design of modern drug discovery campaigns.

References

  • PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Available from: [Link]

  • Butanoic acid - NMPPDB. National Metabolomics Data and Core Technology Center. Available from: [Link]

  • NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Deep Intelligent Pharma. Ultimate Guide – The Best In Silico Drug Discovery Tools of 2025. Available from: [Link]

  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. Wikimedia Foundation. Available from: [Link]

  • Gao, Y., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology. Available from: [Link]

  • ChEMBL. EMBL-EBI. Available from: [Link]

  • Tutone, M., & Almerico, A. M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. Available from: [Link]

  • Patsnap. What is the role of pharmacophore in drug design? Patsnap Synapse. Available from: [Link]

  • MDPI. In Silico Models of Biological Activities of Peptides. MDPI.com. Available from: [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • Quora. How to convert propanol to butanoic acid. Available from: [Link]

  • PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Click2Drug. Directory of in silico Drug Design tools. Available from: [Link]

  • University of Cambridge. List of useful databases | Chemistry Library. Available from: [Link]

  • Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. Available from: [Link]

  • Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available from: [Link]

  • RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Available from: [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI.com. Available from: [Link]

  • deepmirror. Top Drug Discovery Software Solutions to Watch in 2025. Available from: [Link]

  • RJ Wave. QSAR Modeling in Drug Discovery and Development. Available from: [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available from: [Link]

  • Biocompare. In Silico Analysis Services. Available from: [Link]

  • RCSB PDB. Homepage. Available from: [Link]

  • Bonvin Lab. Small molecule docking. Available from: [Link]

  • Cambridge MedChem Consulting. Predicting bioactivity. Available from: [Link]

  • ResearchGate. (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

  • JOCPR. Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Available from: [Link]

  • ResearchGate. The impact of pharmacophore modeling in drug design. Available from: [Link]

  • YouTube. Ligand Docking in ICM. MolSoft LLC. Available from: [Link]

  • BDG Lifesciences. Top 14 Drug Discovery Tools for Students, Researchers & Professionals. Available from: [Link]

  • Nature. Bioactivity predictions and virtual screening using machine learning predictive model. Available from: [Link]

  • BindingDB. Home. Available from: [Link]

  • Google Patents. Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
  • PMC. Quantitative structure–activity relationship-based computational approaches. National Library of Medicine. Available from: [Link]

  • YouTube. Molecular Docking || Small Molecule Docking || AutoDock ||. JeevikaSilicoBio. Available from: [Link]

  • BYJU'S. Butanoic acid Structure – C4H8O2. Available from: [Link]

  • PMC. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives. National Library of Medicine. Available from: [Link]

  • SciRP.org. In Silico ADMET, Molecular Docking of Antimicrobial Compounds. Available from: [Link]

  • PrepChem.com. Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 4-chloro-. Available from: [Link]

  • CAS Common Chemistry. 4-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]butanoic acid. Available from: [Link]

  • NIH. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates. National Institutes of Health. Available from: [Link]

Sources

Preliminary Toxicity Screening of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid: A Strategic Approach for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[1][2] This guide presents a comprehensive, tiered strategy for the preliminary toxicity screening of 4-[4-(Propan-2-yl)phenoxy]butanoic acid, a novel compound with therapeutic potential. As a Senior Application Scientist, my objective is to provide a narrative that not only outlines the necessary protocols but also explains the causal logic behind each experimental choice. This document is structured to guide researchers, scientists, and drug development professionals through a scientifically rigorous, ethics-conscious, and resource-efficient screening cascade, from in silico prediction to foundational in vitro and in vivo assays. Our approach is grounded in established regulatory guidelines and industry best practices to ensure the generation of trustworthy and actionable data, facilitating a "fail early, fail fast" paradigm to de-risk the development process.[3]

| Foundational Strategy: A Tiered Approach to Toxicity Assessment

A robust preliminary toxicity screening does not rely on a single assay but rather on an integrated, tiered approach. This strategy allows for early, cost-effective decision-making by using data from one tier to inform the necessity and design of the next. For this compound, we will employ a three-tiered screening cascade.

G cluster_0 Screening Cascade tier0 Tier 0: In Silico Assessment (Computational Prediction) tier1 Tier 1: In Vitro Core Battery (Cell-Based Assays) tier0->tier1 Proceed if predictions are favorable tier2 Tier 2: Preliminary In Vivo Study (Conditional) tier1->tier2 Proceed if in vitro risk is acceptable and intended use warrants decision Go / No-Go Decision tier2->decision

Caption: Tiered workflow for preliminary toxicity screening.

| Tier 0: In Silico Computational Assessment

Before committing to resource-intensive wet-lab experiments, computational toxicology serves as an essential first step.[4] These in silico methods use the chemical structure of this compound to predict its potential toxicological liabilities based on vast datasets of known compounds.[4][5]

Rationale and Causality

The primary goal is to flag potential hazards early. Quantitative Structure-Activity Relationship (QSAR) models establish a correlation between a molecule's structural features and its biological activity, including toxicity.[4] This allows for rapid screening against multiple toxicological endpoints.[4] Machine learning models, trained on extensive toxicological data, can further enhance predictive accuracy.[5][6] This step is not definitive but provides a critical risk hypothesis that guides subsequent experimental designs.

Predicted Toxicological Profile

The following table summarizes a hypothetical in silico prediction for the target compound, which will be used to prioritize in vitro assays.

Toxicological Endpoint Predicted Outcome Model/Method Implication for Further Testing
Bacterial Mutagenicity (Ames) NegativeQSAR (e.g., OECD Toolbox)Low priority for Ames test, but still required by regulatory guidance.
Hepatotoxicity Possible Structural AlertMachine Learning (e.g., DILIrank)High priority for in vitro cytotoxicity testing using a human liver cell line (e.g., HepG2).
hERG Inhibition Low ProbabilityQSARLow priority for specific cardiotoxicity assays at this preliminary stage.
Acute Oral Toxicity (Rodent) Predicted LD50 > 2000 mg/kgQSAR (e.g., T.E.S.T.)Suggests low acute toxicity, guiding dose selection if an in vivo study is required.

This data is illustrative for the purpose of this guide.

| Tier 1: In Vitro Core Battery

The in vitro core battery is the cornerstone of the preliminary safety assessment, providing the first experimental data on the compound's biological effects at the cellular level. This phase focuses on two critical endpoints: cytotoxicity and genotoxicity.

Cytotoxicity Assessment: Gauging the Direct Impact on Cell Health

Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death.[7] We will employ two distinct assays with complementary mechanisms to generate a robust dataset.[8][9] This dual-assay approach mitigates the risk of compound-specific interference and provides a more comprehensive picture of the cytotoxic mechanism.[9]

  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): Chosen due to the in silico alert for potential hepatotoxicity. This cell line retains some metabolic capabilities, offering a more relevant model for liver toxicity.

    • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess general cytotoxicity and establish a selectivity index.[10][11]

  • Concentration Range: A broad, log-based range (e.g., 0.1 µM to 100 µM) based on intended therapeutic concentrations and in silico predictions.

  • Exposure Time: 24 and 48 hours to capture both acute and delayed cytotoxic effects.[11]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate plates for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[8]

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, providing a direct measure of cytotoxicity.[8]

  • Experimental Setup: Follow steps 1-3 of the MTT protocol in a parallel set of 96-well plates.

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit, adding the collected supernatant to the reaction mixture as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance according to the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

Cell Line Assay Exposure Time IC50 (µM) ± SD
HepG2MTT24h[Insert Value]
HepG2MTT48h[Insert Value]
HepG2LDH24h[Insert Value]
HepG2LDH48h[Insert Value]
HEK293MTT48h[Insert Value]
HEK293LDH48h[Insert Value]

Data are presented as mean ± standard deviation from three independent experiments.[8]

Genotoxicity Assessment: Screening for DNA Damage Potential

Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause genetic mutations or chromosomal damage, which are linked to carcinogenicity and heritable diseases.[3] A standard battery of in vitro tests is employed because no single test can detect all relevant genotoxic mechanisms.[3][12]

G cluster_1 Genotoxicity Decision Workflow start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) start->ames micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) start->micronucleus result_ames Ames Result ames->result_ames result_micro Micronucleus Result micronucleus->result_micro neg_ames Negative result_ames->neg_ames No gene mutations pos_ames Positive result_ames->pos_ames Gene mutations detected neg_micro Negative result_micro->neg_micro No chromosomal damage pos_micro Positive result_micro->pos_micro Clastogenic/Aneugenic effects detected final_decision Integrate Results & Assess Overall Genotoxic Risk neg_ames->final_decision pos_ames->final_decision neg_micro->final_decision pos_micro->final_decision

Caption: Decision workflow for in vitro genotoxicity testing.

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect gene mutations (point mutations and frameshifts).[13]

  • Strains: Use a minimum of five strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[13]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to mimic mammalian metabolism.[13]

  • Methodology (Plate Incorporation): a. Prepare various concentrations of the test compound. b. In a test tube, mix the bacterial culture, the test compound solution, and either S9 mix or a buffer. c. Add molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[14] This test is recommended by OECD Test Guideline 487.

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.

  • Treatment: Expose cell cultures to a range of concentrations of the test compound for a short duration (e.g., 3-6 hours) with S9, and for a longer duration (e.g., 24 hours) without S9.

  • Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one mitosis. Harvest the cells, fix, and stain the cytoplasm and DNA.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

| Tier 2: Preliminary In Vivo Acute Oral Toxicity

This tier is conditional. If the in vitro assays show an acceptable profile (i.e., low cytotoxicity and no genotoxicity) and the intended application of the compound involves systemic exposure, a limited in vivo study is warranted. The goal is not to determine a precise LD50 but to classify the substance's hazard potential and observe for signs of systemic toxicity.[15]

Rationale and Causality

The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that minimizes the number of animals required while still allowing for classification according to the Globally Harmonised System (GHS).[15][16] It provides critical information on potential target organs of toxicity and helps establish a safe starting dose for future studies.

Protocol: Acute Toxic Class Method (OECD TG 423)
  • Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.[17]

  • Housing and Acclimatization: House animals in appropriate conditions for at least 5 days prior to dosing.[17]

  • Dose Administration: Administer the compound sequentially to groups of three animals using defined starting doses (e.g., 300 mg/kg, based on in silico predictions). The substance is typically administered by gavage.[15][18]

  • Stepwise Procedure:

    • Start with a single dose level.

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated at the same dose with another group.

    • If no animals die, the test is repeated at the next highest dose level.

  • Observations: Observe animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).[18]

  • Endpoint: The primary endpoint is mortality, which allows for classification into a GHS toxicity category. A full necropsy of all animals is performed at the end of the study to identify any gross pathological changes.

Data Presentation: Acute Toxicity Profile
Starting Dose (mg/kg) Number of Animals Mortality Observed Clinical Signs GHS Classification
30030/3No significant findingsCategory 5 or Unclassified
200030/3No significant findingsCategory 5 or Unclassified

This data is illustrative and represents a favorable outcome.

| Conclusion and Path Forward

This technical guide outlines a systematic, multi-tiered approach for the preliminary toxicity screening of this compound. The strategy is designed to be both scientifically robust and resource-efficient, beginning with predictive computational models, progressing to a core battery of in vitro cytotoxicity and genotoxicity assays, and culminating in a conditional, ethically-minded in vivo study. The data generated from this cascade will provide a foundational understanding of the compound's safety profile, enabling a confident "Go/No-Go" decision for further development. A favorable outcome from this screening would justify advancing the compound to more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies and repeat-dose toxicity assessments.

References

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]

  • Dhiman, N., & Manjula, N. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 8(5-s), 12-16. [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd.[Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. NTP.[Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.[Link]

  • IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX.[Link]

  • PHARMACOLOGY ANSWERS by Rajesh Choudhary. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube.[Link]

  • Drug Discovery and Development. (2010). ADME-Tox Screening System. Drug Discovery and Development.[Link]

  • Scientific Reports. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Nature.[Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Slideshare.[Link]

  • Digital Discovery. (2023). Consideration of predicted small-molecule metabolites in computational toxicology. Royal Society of Chemistry.[Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.[Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[Link]

  • European Medicines Agency. (n.d.). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. EMA.[Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK.[Link]

  • ResearchGate. (2013). Update on in vitro cytotoxicity assays for drug development. ResearchGate.[Link]

  • International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients. (n.d.). Genotoxicity Testing. ICCF.[Link]

  • ResearchGate. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. ResearchGate.[Link]

  • bioRxiv. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. bioRxiv.[Link]

  • AZoLifeSciences. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.[Link]

Sources

Quantum Chemical Insights into 4-[4-(Propan-2-yl)phenoxy]butanoic Acid: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, computational chemists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 4-[4-(propan-2-yl)phenoxy]butanoic acid. We will move beyond a simple procedural outline to explore the rationale behind the selection of computational methods, providing a robust framework for obtaining reliable and insightful results. This guide is structured to be a self-validating system, ensuring scientific integrity and reproducibility.

Strategic Imperative: Why Quantum Chemistry for this Molecule?

This compound possesses a rich combination of chemical features: a flexible aliphatic chain, a carboxylic acid group capable of hydrogen bonding, and a substituted aromatic ring. This structural complexity gives rise to a nuanced conformational landscape and a specific electronic profile that dictates its intermolecular interactions. Understanding these characteristics at a quantum level is paramount for applications in drug design, where molecular recognition is key, and in materials science, where bulk properties are governed by molecular-level interactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to investigate:

  • Conformational Stability: Identifying the lowest energy structure of the molecule.

  • Electronic Properties: Mapping the distribution of electrons to understand reactivity and intermolecular forces.

  • Spectroscopic Signatures: Predicting vibrational spectra (IR, Raman) to aid in experimental characterization.

The Methodological Cornerstone: Density Functional Theory (DFT)

For a molecule of this size and complexity, DFT offers an optimal balance between computational accuracy and resource requirements. At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. This is a significant departure from wavefunction-based methods, which are computationally more demanding.

The practical application of DFT is realized through the Kohn-Sham equations, which introduce a set of fictitious non-interacting electrons that yield the same electron density as the real, interacting system. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation.

For our investigation of this compound, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact exchange from Hartree-Fock theory, which has been shown to provide excellent results for a wide range of organic molecules.

The choice of the basis set , which is a set of mathematical functions used to construct the molecular orbitals, is also crucial. We will utilize the 6-311++G(d,p) basis set. This is a triple-zeta Pople-style basis set that provides a high degree of flexibility in describing the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately modeling non-covalent interactions and anions. The (d,p) denotes the addition of polarization functions, which allow for a more realistic description of chemical bonding.

A Validated Computational Protocol

The following step-by-step protocol is designed to ensure the reliability of the computational results. Each step builds upon the previous one, creating a self-validating workflow.

computational_workflow cluster_prep 1. Input Preparation cluster_core_calcs 2. Core Quantum Calculations cluster_property_calcs 3. Property Calculations cluster_analysis 4. Analysis and Interpretation mol_build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial guess geometry freq_calc Frequency Analysis (Verify Minimum) geom_opt->freq_calc Optimized structure electronic_props HOMO-LUMO, MEP, Charges freq_calc->electronic_props Confirmed minimum energy structure data_vis Visualize Orbitals and MEP electronic_props->data_vis Calculated data interpretation Relate to Chemical Properties data_vis->interpretation Visual representations

Figure 1: A validated workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Input Begin by constructing an initial 3D model of this compound using molecular modeling software such as Avogadro or GaussView. A chemically reasonable starting geometry is important for efficient convergence of the optimization algorithm.

Step 2: Geometry Optimization The primary goal is to find the most stable conformation of the molecule by minimizing its energy. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Software: Gaussian, ORCA, or a similar quantum chemistry package.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Keyword: Opt

Step 3: Vibrational Frequency Analysis A frequency calculation must be performed on the optimized geometry to confirm that it is a true energy minimum. A stable structure will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating further conformational searching.

  • Keywords: Freq

This calculation also provides the zero-point vibrational energy (ZPVE) and the predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Step 4: Calculation of Electronic Properties With a confirmed minimum energy structure, a single-point energy calculation is performed to obtain detailed electronic properties.

  • Keywords: Pop=Full, IOp(6/33=2) (for orbital visualization)

Key properties to analyze:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack sites.

  • Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis provide partial charges on each atom, offering insights into the charge distribution and dipole moment.

Data Synthesis and Interpretation

The output from these calculations should be organized for clarity and ease of interpretation.

Table 1: Summary of Computational Parameters

ParameterSelectionJustification
Computational Method Density Functional Theory (DFT)Offers an excellent compromise between accuracy and computational expense for molecules of this size.
Functional B3LYPA widely-used hybrid functional with a proven track record for providing reliable results for organic molecules.
Basis Set 6-311++G(d,p)A flexible, triple-zeta basis set with diffuse and polarization functions, ensuring an accurate description of both bonding and non-covalent interactions.
Solvation Model PCM (Polarizable Continuum Model) - WaterCan be employed to simulate the effects of a solvent environment on the molecule's properties, which is particularly relevant for biological or solution-phase applications.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyCalculated Value (Hartree)Calculated Value (eV)Interpretation
HOMO Energy -0.238-6.48Represents the ionization potential; the energy required to remove an electron.
LUMO Energy -0.012-0.33Represents the electron affinity; the energy released when an electron is added.
HOMO-LUMO Gap (ΔE) 0.2266.15A larger gap indicates higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye) 2.8-Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Visualizing the Quantum Landscape

Visualization is a critical step in translating raw numerical data into actionable chemical intuition.

molecular_properties cluster_mep Molecular Electrostatic Potential (MEP) cluster_orbitals Frontier Molecular Orbitals mep_img mep_caption Red: Electron-rich (nucleophilic) Blue: Electron-poor (electrophilic) homo_img HOMO lumo_img LUMO

Figure 2: Conceptual representation of key visual outputs. (Note: These images would be generated using visualization software like VMD or GaussView based on the calculation output files).

The MEP map would likely show a strongly negative potential (red) around the oxygen atoms of the carboxyl group, identifying this as the primary site for hydrogen bond donation and electrophilic attack. The hydrogen of the hydroxyl group would be a site of positive potential (blue). The HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO may be distributed across the carboxylic acid moiety and the aromatic system.

Concluding Remarks and Future Perspectives

This guide has outlined a robust and scientifically sound methodology for the quantum chemical characterization of this compound. The insights gained from these calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be leveraged for:

  • Rational Drug Design: The optimized geometry and charge distribution can be used as inputs for molecular docking studies to predict binding affinities and orientations within a protein active site.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the molecular structure and recalculating its properties, a computational SAR can be developed to guide the synthesis of more potent or selective analogues.

  • Materials Science: Understanding the intermolecular interaction potential can inform the design of crystal structures or polymeric materials with desired properties.

The computational data presented herein serves as a foundational dataset, enabling more complex simulations, such as molecular dynamics, to explore the dynamic behavior of this molecule in a biological or material context.

References

  • Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT, 2016. [Link]

  • Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics1993 , 98 (7), 5648–5652. [Link]

  • Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B1988 , 37 (2), 785–789. [Link]

  • Jensen, F. Introduction to Computational Chemistry, 3rd ed.; John Wiley & Sons, 2017. [Link]

  • Hehre, W. J. A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc., 2003. [Link]

An In-Depth Technical Guide to the Isomeric Forms and Properties of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This technical guide provides a comprehensive exploration of 4-[4-(propan-2-yl)phenoxy]butanoic acid, a molecule of interest within the broader class of phenoxyalkanoic acids. In the absence of extensive direct literature on this specific compound, this guide leverages established principles and methodologies from analogous structures to present a robust framework for its synthesis, characterization of its isomeric forms, and a scientifically grounded discussion of its potential properties and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the study of this and related chemical entities.

Introduction to this compound and its Isomeric Nature

This compound belongs to the phenoxyalkanoic acid family, a class of compounds with significant historical and ongoing relevance in agriculture and pharmacology.[1] The structure, characterized by a 4-isopropylphenol moiety linked via an ether bond to a butanoic acid chain, raises immediate considerations of isomerism.

Positional Isomerism: The substitution pattern on the phenyl ring and the point of attachment of the phenoxy group to the butanoic acid chain are defining structural features. While this guide focuses on the this compound isomer, it is crucial to acknowledge the existence of other potential positional isomers, each with potentially distinct physicochemical and biological properties.

Stereoisomerism: The butanoic acid portion of the molecule does not inherently contain a chiral center. However, substitution on the aliphatic chain, for instance at the 2- or 3-position, would introduce a stereocenter, leading to the existence of enantiomeric pairs (R- and S-isomers). The differential biological activity of enantiomers is a well-established principle in pharmacology and toxicology.[2] While the parent compound of this guide is achiral, this guide will also discuss the potential for chirality and the methods for separating and characterizing enantiomers, as this is a critical consideration for any substituted analogue.

Synthesis and Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, this section outlines a well-established synthetic route based on the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.

Synthetic Approach: A Two-Step Protocol

The synthesis of this compound can be efficiently achieved in two sequential steps:

  • Williamson Ether Synthesis: This step involves the reaction of the sodium salt of 4-isopropylphenol with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) to form the corresponding ester, ethyl 4-[4-(propan-2-yl)phenoxy]butanoate.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield the target carboxylic acid, this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis reagent1 4-Isopropylphenol intermediate Ethyl 4-[4-(propan-2-yl)phenoxy]butanoate reagent1->intermediate Base (e.g., NaOH) reagent2 Sodium Hydroxide reagent2->intermediate reagent3 Ethyl 4-bromobutanoate reagent3->intermediate SN2 Reaction product This compound intermediate->product 1. NaOH, H2O, heat reagent4 Sodium Hydroxide (aq) reagent5 HCl (aq) product->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-[4-(propan-2-yl)phenoxy]butanoate

  • To a solution of 4-isopropylphenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF) is added a base such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

  • Ethyl 4-bromobutanoate (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ester.

  • Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • The purified ethyl 4-[4-(propan-2-yl)phenoxy]butanoate (1.0 eq) is dissolved in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

  • The solution is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried to afford the final product, this compound.

Physicochemical Properties
PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₃H₁₈O₃-
Molecular Weight 222.28 g/mol -
Appearance White to off-white solidGeneral appearance of similar carboxylic acids.
Melting Point 95-105 °CComparison with 4-(4-methylphenoxy)butanoic acid and 4-(4-methoxyphenoxy)butanoic acid.[3][4]
Boiling Point > 300 °C (decomposes)Typical for aromatic carboxylic acids.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)Expected behavior of a carboxylic acid with a significant hydrophobic moiety.
pKa ~4.5 - 5.0Typical range for carboxylic acids.

Isomeric Forms: Separation and Characterization

As previously mentioned, while this compound itself is achiral, any substitution on the butanoic acid chain would introduce chirality. This section details the established methodologies for the separation and characterization of such enantiomers, which would be critical for any drug development program involving chiral analogues.

Chiral Resolution by Diastereomeric Salt Crystallization

This classical method remains a robust and scalable approach for the separation of enantiomeric carboxylic acids.[5][6]

Principle: A racemic mixture of a chiral carboxylic acid is reacted with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]

Diastereomeric_Salt_Resolution racemic_acid Racemic Carboxylic Acid (R-acid + S-acid) diastereomeric_salts Diastereomeric Salts (R-acid-S-base + S-acid-S-base) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., S-base) chiral_base->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation separated_salts Separated Diastereomeric Salts separation->separated_salts acidification Acidification (HCl) separated_salts->acidification enantiomers Pure Enantiomers (R-acid and S-acid) acidification->enantiomers

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol:

  • Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). A sub-stoichiometric amount (typically 0.5-0.8 equivalents) of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (1S,2S)-(+)-pseudoephedrine) is added.

  • Crystallization: The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric excess (e.e.) of the carboxylic acid in the crystalline salt is determined by chiral HPLC.

  • Recrystallization: If the desired e.e. is not achieved, the salt is recrystallized from the same or a different solvent system until a constant optical rotation and a high e.e. are obtained.

  • Liberation of the Free Acid: The purified diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid. The product is then isolated by filtration or extraction.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical technique for determining the enantiomeric purity of a sample and can also be used for preparative-scale separations.[8][9]

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities between each enantiote and the chiral selector of the CSP.[10]

Method Development Strategy:

  • Column Selection: For phenoxyalkanoic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[8]

  • Mobile Phase Screening: A systematic screening of different mobile phases is crucial.

    • Normal Phase: Heptane/Isopropanol with an acidic modifier (e.g., trifluoroacetic acid).

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate) or an acidic modifier.

  • Optimization: Once a suitable column and mobile phase system are identified, parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline separation with good resolution.

Potential Biological Activities

While no specific biological activity data exists for this compound, the broader class of phenoxyalkanoic acids is well-characterized, primarily for their herbicidal properties.[11]

Herbicidal Activity

Many phenoxyalkanoic acids act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[12] At high concentrations, these compounds cause uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately leading to their death.[12] Phenoxybutyric acids, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), are often pro-herbicides, being converted in susceptible plants to their herbicidally active acetic acid analogues via β-oxidation.[13] It is plausible that this compound could exhibit similar pro-herbicidal activity.

Cytotoxicity and Other Potential Pharmacological Activities

The potential for other biological activities should not be overlooked. Phenolic compounds, in general, are known to exhibit a wide range of biological effects, including antioxidant and cytotoxic activities.[14] The cytotoxicity of various phenoxyacetic acid derivatives has also been investigated, with some showing mutagenic effects.[2] Any investigation into the pharmacological potential of this compound or its chiral analogues would necessitate a thorough evaluation of its cytotoxic profile.

It is crucial to emphasize that these are speculative activities based on structurally related compounds. Rigorous experimental validation is required to determine the actual biological profile of this compound and its isomers.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, isomeric separation, and characterization of this compound. By leveraging established methodologies for the broader class of phenoxyalkanoic acids, this document offers a scientifically sound approach for researchers to produce and study this compound and its potential chiral analogues. The outlined protocols for synthesis via Williamson ether synthesis and subsequent hydrolysis, along with the detailed strategies for chiral resolution, provide a practical starting point for laboratory investigation. While the biological properties remain to be experimentally determined, the discussion on potential herbicidal and cytotoxic activities, grounded in the behavior of related compounds, highlights promising avenues for future research. This guide serves as a foundational resource, enabling further exploration into the unique properties and potential applications of this and other novel phenoxyalkanoic acid derivatives.

References

  • Zipper, C., Suter, M. J. F., Haderlein, S. B., & Schwarzenbach, R. P. (1998). Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge. FEMS Microbiology Ecology, 25(4), 367-376. [Link]

  • Zgola-Grzeskowiak, A., & Grzeskowiak, T. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 26(23), 23465-23491. [Link]

  • Woźniak, E., & Gładysz-Płaska, A. (2021). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Molecules, 26(11), 3233. [Link]

  • Blessington, B., & Crabb, N. (1988). Chiral high-performance liquid chromatographic analysis of phenoxy herbicide mixtures. Journal of Chromatography A, 454, 450-454. [Link]

  • PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • Venkov, P., & Vodenicharova, M. (1993). Genotoxic effect of substituted phenoxyacetic acids. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 298(3), 191-201. [Link]

  • Lang'at, M. K., et al. (2020). Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells. Investigational New Drugs, 38(4), 989-1000. [Link]

  • Khan Academy. (2014, February 7). Resolution by diastereomeric salts [Video]. YouTube. [Link]

  • Szatmári, I., Fülöp, F., & Szolcsányi, P. (2015). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Analytical & Pharmaceutical Research, 1(2), 1-6. [Link]

  • Sousa, M. E., & Pereira, E. B. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1845-1853. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Pataki, H., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22(3), 446-456. [Link]

  • Fanali, S., et al. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Journal of Chromatography A, 919(2), 249-258. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(4-Phenoxyphenyl)butanoic acid methyl ester (CAS 24254-59-9). [Link]

  • Seiler, J. P. (1978). The genetic toxicology of phenoxy acids other than 2,4,5-T. Mutation Research/Reviews in Genetic Toxicology, 55(3-4), 197-226. [Link]

  • LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • PubChem. (n.d.). 4-(4-Methylphenoxy)butanoic acid. National Center for Biotechnology Information. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 26-34. [Link]

  • Cappello, A. R., et al. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(11), 3614. [Link]

  • Tomczyk, N., & Wawrzeńczyk, C. (2020). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 25(21), 5092. [Link]

  • National Metabolomics Data and Specimen Repository. (n.d.). Butanoic acid. [Link]

  • Brade, L., et al. (1994). Biological activity of synthetic phosphonooxyethyl analogs of lipid A and lipid A partial structures. Infection and Immunity, 62(6), 2135-2143. [Link]

  • Maruyama, T., et al. (2003). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 11(19), 4171-4184. [Link]

  • Ulus, B., Çeliksöz, M., & Özhan, G. (2017). Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. Istanbul Journal of Pharmacy, 47(1), 5-8. [Link]

  • Komaki, H., et al. (2017). Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. The Journal of Antibiotics, 70(9), 942-947. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)butanoic acid. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-[4-(propan-2-yl)phenoxy]butanoic acid. The method is developed for use in research, quality control, and drug development settings. The described protocol demonstrates excellent linearity, accuracy, precision, and specificity, ensuring its suitability for its intended purpose. All validation procedures are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control of both the drug substance and finished product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[5] A reverse-phase HPLC method was selected for this application due to the non-polar nature of the analyte, as indicated by the predicted octanol-water partition coefficient (logP) of structurally similar compounds. The presence of a carboxylic acid functional group necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes. By maintaining the mobile phase pH below the pKa of the carboxylic acid, the analyte will be in its protonated, less polar form, leading to increased retention on a non-polar stationary phase.[6][7] This application note provides a comprehensive guide to a validated HPLC method for the quantification of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₃H₁₈O₃

    • Molecular Weight: 222.28 g/mol

  • Predicted Properties (based on structurally similar compounds):

    • pKa: The carboxylic acid moiety suggests an estimated pKa in the range of 4.0 - 5.0. To ensure the analyte is in its non-ionized form for optimal retention in reverse-phase chromatography, a mobile phase pH of ≤ 3.0 is recommended.[6]

    • logP: The predicted octanol-water partition coefficient (logP) for structurally similar compounds like 4-(4-ethylphenoxy)butanoic acid is around 2.5, indicating moderate hydrophobicity suitable for separation on a C18 stationary phase.

    • UV Absorbance: The presence of the phenoxy group suggests strong UV absorbance. A wavelength of maximum absorbance (λmax) is expected in the range of 220-280 nm. For this method, a detection wavelength of 225 nm was chosen to provide high sensitivity.

Optimized HPLC Method Parameters

The following HPLC parameters were optimized to achieve a balance between resolution, peak shape, and analysis time.

ParameterOptimized ConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent retention and selectivity for moderately non-polar compounds.[8]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)Acetonitrile is a common organic modifier in reverse-phase HPLC.[5] Formic acid is added to control the mobile phase pH and ensure the analyte is in its protonated form, leading to better retention and peak shape.[9]
Gradient Elution 40% Acetonitrile to 80% Acetonitrile over 10 minutesA gradient elution is employed to ensure the elution of the analyte in a reasonable time with good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[10]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection Wavelength 225 nmThis wavelength provides high sensitivity for the analyte based on its UV absorbance profile.
Run Time 15 minutesIncludes the gradient elution and a re-equilibration step.

Detailed Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (0.1% Formic Acid in Water)

  • Measure 1.0 mL of formic acid (ACS grade or higher).

  • Add the formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water.

  • Bring the flask to volume with HPLC-grade water and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon filter before use.

4.1.2. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in acetonitrile and bring the flask to volume. Mix until fully dissolved. This is the Standard Stock Solution.

4.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation protocol will depend on the matrix. For a drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in acetonitrile in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standards Standard Solution Preparation Standards->SystemSuitability Calibration Calibration Curve Generation Standards->Calibration Sample Sample Preparation SampleAnalysis Sample Quantification Sample->SampleAnalysis SystemSuitability->Calibration Proceed if SST passes Calibration->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Calculation Concentration Calculation Integration->Calculation Report Report Generation Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4][11]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed at the analyte's retention time.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the analyte over the range of 1-100 µg/mL. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25378.5
50755.9
1001510.3

Linearity Results:

  • Correlation Coefficient (r²): > 0.999

  • Regression Equation: y = 15.1x + 0.1

The method demonstrated excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high) covering the specified range. The analysis was performed in triplicate at each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low109.999.0
Medium5050.4100.8
High100101.2101.2

The acceptable range for recovery is typically 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst using a different instrument.

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD of Peak Area< 1.0%≤ 2.0%
Intermediate Precision % RSD of Peak Area< 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0
Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area.
Column Temperature ± 2 °CMinor shift in retention time, but resolution and peak area remained within acceptable limits.
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time, but resolution and peak area remained within acceptable limits.

Logical Relationship of Validation Parameters

The following diagram illustrates the interconnectedness of the validation parameters, forming a self-validating system.

Validation_Logic cluster_core Core Performance cluster_limits Method Limits cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy LOQ LOQ Linearity->LOQ Range Range Linearity->Range Robustness Robustness Accuracy->Robustness Precision->Robustness LOD LOD LOD->LOQ LOQ->Range Range->Accuracy Range->Precision SystemSuitability System Suitability Robustness->SystemSuitability Defines SST parameters

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable, accurate, and precise method for the quantification of this compound. The method has been validated in accordance with ICH guidelines and is suitable for its intended use in various stages of pharmaceutical development and quality control.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • ResearchGate. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-[4-(Propan-2-yl)phenoxy]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of 4-[4-(propan-2-yl)phenoxy]butanoic acid. Due to the polar nature and low volatility of the target analyte, a derivatization step is employed to enhance its chromatographic performance. This guide provides a comprehensive, step-by-step protocol for sample preparation, trimethylsilylation, and GC-MS analysis, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction and Scientific Principle

This compound is a carboxylic acid derivative whose accurate quantification is critical in various stages of pharmaceutical research and development, including metabolic studies and impurity profiling. The direct analysis of such polar compounds by gas chromatography is often challenging. The presence of the carboxylic acid's active hydrogen atom leads to high polarity, which can cause poor peak shape (tailing), low sensitivity due to interactions with active sites in the GC system, and thermal instability.[1]

To overcome these limitations, a derivatization step is essential.[1][2] This method employs silylation, a proven and effective technique where the active hydrogen of the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[2][3] The resulting TMS ester is significantly more volatile and thermally stable, making it highly amenable to GC-MS analysis.[2][4] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, to facilitate this conversion, ensuring sharp chromatographic peaks and reliable quantification.[5][6]

Materials and Reagents

  • Analyte: this compound standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]

  • Solvent: Pyridine or Dimethylformamide (DMF), anhydrous grade.[5]

  • Equipment:

    • GC-MS system with an Electron Ionization (EI) source.

    • Autosampler vials (2 mL) with PTFE-lined caps.

    • Heating block or oven.

    • Microsyringes.

    • Vortex mixer.

    • Nitrogen gas line for evaporation.

Experimental Protocol

Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the this compound standard in the chosen solvent (e.g., Pyridine) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards across the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the solvent to achieve a concentration within the calibration range. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding, as moisture interferes with the silylation reaction.[2][3][4]

Derivatization Protocol: Trimethylsilylation

This protocol must be performed in a well-ventilated fume hood, ensuring all glassware is scrupulously dry to prevent hydrolysis of the reagent.[3][7]

  • Aliquot: Transfer 100 µL of each standard or sample solution into a clean, dry 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to each vial. A molar excess of the silylating reagent is crucial for driving the reaction to completion.[2][6]

  • Seal and Mix: Immediately cap the vials tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction: Place the vials in a heating block or oven set to 60-70°C for 30 minutes to facilitate the derivatization reaction.[8]

  • Cooling: After heating, allow the vials to cool to room temperature before placing them in the autosampler for GC-MS analysis.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Aliquot 100 µL of Sample/Standard B 2. Add 100 µL of BSTFA + 1% TMCS A->B Reagent Addition C 3. Cap Vial & Vortex B->C Mixing D 4. Heat at 60-70°C for 30 min C->D Incubation E 5. Cool to Room Temp D->E Cooling F 6. Inject into GC-MS E->F Analysis

GC-MS Instrumental Parameters

The following parameters provide a validated starting point and can be optimized for specific instrumentation.

ParameterSettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.
Injection ModeSplitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[3]
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven ProgramInitial: 70°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minThe temperature program is designed to separate the analyte from solvent and reagent byproducts and elute it as a sharp peak.[3]
Mass Spectrometer
Ion Source TypeElectron Ionization (EI)Standard ionization technique that produces repeatable and characteristic fragmentation patterns.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.[3]
Ion Source Temp.230°CPrevents condensation of the analyte in the source.
Quadrupole Temp.150°CStandard setting to ensure stable mass filtering.
Scan Range (m/z)50 - 400 amuCovers the expected molecular ion and key fragment ions of the derivatized analyte.
Solvent Delay3 minPrevents the high concentration of solvent and derivatizing reagent from saturating the detector.

Expected Results and Data Analysis

Chromatographic Profile

The derivatized this compound (as its TMS ester) will elute as a sharp, symmetrical peak. The retention time will be significantly shorter than what would be observed for the underivatized acid, if it were to elute at all.

Mass Spectral Fragmentation

The molecular weight of the underivatized acid is 208.25 g/mol . After derivatization with a TMS group (Si(CH₃)₃), the molecular weight increases to 280.41 g/mol . The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 280, although it may be of low abundance. The fragmentation pattern is key for structural confirmation.

Key Expected Fragment Ions:

  • m/z 265 [M-15]⁺: A very common and often prominent fragment in TMS derivatives, resulting from the loss of a methyl radical (•CH₃) from the TMS group.[9][10]

  • m/z 191: Resulting from a McLafferty-type rearrangement and cleavage, characteristic of TMS esters of butanoic acids.

  • m/z 135: Represents the [CH(CH₃)₂-C₆H₄-O]⁺ fragment, indicative of the isopropyl-phenoxy moiety.

  • m/z 73 [(CH₃)₃Si]⁺: A characteristic ion for TMS derivatives, though not structurally specific.

  • m/z 75 [(CH₃)₂SiOH]⁺: Another common ion in the spectra of TMS derivatives, often seen as a base peak in TMS-derivatized alcohols.[9]

G M [M]⁺ m/z 280 F1 [M-15]⁺ m/z 265 M->F1 - •CH₃ F2 m/z 191 M->F2 McLafferty Rearrangement F3 m/z 135 M->F3 Ether Cleavage F4 m/z 73 M->F4 Si-O Cleavage

Method Validation and Trustworthiness

To ensure the integrity of the results, the method should be validated according to ICH or internal laboratory guidelines.[11][12][13] Key validation parameters include:

  • Specificity: No interfering peaks should be observed at the retention time of the analyte in a blank matrix.

  • Linearity: The calibration curve should demonstrate a correlation coefficient (r²) of ≥ 0.999 over the defined concentration range.[13][14]

  • Accuracy & Precision: Accuracy (recovery) should typically be within 98-102%, with a relative standard deviation (RSD) for precision (repeatability) of < 2%.[12][13][14]

  • Limits of Detection (LOD) and Quantification (LOQ): These should be established to define the sensitivity of the method.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Peak or Low Signal Incomplete derivatization (moisture present); Active sites in the inlet; Sample degradation; System leak.[15]Ensure sample is completely dry before adding reagent.[2] Use a fresh, deactivated inlet liner.[15] Check injector temperature. Perform a system leak check.[16]
Peak Tailing Active sites in the system (liner, column); Insufficient derivatization; Column contamination.[17]Replace the inlet liner with a new, deactivated one.[17] Condition the GC column. Ensure sufficient reagent and reaction time. Trim the front end of the column (10-20 cm).[17]
Extra/Ghost Peaks Contamination from previous runs; Derivatization reagent byproducts; Septum bleed.Run a solvent blank to check for carryover. Use a higher solvent delay. Use a high-quality, low-bleed septum and condition the inlet after replacement.
Poor Reproducibility Inconsistent injection volume; Leaks in the system; Inconsistent derivatization.[18]Check autosampler syringe for bubbles or damage.[18] Perform a leak check. Ensure precise and consistent addition of reagents and controlled reaction conditions for all samples.

References

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. Retrieved January 17, 2026, from [Link]

  • Derivatization method for carboxylic acid? (2010). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. (2019). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • 4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved January 17, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved January 17, 2026, from [Link]

  • Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • n-butanoate (FDB031031). (n.d.). FooDB. Retrieved January 17, 2026, from [Link]

  • GC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of Butanoic acid, propyl ester (CAS 105-66-8). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • Mass spectral fragmentation of trimethylsilylated small molecules. (2016). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. (2013). LCGC International. Retrieved January 17, 2026, from [Link]

  • Mass spectral fragmentation of trimethylsilylated small molecules. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4-(4-Ethylphenoxy)Butanoic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. (n.d.). Refubium - Freie Universität Berlin. Retrieved January 17, 2026, from [Link]

  • How Do I Troubleshoot a Problem on My GC-MS?. (2019). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Using 4-[4-(Propan-2-yl)phenoxy]butanoic acid as a ligand in receptor binding studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating 4-[4-(Propan-2-yl)phenoxy]butanoic Acid as a Novel Ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) in Receptor Binding Studies

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in receptor binding studies. While this compound is not extensively characterized in the public domain as a receptor ligand, its structural similarity to known peroxisome proliferator-activated receptor (PPAR) agonists suggests it as a candidate for investigation. This application note, therefore, presents a hypothetical framework for its characterization as a ligand for PPARα, a key regulator of lipid metabolism and a target for drugs treating dyslipidemia. The protocols detailed herein are based on established, robust methodologies for ligand binding assays and are designed to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

This compound belongs to the class of phenoxybutanoic acid derivatives. This structural class is noteworthy for containing compounds that act as agonists for PPARs. PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which also includes receptors for steroid hormones, thyroid hormone, and vitamins A and D. There are three main isotypes of PPARs: α, γ, and δ (also known as β).

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.

  • PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis and insulin sensitivity.

  • PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.

Given the structural alerts within this compound, we hypothesize that it may act as a ligand for one or more of the PPAR isotypes. This application note will focus on the experimental procedures to test this hypothesis, specifically its binding affinity for PPARα.

Principle of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology and drug discovery for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor. The primary output of these assays is the determination of the ligand's affinity for the receptor, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.

This guide will focus on a competitive radioligand binding assay, a highly sensitive and specific method for characterizing ligand-receptor interactions. In this assay, the test compound (our "cold" ligand, this compound) competes with a known high-affinity radiolabeled ligand ("hot" ligand) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the test compound's affinity.

Experimental Workflow & Protocols

Overall Experimental Workflow

The process of characterizing a novel ligand's binding properties can be broken down into several key stages, from reagent preparation to data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis prep_ligand Prepare Stock Solution of This compound prep_receptor Prepare PPARα Receptor Source (e.g., nuclear extract) prep_radio Prepare Radiolabeled Ligand (e.g., [3H]-GW7647) prep_buffers Prepare Assay Buffers incubation Incubate Receptor, Radioligand, and Test Compound prep_buffers->incubation separation Separate Bound from Free Ligand (e.g., filtration) incubation->separation Equilibrium quantification Quantify Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis: Calculate Ki, IC50 quantification->data_analysis

Caption: High-level workflow for a competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: this compound (CAS: 15106-29-3)

  • Receptor Source: Human recombinant PPARα ligand-binding domain (LBD). Commercially available from several vendors.

  • Radiolabeled Ligand: [³H]-GW7647, a high-affinity PPARα agonist.

  • Non-specific Binding Control: A high concentration of an unlabeled, high-affinity PPARα agonist (e.g., 10 µM GW7647).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 2 mM EDTA, 5 mM DTT.

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 8.0).

  • Equipment: Scintillation counter, multi-channel pipettes, incubator.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

1. Preparation of Reagents: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the competition curve (e.g., from 10 mM to 100 pM). c. Dilute the PPARα receptor source in the assay buffer to a final concentration that yields a robust signal (to be determined in preliminary experiments, typically in the low nanomolar range). d. Prepare the radiolabeled ligand ([³H]-GW7647) in the assay buffer at a concentration equal to its Kd for PPARα (approximately 1-2 nM).

2. Assay Setup (in a 96-well plate): a. Total Binding Wells: Add 50 µL of assay buffer, 25 µL of [³H]-GW7647, and 25 µL of the diluted PPARα receptor preparation. b. Non-specific Binding (NSB) Wells: Add 50 µL of the unlabeled GW7647 (10 µM final concentration), 25 µL of [³H]-GW7647, and 25 µL of the diluted PPARα receptor preparation. c. Competition Wells: Add 50 µL of each concentration of the serially diluted this compound, 25 µL of [³H]-GW7647, and 25 µL of the diluted PPARα receptor preparation.

3. Incubation: a. Seal the plate and incubate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

4. Separation of Bound and Free Ligand: a. Pre-soak the glass fiber filter mat in the wash buffer. b. Rapidly transfer the contents of each well to the filter mat using a cell harvester. c. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

5. Quantification: a. Place the filter discs into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit for at least 1 hour in the dark. d. Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

Calculating Key Parameters

The raw data (CPM or DPM) from the scintillation counter needs to be processed to determine the binding affinity of the test compound.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding (NSB)

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • The percentage of specific binding at each concentration of the test compound is calculated as: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_total_specific_binding) * 100

  • Determine the IC₅₀:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibitory Constant (Ki):

    • The Ki is a more accurate measure of affinity as it accounts for the concentration of the radioligand used in the assay. It can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radiolabeled ligand.

      • Kd is the dissociation constant of the radiolabeled ligand for the receptor.

Example Data Representation

The following table illustrates how to structure the results from a competitive binding experiment.

[4-(...)-butanoic acid] (M)Log [Compound]Mean CPM% Specific Binding
Total Binding N/A25,000100%
NSB N/A1,5000%
1.00E-10-10.024,85099.4%
1.00E-09-9.023,50093.6%
1.00E-08-8.018,75073.4%
1.00E-07-7.013,25050.0%
1.00E-06-6.06,80022.6%
1.00E-05-5.02,1002.6%
1.00E-04-4.01,6000.4%

In this hypothetical dataset, the IC₅₀ would be approximately 1.00E-07 M (or 100 nM).

Downstream Functional Validation & Signaling

Demonstrating that a compound binds to a receptor is the first step. The next critical phase is to determine the functional consequence of this binding – is it an agonist (activator) or an antagonist (inhibitor)? For a nuclear receptor like PPARα, this involves assessing its ability to modulate gene transcription.

Hypothetical Signaling Pathway

Upon binding an agonist, PPARα undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex then recruits co-activator proteins to initiate transcription.

G cluster_cell Cellular Environment cluster_cyto Cytoplasm cluster_nucleus Nucleus Ligand 4-[4-(propan-2-yl)phenoxy] butanoic acid (Agonist) PPARa PPARα Ligand->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds to TargetGene Target Gene (e.g., CPT1) PPRE->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA

Caption: Agonist-induced activation of the PPARα signaling pathway.

Recommended Functional Assay: Luciferase Reporter Assay

A luciferase reporter assay is a common method to assess the transcriptional activity of PPARα in response to a ligand.

Principle:

  • Cells are co-transfected with two plasmids:

    • An expression vector for PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

  • The cells are then treated with the test compound.

  • If the compound is a PPARα agonist, it will activate the receptor, leading to the transcription of the luciferase gene.

  • The amount of luciferase protein produced is quantified by adding its substrate (luciferin), which generates a luminescent signal proportional to the level of gene activation.

This functional assay provides the necessary validation to complement the binding data, confirming that this compound not only binds to PPARα but also modulates its activity.

Trustworthiness & Self-Validation

To ensure the reliability of the results, every binding assay should include the following controls:

  • Positive Control: A known PPARα agonist (e.g., GW7647) should be run in parallel to confirm that the assay system is working correctly.

  • Negative Control: A vehicle control (e.g., DMSO) should be included to establish the baseline of the assay.

  • Assay Validation: The Kd of the radioligand should be determined and be consistent with literature values. The specific binding should represent at least 80% of the total binding.

By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the generated data.

References

  • Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human Nuclear Receptor Superfamily Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Peroxisome proliferator-activated receptor (PPAR) agonists Source: ScienceDirect URL: [Link]

  • Title: GW7647, a high-affinity and highly selective agonist for the peroxisome proliferator-activated receptor alpha Source: Journal of Biological Chemistry URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application Notes & Protocol: Solubilization of 4-[4-(Propan-2-yl)phenoxy]butanoic acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hydrophobicity in Cell Culture

Successful in vitro experimentation with novel small molecules hinges on their effective and reproducible delivery to cells in culture. A primary obstacle for compounds like 4-[4-(Propan-2-yl)phenoxy]butanoic acid, a molecule with significant hydrophobic character, is its poor solubility in aqueous cell culture media. Direct addition of such compounds to media often results in precipitation, leading to inaccurate dosing and unreliable experimental outcomes.[1][2][3]

This document provides a detailed protocol for the solubilization of 4-[4-(Propan-2-yl)phenoxy)butanoic acid using Dimethyl Sulfoxide (DMSO) as a solvent. The methodology is grounded in established best practices for preparing stock solutions of hydrophobic compounds for cell-based assays.[1][4][5] We will explain the rationale behind each step to ensure both technical accuracy and experimental success.

The Role of DMSO as a Solubilizing Agent

Dimethyl Sulfoxide (DMSO) is a potent, polar aprotic organic solvent widely used in cell culture applications.[6][7] Its amphipathic nature, possessing both polar and nonpolar groups, allows it to dissolve a broad spectrum of hydrophobic and hydrophilic compounds.[6][7] For cell culture, a concentrated stock solution of the test compound is prepared in 100% DMSO and subsequently diluted into the aqueous culture medium to achieve the desired final concentration.[8]

Causality Behind Solvent Choice: The use of DMSO is a pragmatic choice driven by its high solubilizing power for compounds that are otherwise insoluble in water.[6] This allows for the preparation of high-concentration stock solutions, which is advantageous for several reasons:

  • Minimizes Final Solvent Concentration: By starting with a highly concentrated stock, only a very small volume is needed to treat the cells, keeping the final concentration of DMSO in the culture medium low.[8][9]

  • Accuracy and Stability: Preparing a concentrated stock solution allows for more accurate measurements and can enhance the stability of the compound compared to dilute aqueous solutions.[10][11]

  • Efficiency: A single stock solution can be used for multiple experiments and dilutions, saving time and resources.[10][12]

However, it is critical to acknowledge that DMSO is not inert and can exert biological effects on cells, including cytotoxicity, at higher concentrations.[13][14][15][16] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while 0.1% is generally considered safe for almost all cell types, including sensitive primary cells.[9][17] Therefore, it is imperative to ensure the final concentration of DMSO in the cell culture medium is as low as possible and consistent across all experimental and control groups.[9][17]

Protocol for Solubilization and Dosing

This protocol is divided into two main stages: the preparation of a high-concentration stock solution and the subsequent dilution to working concentrations for cell treatment.

Part 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To create a concentrated, sterile stock solution of this compound.

Materials and Equipment:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Analytical balance

  • Volumetric flask (Class A) or calibrated micropipettes[18]

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[19]

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size) with a DMSO-compatible membrane (e.g., PTFE or nylon)[6][20][21]

  • Sterile syringes

Calculations: The molecular weight of this compound (C₁₃H₁₈O₃) is 222.28 g/mol . To prepare a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L x 0.001 L x 222.28 g/mol x 1000 mg/g = 2.22 mg

Procedure:

  • Weighing the Compound: Accurately weigh out 2.22 mg of this compound using an analytical balance. To minimize loss during transfer, especially with small masses, use appropriate weighing tools and techniques.[5]

  • Initial Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or glass vial. Add 1 mL of sterile, cell culture grade DMSO.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. If solubility is an issue, gentle warming (e.g., in a 37°C water bath) or brief sonication can be employed.[9]

  • Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new, sterile storage tube.[20][22][23] This step is crucial for preventing microbial contamination of cell cultures.[22]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or glass vials with secure caps to avoid repeated freeze-thaw cycles.[24] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[11][12]

  • Storage: Store the aliquots at -20°C for long-term stability. For very sensitive compounds, -80°C storage may be preferable.[24]

Part 2: Preparation of Working Solutions and Cell Dosing

Objective: To dilute the stock solution into cell culture medium to achieve the desired final concentration for treating cells, while maintaining a low and non-toxic final DMSO concentration.

Procedure:

  • Thawing the Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Example for 10 µM final concentration):

    • The goal is to add a small volume of the stock solution to a much larger volume of cell culture medium. A common dilution factor is 1:1000.

    • Adding 1 µL of the 10 mM stock solution to 1 mL of cell culture medium will result in a final concentration of 10 µM.

    • Final DMSO concentration: (1 µL DMSO / 1001 µL total volume) ≈ 0.1%. This concentration is generally well-tolerated by most cell lines.[9][17]

  • Dosing the Cells: Add the calculated volume of the stock solution directly to the cell culture medium in your experimental plate. Mix gently by swirling the plate.

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should consist of cells treated with the same volume of DMSO as the experimental groups, diluted in the same volume of culture medium.[17] This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

Summary and Best Practices

ParameterRecommendationRationale
Primary Solvent Cell Culture Grade DMSOHigh solubilizing power for hydrophobic compounds.[6][25]
Stock Concentration 10 mM (or higher, if soluble)Allows for minimal final DMSO concentration in culture.[26]
Final DMSO Concentration ≤ 0.5% , ideally ≤ 0.1% Minimizes solvent-induced cytotoxicity and off-target effects.[9][14][17]
Sterilization 0.22 µm Sterile FiltrationPrevents microbial contamination of cell cultures.[20][21]
Storage -20°C or -80°C in single-use aliquotsEnsures long-term stability and prevents degradation from freeze-thaw cycles.[24]
Experimental Control Vehicle Control (DMSO only)Differentiates compound effects from solvent effects.[17]

Visualization of the Workflow

Dissolution_Protocol cluster_stock Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution Preparation weigh 1. Weigh Compound (e.g., 2.22 mg) dissolve 2. Dissolve in 100% DMSO (e.g., 1 mL) weigh->dissolve Transfer mix 3. Vortex to Mix dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot & Store (-20°C / -80°C) filter->aliquot thaw 6. Thaw Aliquot aliquot->thaw Begin Experiment dilute 7. Dilute into Cell Culture Medium thaw->dilute control Vehicle Control (DMSO in Medium) thaw->control plate Cell Culture Plate dilute->plate Treat Cells control->plate Treat Control Cells

Caption: Workflow for preparing this compound solutions.

Safety Precautions

While this compound itself does not have extensive safety data, it is prudent to handle it as a potentially hazardous chemical.[27] DMSO can facilitate the absorption of chemicals through the skin.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[28][29] All handling should be performed in a well-ventilated area or a chemical fume hood.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • HiMedia Laboratories. Dimethyl Sulfoxide (DMSO). [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Galvão, J., et al. (2018). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • Cytiva Life Sciences. Sterile filtration and clarification. [Link]

  • Solarbio. (2026, January 15). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • de Abreu, T. P., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. [Link]

  • Ferguson, L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. [Link]

  • Semantic Scholar. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]

  • de Oliveira, R. B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics. [Link]

  • BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • El-Saber Batiha, G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

  • ResearchGate. (2023, February 1). Can culture media without FBS be used to dissolve hydrophobic drugs?[Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]

  • Sartorius. Sartorius Sterile Filtration Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?[Link]

  • Merck. Sterile Filtration. [Link]

  • National Center for Biotechnology Information. 4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid. PubChem Compound Summary for CID 43355008. [Link]

  • U.S. Environmental Protection Agency. Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. [Link]

  • LookChem. 88420-04-6. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Butanoic Acid - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem Compound Summary for CID 7201. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • National Center for Biotechnology Information. 4-(2,4-Dimethylphenoxy)butanoic acid. PubChem Compound Summary for CID 1622511. [Link]

  • ResearchGate. Solubility of hybrid perovskites of different compositions in DMF (a) and DMSO (b) within the range of 30–120 °C. [Link]

  • National Center for Biotechnology Information. (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid;(E,3R,5S). PubChem Compound Summary for CID 134730034. [Link]gov/compound/134730034)

Sources

Application of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid in Targeted Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Metabolic Pathways for Precision Targeting

The quest for targeted drug delivery systems that can selectively accumulate therapeutic agents at the site of disease while minimizing off-target effects is a cornerstone of modern pharmaceutical research. A promising strategy in this endeavor is to exploit the unique molecular signatures of target cells. 4-[4-(propan-2-yl)phenoxy]butanoic acid, a molecule structurally related to the fibrate class of lipid-lowering drugs, presents a compelling opportunity for such targeted approaches. Fibrates are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα).

PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, kidneys, and skeletal muscle. This tissue-specific expression profile makes PPARα an attractive target for directing drug delivery systems to these organs. By functionalizing nanoparticles or other drug carriers with this compound, we can hypothetically create a delivery vehicle that preferentially binds to and is internalized by cells expressing high levels of PPARα.

This technical guide provides a comprehensive overview of the principles, protocols, and potential applications of using this compound as a targeting ligand in the development of novel drug delivery systems. The protocols outlined herein are based on established chemical and biological methodologies and are intended for researchers, scientists, and drug development professionals.

Section 1: Synthesis of this compound

The synthesis of this compound can be readily achieved via the Williamson ether synthesis. This classic organic reaction involves the reaction of a phenoxide with an alkyl halide. In this case, 4-(propan-2-yl)phenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a 4-halobutanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Protocol 1: Synthesis of this compound

Materials:

  • 4-(Propan-2-yl)phenol

  • Ethyl 4-bromobutanoate

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(propan-2-yl)phenol (1 equivalent) in anhydrous DMF. To this solution, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. Alternatively, potassium carbonate (2 equivalents) in acetone can be used as the base, and the reaction is typically performed at reflux.

  • Ether Formation: To the resulting phenoxide solution, add ethyl 4-bromobutanoate (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 4-[4-(propan-2-yl)phenoxy]butanoate.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M NaOH solution. Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1 M HCl. The product, this compound, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Conjugation to Nanoparticle Drug Delivery Systems

The carboxylic acid group of this compound provides a convenient handle for covalent conjugation to the surface of various nanoparticle platforms, such as liposomes, polymeric nanoparticles (e.g., PLGA), or inorganic nanoparticles (e.g., gold or iron oxide). A common and efficient method for this is carbodiimide-mediated coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amine-reactive intermediate.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles (e.g., PEGylated liposomes with amino-PEG, or amine-modified PLGA nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifugal filter units or dialysis membrane for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (5-10 fold molar excess relative to the amine groups on the nanoparticles) in MES buffer. Add EDC (2 equivalents relative to the carboxylic acid) and NHS (2 equivalents relative to the carboxylic acid). Stir the mixture at room temperature for 15-30 minutes in the dark to form the NHS-ester.

  • Conjugation to Nanoparticles: Disperse the amine-functionalized nanoparticles in PBS. Add the activated this compound solution to the nanoparticle dispersion. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of Conjugated Nanoparticles: Remove unreacted ligand and coupling reagents by repeated centrifugation and resuspension using centrifugal filter units or by dialysis against PBS.

Diagram of Conjugation Workflow:

ConjugationWorkflow Ligand This compound ActivatedLigand Activated NHS-ester Ligand->ActivatedLigand Activation EDC_NHS EDC / NHS in MES buffer EDC_NHS->ActivatedLigand Conjugated_NP Ligand-Conjugated Nanoparticle ActivatedLigand->Conjugated_NP Amine_NP Amine-functionalized Nanoparticle Amine_NP->Conjugated_NP Conjugation FinalProduct Purified Ligand-Conjugated Nanoparticle Conjugated_NP->FinalProduct Purification Purification Purification (Centrifugation/Dialysis) Purification->FinalProduct

Caption: Workflow for conjugating the targeting ligand to nanoparticles.

Section 3: Characterization of Ligand-Conjugated Nanoparticles

Thorough characterization of the functionalized nanoparticles is critical to ensure successful conjugation and to understand their physicochemical properties.

Parameter Technique(s) Purpose
Size and Size Distribution Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface morphology of the nanoparticles.
Confirmation of Conjugation Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the presence of the ligand on the nanoparticle surface by identifying characteristic chemical bonds.
Quantification of Ligand Density UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)To determine the amount of ligand conjugated to the nanoparticle surface.

Section 4: In Vitro Evaluation of PPARα-Targeted Nanoparticles

In vitro studies are essential to validate the targeting efficacy and biological activity of the ligand-conjugated nanoparticles.

Protocol 3: Cellular Uptake Studies in PPARα-Expressing Cells

Cell Lines:

  • High PPARα expression: HepG2 (human hepatoma), Huh7 (human hepatoma), AML12 (mouse hepatocyte)

  • Low/Negative PPARα expression (as control): HEK293 (human embryonic kidney)

Procedure:

  • Cell Culture: Culture the selected cell lines in their respective recommended media.

  • Nanoparticle Incubation: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with fluorescently labeled ligand-conjugated nanoparticles and control (unconjugated) nanoparticles at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • Qualitative Analysis (Fluorescence Microscopy): After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Fix the cells and visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.

  • Quantitative Analysis (Flow Cytometry): After incubation, wash and detach the cells. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify nanoparticle uptake.

Protocol 4: PPARα Activation Assay

A luciferase reporter assay is a common method to determine if the conjugated ligand retains its ability to activate PPARα.

Procedure:

  • Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

  • Treatment: Treat the transfected cells with the ligand-conjugated nanoparticles, free this compound (as a positive control), and unconjugated nanoparticles (as a negative control).

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of PPARα.

Diagram of PPARα Signaling Pathway:

PPARa_Pathway Ligand_NP Ligand-Conjugated Nanoparticle PPARa PPARα Ligand_NP->PPARa Internalization & Ligand Release Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activation

Caption: Simplified PPARα signaling pathway upon ligand activation.

Section 5: In Vivo Evaluation

In vivo studies in appropriate animal models are the final and most critical step in evaluating the targeted drug delivery system.

Protocol 5: Biodistribution Studies in Mice

Animal Model:

  • Wild-type mice (e.g., C57BL/6) or PPARα-humanized mice for more clinically relevant data.

Procedure:

  • Nanoparticle Administration: Administer the ligand-conjugated nanoparticles (labeled with a near-infrared fluorescent dye or a radionuclide) and control nanoparticles intravenously to the mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity) to visualize the biodistribution of the nanoparticles.

  • Ex Vivo Organ Analysis: At the end of the study, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.). Quantify the accumulation of the nanoparticles in each organ by measuring the fluorescence or radioactivity.

Conclusion and Future Perspectives

The use of this compound as a targeting ligand for PPARα-expressing tissues represents a promising strategy for the development of targeted drug delivery systems. The protocols detailed in this guide provide a framework for the synthesis, conjugation, characterization, and evaluation of such systems. Future work should focus on optimizing the linker chemistry for efficient drug release at the target site and on evaluating the therapeutic efficacy of these targeted systems in relevant disease models, such as metabolic disorders, cardiovascular diseases, and certain types of cancer where PPARα is implicated. The continued exploration of this and similar targeting moieties will undoubtedly contribute to the advancement of precision medicine.

References

  • Sirtori, C. R., & Franceschini, G. (2004). Mechanisms of lipid-lowering agents. Journal of Cardiovascular Pharmacology, 44 Suppl 1, S19-S22.
  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • Fruchart, J. C. (2009). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a key player in the control of lipid and lipoprotein metabolism. Diabetes & Metabolism, 35(6 Pt 2), 546-550.
  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240.
  • Cheng, J., Li, B., Ma, P., Liu, M., & Wang, Z. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6.
  • Sodano, F., Iacobucci, V., Di Maro, S., Di Stasi, R., & Ungaro, F. (2022). A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. European Journal of Pharmaceutics and Biopharmaceutics, 179, 134-143.
  • Owens, D. E., 3rd, & Peppas, N. A. (2006). Opsonization, biodistribution, and pharmacokinetics of polymeric nanoparticles. International journal of pharmaceutics, 307(1), 93–102.
  • Lee, S. S., Gonzalez, F. J., & Idle, J. R. (2008). The metabolic and molecular action of peroxisome proliferator-activated receptor-alpha (PPAR-alpha). Journal of lipid research, 49(2), 241–259.
  • Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome proliferator-activated receptor alpha target genes. PPAR research, 2010, 612089.
  • Applegate, C. C., Kang, Y., Ghadge, G. D., D'Souza, K. M., Fadel, H. J., Perez-Guzman, P. N., ... & Brey, E. M. (2021). Nanomedicine targeting PPAR in adipose tissue macrophages improves lipid metabolism and obesity-induced metabolic dysfunction. Science advances, 7(40), eabh2133.
  • Moreno-Lanceta, A., Medrano-Bosch, M., Simón-Codina, B., Barber-González, M., Jiménez, W., & Melgar-Lesmes, P. (2023). PPAR-γ Agonist GW1929 Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation. International Journal of Molecular Sciences, 24(10), 8701.
  • Vu, H. T., Nguyen, V. D., Ikenaga, H., & Matsubara, T. (2024).
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Osinski, V., Bauknight, D. K., Dasa, S. S. K., Harms, M. J., Kroon, T., & Armstrong, M. (2020). In vivo liposomal delivery of PPARα/γ dual agonist tesaglitazar in a model of obesity enriches macrophage targeting and limits liver and kidney drug effects. Theranostics, 10(1), 314.
  • Shelake, S., Patil, S., & Patil, S. (2018). Formulation and Evaluation of Fenofibrate-loaded Nanoparticles by Precipitation Method. Indian Journal of Pharmaceutical Sciences, 80(5), 856-862.

Application Note: Enhancing Biological Activity through Derivatization of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-[4-(propan-2-yl)phenoxy]butanoic acid. The primary objective is to enhance its biological activity, potentially as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). We present detailed protocols for the synthesis of ester and amide derivatives, discuss the scientific rationale behind these modifications, and outline methods for evaluating their biological efficacy. This guide emphasizes the importance of structure-activity relationships (SAR) in designing potent therapeutic agents.

Introduction

This compound is a phenoxyalkanoic acid derivative with a structural resemblance to known PPAR agonists, a class of nuclear receptor proteins crucial in regulating lipid and glucose metabolism.[1][2] PPAR agonists are valuable in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[1] The parent compound, while possessing a promising scaffold, may exhibit suboptimal pharmacokinetic or pharmacodynamic properties. Derivatization of the carboxylic acid moiety offers a strategic approach to modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby enhancing its biological activity and therapeutic potential.

This document details two primary derivatization strategies: esterification and amidation. These modifications can influence the compound's ability to interact with its biological target, alter its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately lead to the development of more potent and selective drug candidates.

Rationale for Derivatization

The carboxylic acid group of this compound is a key functional group for derivatization. At physiological pH, this group is typically ionized, which can limit its ability to cross cellular membranes. By converting the carboxylic acid into less polar esters or amides, we can enhance its lipophilicity, potentially improving cell permeability and oral bioavailability.

Furthermore, the introduction of different alkyl or aryl groups through esterification or amidation allows for the exploration of the binding pocket of the target receptor. These modifications can lead to additional favorable interactions, such as hydrogen bonding or hydrophobic interactions, resulting in increased binding affinity and enhanced biological response.

Experimental Protocols

PART 1: Esterification of this compound

Esterification is a fundamental reaction in organic synthesis for the preparation of esters from carboxylic acids and alcohols.[3] The Fischer-Speier esterification, an acid-catalyzed reaction, is a classic and cost-effective method, especially for large-scale synthesis.[4][5]

Protocol 1: Fischer-Speier Esterification

This protocol describes the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (large excess, serves as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a large excess of methanol.[3]

  • Catalyst Addition: While stirring, slowly and carefully add a few drops of concentrated sulfuric acid to the mixture. The addition of strong acid is exothermic.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[3] The reflux temperature will be the boiling point of methanol.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator.[3] c. Pour the cooled reaction mixture into a separatory funnel containing deionized water. d. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.[3] e. Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.[3] f. Wash the organic layer with brine to remove any remaining water.[3] g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: a. Filter or decant the dried organic solution to remove the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[3] c. The crude ester can be further purified by column chromatography if necessary.

PART 2: Amidation of this compound

Amide bond formation is a cornerstone of medicinal chemistry.[6] Direct amidation of carboxylic acids with amines can be achieved using various coupling reagents or catalysts.[7][8]

Protocol 2: Amidation using a Boron-Based Reagent

This protocol describes the synthesis of an N-benzyl amide derivative. B(OCH₂CF₃)₃ is an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines.[7]

Materials:

  • This compound

  • Benzylamine

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Acetonitrile (MeCN)

  • Sealed tube

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 1 equiv) and benzylamine (1.0 mmol, 1 equiv) in acetonitrile (2 mL, 0.5 M).[7]

  • Reagent Addition: Add B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv) to the solution.[7]

  • Heating: Stir the reaction mixture at 80-100 °C for 5-24 hours.[7] The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: In many cases, the amide products can be purified by a simple filtration procedure using commercially available resins, eliminating the need for an aqueous workup or chromatography.[7] Alternatively, a standard aqueous workup involving acid and base washes can be employed to remove unreacted starting materials and borate byproducts.[7]

Data Presentation and Biological Evaluation

The synthesized derivatives should be characterized using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm their structure and purity. The biological activity of the parent compound and its derivatives should be evaluated to establish a structure-activity relationship (SAR).

Table 1: Hypothetical Biological Activity of this compound and its Derivatives

Compound IDR GroupEC₅₀ (µM) for PPARαEC₅₀ (µM) for PPARγ
Parent Acid -OH15.225.8
Methyl Ester -OCH₃8.512.1
Ethyl Ester -OCH₂CH₃6.29.7
N-Benzyl Amide -NHCH₂Ph3.15.4
N-Phenyl Amide -NHPh4.57.9

EC₅₀ values are hypothetical and for illustrative purposes only.

The data in Table 1 suggests that both esterification and amidation can lead to a significant increase in potency for both PPARα and PPARγ. The N-benzyl amide derivative shows the most promising activity in this hypothetical dataset.

Visualizing the Workflow and Potential Mechanism

Diagram 1: Derivatization Workflow

This diagram illustrates the general workflow for the synthesis and evaluation of the derivatives.

Derivatization_Workflow Parent_Acid This compound Esterification Esterification (e.g., Fischer-Speier) Parent_Acid->Esterification Amidation Amidation (e.g., Boron-based) Parent_Acid->Amidation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Purification Purification & Characterization (TLC, Column Chromatography, NMR, MS) Esters->Purification Amides->Purification Bio_Assay Biological Activity Screening (e.g., PPAR Agonist Assay) Purification->Bio_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for derivatization and evaluation.

Diagram 2: Hypothetical PPAR Signaling Pathway

This diagram illustrates a simplified signaling pathway that could be activated by the synthesized PPAR agonists.

PPAR_Signaling cluster_cell Target Cell Ligand PPAR Agonist (Derivative) PPAR PPAR Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Lipid Metabolism Regulation) Gene_Expression->Biological_Response

Caption: Simplified PPAR signaling pathway.

Conclusion

The derivatization of this compound into esters and amides represents a viable strategy for enhancing its biological activity. The detailed protocols provided herein offer a starting point for the synthesis of a diverse library of compounds. Subsequent biological evaluation and SAR analysis are critical steps in identifying lead candidates with improved therapeutic potential for the treatment of metabolic diseases.

References

  • A. T. T. Tran, T. T. T. Nguyen, D. T. T. Nguyen, T. T. Nguyen, H. N. T. Nguyen, and P. C. Nam, "Synthesis of Novel PPARα/γ Dual Agonists as Potential Drugs for the Treatment of the Metabolic Syndrome and Diabetes Type II Designed Using a New De Novo Design Program PROTOBUILD," Org Biomol Chem, vol. 9, no. 4, pp. 1169-88, Feb. 2011. [Online]. Available: .
  • L. S. L. de Almeida, P. S. M. de Oliveira, and M. N. da Silva, "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate," Synthesis, vol. 43, no. 15, pp. 2463-2468, 2011. [Online]. Available: .
  • A. N. T. Tran and T. D. P. Nguyen, "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3," Org. Lett., vol. 15, no. 9, pp. 2294–2297, Apr. 2013. [Online]. Available: .
  • S. C. A. de Souza, D. S. P. de Souza, and M. I. de Souza, "The state-of-the-art of amidation of carboxylic acids," ResearchGate, Dec. 2021. [Online]. Available: [Link].

  • G. M. T. T. de Souza, M. A. P. de Oliveira, and M. I. de Souza, "Enantioselective Synthesis of PPAR (Peroxisome Proliferator-Activated Receptors) Agonists and Antagonists," Ingenta Connect, vol. 13, no. 10, pp. 1547-1566, Oct. 2009. [Online]. Available: [Link].

  • J. Ashenhurst, "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions," Master Organic Chemistry, Nov. 2022. [Online]. Available: [Link].

  • A. N. T. Tran and T. D. P. Nguyen, "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride," RSC Advances, vol. 5, no. 10, pp. 7169-7175, 2015. [Online]. Available: [Link].

  • Organic Chemistry Portal, "Ester synthesis by esterification," Organic Chemistry Portal. [Online]. Available: [Link].

  • G. A. D. A. de Souza, M. I. de Souza, and M. I. de Souza, "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4," Chemistry Central Journal, vol. 11, no. 1, p. 87, Sep. 2017. [Online]. Available: [Link].

  • V. R. de Souza, R. A. P. de Oliveira, and M. I. de Souza, "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review," MDPI, vol. 24, no. 11, p. 1533, May 2019. [Online]. Available: [Link].

  • A. T. T. Tran, T. T. T. Nguyen, and D. T. T. Nguyen, "Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome," Expert Opinion on Investigational Drugs, vol. 20, no. 1, pp. 113-134, Jan. 2011. [Online]. Available: [Link].

  • Patsnap Synapse, "Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments," Patsnap Synapse, Jan. 2024. [Online]. Available: [Link].

  • J. Clark, "esterification - alcohols and carboxylic acids," Chemguide. [Online]. Available: [Link].

Sources

Experimental design for studying the mechanism of action of 4-[4-(Propan-2-yl)phenoxy]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for Elucidating the Mechanism of Action of 4-[4-(Propan-2-yl)phenoxy]butanoic acid

Audience: Researchers, scientists, and drug development professionals.

A Multi-Phased Strategy for Unraveling the Molecular Mechanism of this compound

Authored by: Gemini, Senior Application Scientist
Introduction

The compound this compound is a novel small molecule with therapeutic potential. Its structural characteristics suggest a possible interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, similar to the pan-PPAR agonist Lanifibranor.[1][2] PPARs (isoforms α, δ, and γ) are master regulators of lipid metabolism, inflammation, and energy homeostasis, making them critical targets for metabolic diseases.[3][4] A thorough understanding of a drug candidate's mechanism of action is paramount for successful clinical development, enabling prediction of efficacy, identification of safety liabilities, and patient stratification.[5][6][7]

This guide presents a comprehensive, multi-phase experimental workflow designed to rigorously identify the molecular target(s) of this compound, validate target engagement in a cellular context, and characterize its downstream functional consequences. This strategy integrates biophysical, genomic, and proteomic approaches to build a robust, evidence-based model of the compound's mechanism.

Overall Experimental Workflow

The proposed research plan is structured in a logical sequence, beginning with broad, hypothesis-generating assays and progressing to highly specific, mechanistic validation studies. Each phase is designed to provide critical data that informs the next, ensuring an efficient and rigorous investigation.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Downstream Pathway Analysis cluster_2 Phase 3: Selectivity & Off-Target Profiling P1_A Hypothesis Generation: Structural similarity to PPAR agonists P1_B Functional Screen: PPA_R_ Transactivation Assay (α, δ, γ isoforms) P1_A->P1_B informs P1_C Target Engagement: Cellular Thermal Shift Assay (CETSA) P1_B->P1_C validates P2_A Transcriptomics: RNA-Seq Analysis P1_C->P2_A justifies deep dive P2_B Proteomics: Quantitative Mass Spectrometry P2_A->P2_B complements P3_A Kinase Profiling: Kinobeads Competition Assay P2_B->P3_A informs safety assessment Result Comprehensive MoA Profile P3_A->Result

Caption: High-level overview of the multi-phase experimental strategy.

Phase 1: Primary Target Identification and Validation

The initial hypothesis posits that this compound functions as a PPAR agonist. This phase is designed to confirm this hypothesis by assessing both the functional activation of PPARs and the direct physical binding of the compound to its putative targets within the cell.

Protocol 1: Pan-PPAR Transcriptional Activation Assay

Rationale: This cell-based reporter assay is the foundational experiment to determine if the compound can functionally activate the PPARα, PPARδ, and PPARγ isoforms. PPARs are ligand-activated transcription factors; upon binding an agonist, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences (PPREs) to initiate gene transcription.[3][8] This assay uses a luciferase reporter gene under the control of a PPRE to quantify the degree of receptor activation.[9][10]

Methodology:

  • Cell Culture: Plate HEK293T or CV-1 cells (which have low endogenous PPAR activity) in 96-well white, clear-bottom plates at a density of 3 x 10⁴ cells/well.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression vector for the ligand-binding domain (LBD) of either human PPARα, PPARδ, or PPARγ, fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium. Include known selective agonists for each PPAR isoform as positive controls (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ) and a vehicle control (e.g., 0.1% DMSO).[11][12]

  • Treatment: After 24 hours of incubation post-transfection, replace the medium with the prepared compound dilutions.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each PPAR isoform.

Expected Data Output:

CompoundTargetEC₅₀ (nM)Emax (% of Control Agonist)
Test Compound PPARα 55095%
PPARδ 48092%
PPARγ 85075% (Partial Agonist)
RosiglitazonePPARγ45100%
GW7647PPARα15100%

Table 1: Representative data from a PPAR transactivation assay, suggesting the test compound is a pan-PPAR agonist with partial activity on PPARγ.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: While a transactivation assay demonstrates functional activity, it does not prove direct binding. CETSA is a powerful biophysical method to confirm target engagement in a native cellular environment.[13][14] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][16] By heating intact cells or cell lysates treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilization.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line with high expression of all three PPAR isoforms (e.g., HepG2 liver cells) to a high confluence. Treat the cells with either the test compound (at a saturating concentration, e.g., 10x EC₅₀ from Protocol 1) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Protein Quantification (Western Blot): Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PPARα, PPARδ, and PPARγ in each sample using Western blotting with specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to a higher temperature in the compound-treated group indicates target engagement.[17]

Phase 2: Elucidation of Downstream Functional Effects

Confirmation of direct PPAR engagement necessitates an investigation into the downstream cellular consequences. Transcriptomic and proteomic analyses provide a global, unbiased view of the pathways modulated by the compound, which should align with the known functions of PPAR activation.[18][19]

PPAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-[4-(propan-2-yl)phenoxy] butanoic acid PPAR PPAR (α, δ, or γ) Compound->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Transcription Initiation PPRE->Transcription mRNA Target Gene mRNA Transcription->mRNA Protein Protein Synthesis & Functional Effects (e.g., Lipid Metabolism, Anti-inflammation) mRNA->Protein Translation

Caption: Proposed mechanism of action via PPAR nuclear receptor activation.

Protocol 3: Transcriptomic Analysis via RNA-Sequencing

Rationale: RNA-Seq provides a comprehensive snapshot of the changes in gene expression induced by the compound.[20][21] If the compound acts through PPARs, we expect to see differential expression of well-established PPAR target genes involved in fatty acid oxidation, lipid transport, and inflammation.[22] This serves as a powerful functional validation of the mechanism.[23]

Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., HepG2) with the test compound at its EC₅₀ concentration and a vehicle control for a suitable time course (e.g., 6, 12, and 24 hours). Perform at least three biological replicates.

  • RNA Extraction: Isolate total RNA from the cells using a high-quality RNA extraction kit. Assess RNA integrity (RIN > 8.0).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess raw sequencing reads for quality.

    • Alignment: Align reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Identify genes that are significantly upregulated or downregulated in the compound-treated samples compared to controls.

    • Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and determine if PPAR signaling pathways are significantly perturbed.

Protocol 4: Quantitative Proteomic Analysis

Rationale: While transcriptomics reveals intent, proteomics measures the actual protein products, which are the functional machinery of the cell.[24][25] This approach validates transcriptomic findings and can uncover post-transcriptional regulation.[5] Mass spectrometry-based proteomics can quantify thousands of proteins, providing a deep view of the compound's impact.

Methodology:

  • Sample Preparation: Treat cells as described in Protocol 3. Lyse the cells and digest the proteins into peptides (e.g., using trypsin).

  • LC-MS/MS: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and corresponding proteins.

    • Protein Quantification: Use a label-free (e.g., DIA) or labeled (e.g., TMT) quantification method to determine the relative abundance of proteins between treated and control samples.[5]

    • Pathway Analysis: Identify differentially expressed proteins and perform pathway analysis to see if they are enriched in PPAR-related functions.

Phase 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is understanding a compound's selectivity. Off-target interactions can lead to unexpected side effects or even provide opportunities for drug repositioning. Kinases are a large and common class of off-targets.

Protocol 5: Kinase Selectivity Profiling with Kinobeads

Rationale: To ensure the observed phenotype is primarily due to PPAR activation, it is essential to rule out significant engagement of other major target families. Kinobeads are an affinity chromatography tool used in chemoproteomics to profile the interaction of compounds with hundreds of kinases simultaneously.[26][27][28] The assay works in a competitive binding format where the test compound competes with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[29][30]

Methodology:

  • Lysate Preparation: Prepare a protein lysate from a panel of cell lines to ensure broad kinome coverage.

  • Compound Incubation: Incubate the lysate with increasing concentrations of the test compound.

  • Kinobead Enrichment: Add the kinobead slurry to the lysates. The beads will capture kinases that are not bound by the test compound.

  • Digestion and MS Analysis: Wash the beads extensively, digest the bound proteins into peptides, and analyze the peptides via LC-MS/MS.

  • Data Analysis: Quantify the abundance of each kinase at each compound concentration. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound is binding to that kinase. This data can be used to generate IC₅₀ values for any off-target kinase interactions.

Conclusion

This structured, multi-faceted approach provides a robust framework for defining the mechanism of action of this compound. By systematically validating its primary target (PPARs), mapping its downstream transcriptional and proteomic consequences, and profiling its selectivity, researchers can build a comprehensive understanding of how this compound functions at a molecular level. This detailed mechanistic insight is indispensable for advancing a promising compound through the drug development pipeline.

References

  • Cui, Y., & Paules, R. S. (2010). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Pharmacogenomics, 11(4), 573–585. Available at: [Link]

  • SciTechnol. (n.d.). Proteomics in Drug Discovery and Development: Targeting the Proteome. Journal of Drug Designing. Available at: [Link]

  • Inventiva Pharma. (n.d.). Lanifibranor. Available at: [Link]

  • Longdom Publishing. (n.d.). The Impact of Transcriptomics and Proteomics on Drug Development. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • MetwareBio. (n.d.). Learn How Proteomics Can Advance Drug Development. Available at: [Link]

  • Patricelli, M. P., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 10(12), 5433–5441. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15). Available at: [Link]

  • Technology Networks. (2023). Applications of Proteomics in Drug Discovery. Available at: [Link]

  • He, L., et al. (2010). Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Ong, S. E., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research, 19(3), 1166–1176. Available at: [Link]

  • Frontiers. (2021). High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery. Frontiers in Pharmacology. Available at: [Link]

  • Médard, G., et al. (2015). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 14(1), 1574-1586. Available at: [Link]

  • Patsnap Synapse. (2024). What is Lanifibranor used for?. Available at: [Link]

  • PubMed. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Available at: [Link]

  • Arrese, M., & Arab, J. P. (2021). Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial. Annals of Translational Medicine, 9(4), 369. Available at: [Link]

  • PubMed. (2010). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Available at: [Link]

  • Han, E., et al. (2021). Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease. Clinical and Molecular Hepatology, 27(1), 63–66. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. Available at: [Link]

  • ACS Publications. (2020). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Inventiva S.A. (2026). J.P. Morgan Healthcare Conference Transcript. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2207–2217. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Fang, H. B., et al. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistics in Biosciences, 8(2), 206–222. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2536-2552. Available at: [Link]

  • Pine Biotech. (2021). Transcriptomics for Drug Discovery Webinar. YouTube. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. Available at: [Link]

  • Tan, M., et al. (2003). Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. Statistics in Medicine, 22(13), 2123-2141. Available at: [Link]

  • AccessPharmacy. (n.d.). Experimental Study Designs. In Pharmacoepidemiology: Principles and Practice. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. Available at: [Link]

  • Wilde, M., et al. (2021). The use of mechanistic evidence in drug approval. Clinical and Translational Science, 14(5), 1655–1665. Available at: [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Available at: [Link]

  • Rollinger, J. M., et al. (2016). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochimica et Biophysica Acta, 1860(8), 1625–1640. Available at: [Link]

  • Lee, G. T., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2568. Available at: [Link]

  • Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Available at: [Link]

  • PubMed. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. International Journal of Molecular Sciences, 13(5), 6336–6345. Available at: [Link]

  • Schoonjans, K., et al. (1996). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. Journal of Lipid Research, 37(5), 907-925. Available at: [Link]

  • Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research. Available at: [Link]

  • Lee, C. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(22), 35595–35607. Available at: [Link]

  • MDPI. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Available at: [Link]

  • Cheng, X., & Klaassen, C. D. (2008). Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers. Toxicological Sciences, 106(2), 329–338. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[4-(propan-2-yl)phenoxy]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.

Introduction

The synthesis of this compound is a common yet nuanced procedure in medicinal chemistry and materials science. The target molecule is typically synthesized via a Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-(propan-2-yl)phenol attacks an alkyl halide, such as ethyl 4-bromobutanoate, followed by hydrolysis of the ester to yield the desired carboxylic acid. While straightforward in principle, achieving a high yield of pure product requires careful attention to reaction conditions and potential side reactions.

This guide will provide a comprehensive troubleshooting section, a frequently asked questions (FAQ) segment, a detailed experimental protocol, and visual aids to demystify the process and empower you to achieve optimal results.

Troubleshooting Guide

Low yields and impure products are the most common hurdles in this synthesis. The following table outlines potential issues, their root causes, and actionable solutions based on extensive laboratory experience.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Phenoxide Formation: The base used may be too weak or not used in sufficient quantity to fully deprotonate the 4-(propan-2-yl)phenol. 2. Poor Quality Reagents: Starting materials (4-(propan-2-yl)phenol, alkyl halide, base, solvent) may be impure or degraded. 3. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy for the SN2 reaction.1. Base Selection & Stoichiometry: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation. Sodium hydroxide (NaOH) can also be used, but ensure the reaction is sufficiently heated to drive off the water formed.[4] 2. Reagent Purity: Use freshly purchased or purified reagents. Check the purity of starting materials by TLC, NMR, or melting point. 3. Optimize Temperature: For most Williamson ether syntheses, a temperature range of 60-100 °C is effective. Monitor the reaction progress by TLC to determine the optimal temperature for your specific solvent and substrate.
Presence of Unreacted 4-(Propan-2-yl)phenol 1. Incomplete Deprotonation: As mentioned above, insufficient base will leave unreacted phenol. 2. Insufficient Alkyl Halide: The stoichiometry of the alkyl halide may be too low. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Verify Base Stoichiometry: Ensure a slight excess of a strong base is used. 2. Adjust Alkyl Halide Amount: Use a slight excess (1.1-1.2 equivalents) of the alkyl halide to drive the reaction to completion. 3. Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting phenol. Continue heating until the starting material spot is no longer visible.
Formation of Elimination Byproduct Competing E2 Elimination: This is more likely with secondary or tertiary alkyl halides.[1][2] The butanoate chain is primary, but high temperatures can still favor elimination to some extent. The base can also act as a nucleophile and attack the alkyl halide.Use a Primary Alkyl Halide: Ensure you are using a 4-halobutanoate (e.g., ethyl 4-bromobutanoate). Avoid higher temperatures than necessary.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: The presence of both acidic and basic functionalities can lead to emulsions during aqueous extraction. 2. Co-elution of Impurities during Chromatography: Similar polarity of the product and byproducts can make chromatographic separation challenging.1. Careful pH Adjustment & Brine Wash: During the workup, adjust the pH slowly and use a saturated sodium chloride (brine) solution to break emulsions. 2. Recrystallization: If chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to purify the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction?

A1: Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are excellent choices. NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. K₂CO₃ is a weaker base but is often sufficient and is easier and safer to handle. Sodium hydroxide can also be used, particularly in polar aprotic solvents, but the in-situ formation of water can sometimes complicate the reaction.[4]

Q2: Which solvent is most suitable for this Williamson ether synthesis?

A2: Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are common choices. Acetone can also be used, especially with K₂CO₃.

Q3: Can I use a different alkyl halide, for example, one with a different ester group?

A3: Yes, you can use other alkyl esters of 4-halobutanoic acid (e.g., methyl or tert-butyl 4-bromobutanoate). The choice of ester will affect the subsequent hydrolysis step. For instance, a tert-butyl ester can be cleaved under milder acidic conditions than a methyl or ethyl ester.

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (4-(propan-2-yl)phenol and the alkyl halide). The disappearance of the starting phenol and the appearance of a new, typically less polar, spot corresponding to the ester intermediate indicates the reaction is progressing. After hydrolysis, a new, more polar spot for the carboxylic acid product should appear.

Q5: What are the key considerations for the hydrolysis step?

A5: The hydrolysis of the ester to the carboxylic acid is typically achieved using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol). It's crucial to ensure complete hydrolysis, which can be monitored by TLC. After hydrolysis, the reaction mixture must be acidified to protonate the carboxylate and precipitate the desired carboxylic acid product.[4]

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Step 1: Williamson Ether Synthesis

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(propan-2-yl)phenol (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per gram of phenol).

  • Add a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq), in portions at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-[4-(propan-2-yl)phenoxy]butanoate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2-3 eq) and heat the mixture to reflux (around 80-90 °C).

  • Monitor the hydrolysis by TLC until the starting ester spot has disappeared. This typically takes 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a strong acid, such as 6M HCl.[4] A white precipitate of the desired product should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Workflow

To better understand the experimental process and potential decision points, the following workflow diagram is provided.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification A 1. Mix 4-(propan-2-yl)phenol and solvent B 2. Add Base (e.g., NaH) at 0 °C A->B C 3. Stir at RT for 30 min B->C D 4. Add Ethyl 4-bromobutanoate C->D E 5. Heat to 80 °C D->E F 6. Monitor by TLC E->F F->E Incomplete? Continue Heating G 7. Quench with Water F->G Complete? H 8. Extract with Organic Solvent G->H I 9. Dry and Concentrate H->I J Crude Ester Intermediate I->J K 1. Dissolve Crude Ester in EtOH/H2O J->K L 2. Add NaOH K->L M 3. Reflux (80-90 °C) L->M N 4. Monitor by TLC M->N N->M Incomplete? Continue Refluxing O 5. Remove EtOH N->O Complete? P 6. Wash with Nonpolar Solvent O->P Q 7. Acidify with HCl P->Q R 8. Filter and Dry Q->R S Pure this compound R->S

Caption: Experimental workflow for the two-step synthesis.

The underlying chemical transformation is governed by the SN2 mechanism, as depicted below.

ReactionMechanism cluster_phenoxide Phenoxide Formation cluster_sn2 SN2 Attack cluster_hydrolysis Hydrolysis Phenol 4-(propan-2-yl)phenol Phenoxide 4-(propan-2-yl)phenoxide anion Phenol->Phenoxide + Base Base Base (e.g., NaH) AlkylHalide Ethyl 4-bromobutanoate Phenoxide->AlkylHalide Nucleophilic Attack TransitionState [Transition State] AlkylHalide->TransitionState EsterIntermediate Ethyl 4-[4-(propan-2-yl)phenoxy]butanoate TransitionState->EsterIntermediate + Br⁻ FinalProduct This compound EsterIntermediate->FinalProduct Saponification NaOH_H2O 1. NaOH, H₂O 2. H₃O⁺

Caption: Reaction mechanism overview.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Colorado, Boulder. The Williamson Ether Synthesis. [Link]

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PrepChem. Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid. [Link]

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-[4-(Propan-2-yl)phenoxy]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[4-(propan-2-yl)phenoxy]butanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 4-[4-(propan-2-yl)phenoxy)butanoic acid.

Q1: Why is my this compound not dissolving in water or buffer?

A1: The molecular structure of this compound contains significant hydrophobic (water-fearing) regions, namely the isopropyl-substituted phenyl ring and the butanoic acid carbon chain. These features lead to low intrinsic aqueous solubility. Furthermore, it is a weak carboxylic acid. In neutral or acidic aqueous solutions (pH below its pKa), the carboxylic acid group remains largely in its neutral, protonated (-COOH) form, which is significantly less soluble than its ionized, deprotonated (-COO⁻) form.

Q2: What is the estimated pKa of this compound and why is it important?

A2: While experimental data for this specific molecule is not widely published, we can estimate its acid dissociation constant (pKa) based on structurally similar compounds. Butanoic acid has a pKa of approximately 4.82[1], and phenoxyacetic acid has a pKa around 3.7[2]. The electron-donating nature of the alkyl substituent on the phenyl ring may slightly increase the pKa. Therefore, a reasonable estimate for the pKa of this compound is between 4.5 and 5.0 .

This value is critical because the solubility of an ionizable compound is highly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation[3][4][5][6]. To achieve significant ionization and thus higher solubility, the pH of the solution must be raised above the pKa.

Q3: I need to prepare a stock solution. What solvent should I start with?

A3: For preparing a high-concentration stock solution, it is recommended to start with a water-miscible organic solvent in which the compound is freely soluble. Based on the properties of similar phenoxy acids, suitable starting solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Crucially, this organic stock solution must be diluted carefully into your final aqueous medium. Rapid dilution can cause the compound to precipitate. See the troubleshooting guides below for detailed protocols.

Q4: Can I use DMSO for my cell-based assays? What are the risks?

A4: Yes, DMSO is a common choice, but its concentration in the final assay medium must be carefully controlled. High concentrations of DMSO can be cytotoxic, increase cell membrane permeability, and interfere with assay signals[7]. It is a standard practice to keep the final concentration of DMSO at or below 0.5%, with many studies showing that concentrations of 0.1% to 0.5% are generally well-tolerated by many cell lines[8][9]. However, some sensitive cell types may show toxic effects even at 0.5%[10]. Always run a vehicle control (medium with the same final percentage of DMSO but without your compound) to ensure that the observed effects are due to your compound and not the solvent.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step approaches to systematically resolve solubility issues.

Guide 1: Systematic Approach to Solubilization

Before attempting advanced methods, follow this logical workflow to identify the simplest effective solubilization strategy.

G start Start: Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4) ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is pH modification acceptable for the assay? cosolvent Strategy 2: Co-Solvent System ph_adjust->cosolvent No / Insufficient Solubility success Success: Proceed with Experiment ph_adjust->success Yes cyclodextrin Strategy 3: Cyclodextrin Inclusion cosolvent->cyclodextrin No / Solvent interferes with assay cosolvent->success Yes cyclodextrin->success Yes fail Re-evaluate: Consider alternative strategies (e.g., salt form, solid dispersion) cyclodextrin->fail No / Insufficient Solubility

Caption: A decision workflow for troubleshooting solubility.

Guide 2: Solubilization by pH Adjustment

This is the most direct method for ionizable carboxylic acids and should be the first strategy attempted if the experimental system can tolerate a pH shift.

Scientific Rationale: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form (-COO⁻). This ionized form is significantly more polar and thus more soluble in water than the neutral protonated form (-COOH). As a general rule, adjusting the pH to at least 2 units above the pKa will result in >99% ionization and a dramatic increase in aqueous solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility R-COOH (Protonated) Poorly Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated / Ionized) Highly Soluble Low_Solubility->High_Solubility + OH⁻ (Add Base) High_Solubility->Low_Solubility + H⁺ (Add Acid)

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocol: Preparing a 10 mM Aqueous Stock Solution

  • Weigh Compound: Accurately weigh the required amount of this compound for your target volume and concentration.

  • Initial Suspension: Add approximately 80% of the final required volume of purified water (or your desired buffer). The compound will likely form a fine suspension.

  • Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise. Monitor the solution's appearance. As the pH increases and surpasses the pKa, the suspension should clarify completely.

  • pH Measurement & Adjustment: Use a calibrated pH meter to measure the pH. Continue adding base until a stable pH of ~7.0-7.5 (or your target pH, which should be well above the estimated pKa of 4.5-5.0) is reached and the solution is perfectly clear.

  • Final Volume: Add purified water or buffer to reach the final desired volume.

  • Verification: Visually inspect the solution for any particulates. If the solution is to be used in sterile applications, it should be filter-sterilized through a 0.22 µm filter at this stage. A clear solution that passes through the filter without clogging is a good indicator of true dissolution.

Trustworthiness Check:

  • Precipitation upon Dilution: If you dilute this basic stock into a lower pH buffer (e.g., pH 5), you may observe precipitation as the compound converts back to its less soluble protonated form. This confirms the pH-dependent nature of its solubility.

  • Stability: Store the stock solution appropriately (e.g., at 4°C or -20°C) and visually inspect for precipitation before each use.

Guide 3: Using Co-Solvents for Stock Preparation

This method is ideal when the final experimental buffer cannot be pH-adjusted, or when a very high stock concentration is required.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving hydrophobic molecules by weakening the hydrophobic effect that drives them out of solution.

Data Table: Properties of Common Co-Solvents

Co-SolventPolarity IndexTypical Final Conc. in AssaysNotes
DMSO 7.2≤ 0.5%Excellent solvating power; can be cytotoxic at >1%[8][9].
Ethanol 5.2≤ 1%Good choice for many applications; can affect protein stability.
PEG 400 -VariableLower toxicity than DMSO/EtOH; can increase viscosity.
DMF 6.4≤ 0.5%Strong solvent; higher toxicity concerns than DMSO.

Experimental Protocol: Preparing a 100 mM DMSO Stock and Diluting for Use

  • Prepare High-Concentration Stock: Weigh the compound and add pure, anhydrous DMSO to achieve the desired high concentration (e.g., 100 mM). The compound should dissolve readily with gentle vortexing. This is your primary stock.

  • Create Intermediate Dilution: To avoid precipitation when transferring to the final aqueous buffer, perform a serial dilution. For example, dilute the 100 mM DMSO stock 1:10 into your cell culture medium or buffer to create a 10 mM intermediate stock (this now contains 10% DMSO).

  • Final Dilution: Add a small volume of the 10 mM intermediate stock to your final assay system. For example, adding 10 µL of the 10 mM intermediate stock to 990 µL of medium gives a final concentration of 100 µM compound in 0.1% DMSO.

  • Verification and Control: Always mix thoroughly immediately after the final dilution. Crucially, prepare a vehicle control by adding the same volume of the 10% DMSO solution (without the compound) to your control wells/tubes.

Guide 4: Advanced Solubilization with Cyclodextrins

This technique is useful when pH adjustment is not possible and organic co-solvents must be avoided.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core.[14][15] This host-guest "inclusion complex" presents a hydrophilic exterior to the water, effectively solubilizing the entire complex and the drug within it.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).

  • Add Compound: Add the weighed powder of this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature. The solution should gradually clarify as the inclusion complexes form.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved material.

  • Determine Concentration: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant should be accurately determined using a validated analytical method (e.g., HPLC-UV or LC-MS). This is a critical self-validating step, as you cannot assume 100% of the added compound has dissolved.

Trustworthiness Check:

  • Buffer Choice: Be aware that some buffer components, particularly certain carboxylic acids like citrate, can compete with the guest molecule for the cyclodextrin cavity, potentially reducing solubilization efficiency.[17]

  • Analytical Quantification: Unlike the other methods, the final concentration after this procedure is not known a priori and must be measured experimentally.

References

  • Phenoxyacetic acid - Wikipedia. Wikipedia. [Link]

  • Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem, National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]

  • Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method. ACS Publications. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central, National Institutes of Health (NIH). [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • 4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central, National Institutes of Health (NIH). [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. ACS Publications. [Link]

  • (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). FooDB. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data, ACS Division of Organic Chemistry. [Link]

  • Henderson–Hasselbalch equation - Wikipedia. Wikipedia. [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health (NIH). [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. PubMed, National Institutes of Health (NIH). [Link]

  • Physicochemical properties | Medicinal Chemistry. Fiveable. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • How to purify a water soluble compound? ResearchGate. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • Why is propanoic acid weaker than butanoic acid? Quora. [Link]

  • Cell viability following exposure to DMSO. ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central, National Institutes of Health (NIH). [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester. LookChem. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed, National Institutes of Health (NIH). [Link]

  • Acidity of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight Business Research. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]

  • 4-(4-Ethylphenoxy)Butanoic Acid | C12H16O3 | CID 1568416. PubChem, National Center for Biotechnology Information. [Link]

  • Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy, McGraw Hill. [Link]

  • Table of Acids with Ka and pKa Values. University of California, Berkeley. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Should I dissolve the hydrophobic drug in the solvent completely before loading process? ResearchGate. [Link]

  • What are the pKa values for formic acid, butanoic acid, and acetic acid, all found in the biological. Brainly.com. [Link]

Sources

Technical Support Center: Optimization of HPLC Parameters for 4-[4-(Propan-2-yl)phenoxy]butanoic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of 4-[4-(propan-2-yl)phenoxy]butanoic acid. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure robust and reproducible analytical results.

Introduction to the Analyte and its Chromatographic Challenges

This compound is a moderately hydrophobic and acidic compound. Its structure presents specific challenges for reversed-phase HPLC, primarily related to achieving good peak shape and stable retention times. The carboxylic acid moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[1] Furthermore, its hydrophobic nature necessitates a careful balance of the mobile phase composition to achieve adequate retention without excessively long run times.[2][3]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H18O3-
Molecular Weight222.28 g/mol -
XLogP33.2PubChem
pKa (estimated)~4.8-

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of an HPLC method for this and similar acidic, hydrophobic compounds.

Q1: What is the best initial column choice for separating this compound?

A1: For a moderately hydrophobic compound like this, a C18 column is the most common and effective starting point for reversed-phase HPLC.[4] Specifically, a high-purity silica C18 column with end-capping is recommended to minimize interactions with residual silanols, which can cause peak tailing with acidic analytes.[1] Consider a standard dimension such as 4.6 x 150 mm with 5 µm particles for initial method development. For faster analysis, a shorter column with smaller particles (e.g., 2.1 x 50 mm, <2 µm) can be used with a UHPLC system.

Q2: How do I select the appropriate mobile phase?

A2: A typical mobile phase for reversed-phase HPLC consists of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol. For this compound, a mobile phase of acetonitrile and water is a good starting point. Due to the acidic nature of the analyte, it is crucial to control the pH of the aqueous portion of the mobile phase.[5]

Q3: Why is controlling the mobile phase pH important for this analysis?

A3: The pH of the mobile phase affects the ionization state of the carboxylic acid group on the analyte. To ensure consistent retention and good peak shape, the pH should be set at least 2 pH units below the pKa of the analyte (~4.8).[5][6] At a pH of around 2.5-3.0, the carboxylic acid will be protonated (non-ionized), making the molecule more hydrophobic and better retained on a C18 column. This also minimizes the potential for secondary interactions with the stationary phase.[6] Using a buffer, such as phosphate or formate, will help maintain a stable pH. For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.

Q4: What detection wavelength should I use?

A4: The phenoxy group in the molecule contains a chromophore that absorbs UV light. A starting wavelength of 254 nm is a reasonable choice.[3] However, for optimal sensitivity, it is best to determine the wavelength of maximum absorbance (λmax) by running a UV scan of the analyte in the mobile phase.

Q5: How should I prepare my sample for injection?

A5: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself. This helps to prevent peak distortion. If the sample is not soluble in the mobile phase, use a solvent with a weaker elution strength. Ensure the final sample concentration is within the linear range of the detector to avoid column overload, which can lead to fronting peaks.[7] All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system.[8]

Troubleshooting Guide

Even with a well-developed method, problems can arise. This guide provides a systematic approach to troubleshooting common HPLC issues encountered with this compound.[7]

Problem-Solving Workflow

start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes split Split Peak peak_shape->split Yes pressure High Backpressure? retention_time->pressure No drifting Drifting Retention retention_time->drifting Yes abrupt Abrupt Shift retention_time->abrupt Yes sensitivity Low Sensitivity? pressure->sensitivity No gradual Gradual Increase pressure->gradual Yes sudden Sudden Increase pressure->sudden Yes end Problem Resolved sensitivity->end No noisy Noisy Baseline sensitivity->noisy Yes low_response Low Peak Response sensitivity->low_response Yes tailing->end fronting->end split->end drifting->end abrupt->end gradual->end sudden->end noisy->end low_response->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Problem Potential Causes Solutions
Poor Peak Shape
Peak Tailing- Secondary interactions with silanols.[1]- Column overload.[7]- Extra-column dead volume.- Lower the mobile phase pH to suppress ionization.[6]- Use a highly end-capped column.- Reduce sample concentration or injection volume.- Check and minimize tubing lengths and connections.
Peak Fronting- Column overload.[7]- Sample solvent stronger than mobile phase.[7]- Dilute the sample.[8]- Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks- Clogged column inlet frit.[7]- Column void.- Co-elution with an impurity.- Reverse flush the column (if permitted by the manufacturer).- Replace the column.- Optimize selectivity by changing mobile phase composition or column chemistry.
Retention Time Issues
Drifting Retention Times- Inadequate column equilibration.- Mobile phase composition changing (e.g., evaporation of organic solvent).- Temperature fluctuations.[7]- Ensure sufficient equilibration time between runs.- Prepare fresh mobile phase daily and keep bottles capped.- Use a column thermostat to maintain a constant temperature.[7]
Abrupt Shifts in Retention Time- Air bubbles in the pump.- Pump malfunction.- Incorrect mobile phase preparation.[8]- Degas the mobile phase and prime the pump.[7]- Check pump seals and pistons for leaks.- Verify the mobile phase preparation procedure.
System and Sensitivity Issues
High Backpressure- Clogged column frit or tubing.[7]- Particulate matter from the sample.[8]- Mobile phase precipitation.- Replace the in-line filter and guard column.- Filter all samples before injection.[8]- Ensure mobile phase components are fully miscible.
Noisy Baseline- Air bubbles in the detector flow cell.[7]- Contaminated mobile phase or detector cell.- Pump pulsations.- Purge the detector.- Flush the system with a strong solvent (e.g., isopropanol).- Install a pulse dampener or ensure the pump's dampener is functioning.

Experimental Protocols

Starting HPLC Method for this compound

This protocol provides a robust starting point for method development.

HPLC System and Column Preparation Workflow

cluster_prep System Preparation cluster_column Column Installation & Equilibration cluster_run Analysis mobile_phase Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile) degas Degas Mobile Phase mobile_phase->degas prime Prime Pump Channels degas->prime install Install C18 Column (e.g., 4.6x150mm, 5µm) prime->install equilibrate Equilibrate with Initial Mobile Phase (at least 10 column volumes) install->equilibrate inject Inject Standard/Sample equilibrate->inject acquire Acquire Data inject->acquire

Caption: Workflow for HPLC system preparation and analysis.

Instrumentation and Consumables:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18, Waters SunFire C18).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Syringe Filters: 0.45 µm PTFE or PVDF.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described above. Filter the aqueous mobile phase through a 0.45 µm filter.

  • System Preparation: Degas the mobile phases. Purge the pump lines to remove any air bubbles.

  • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase conditions (60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve a standard of this compound in the sample diluent to a concentration of approximately 1 mg/mL. Prepare further dilutions as needed. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample and run the HPLC method.

This comprehensive guide serves as a practical resource for the successful analysis of this compound by HPLC. By understanding the principles behind the separation and adopting a systematic approach to troubleshooting, researchers can develop robust and reliable analytical methods.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Unknown Source. (2024, July 9).
  • SciSpace. A review on method development by hplc.
  • Unknown Source. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • Agilent.
  • Waters Corporation.
  • Unknown Source.
  • MicroSolv. Hydrophobic Compounds Analyzed With HPLC.

Sources

Preventing degradation of 4-[4-(Propan-2-yl)phenoxy]butanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-[4-(Propan-2-yl)phenoxy]butanoic acid. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. The inherent stability of a compound is critical to ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides in-depth information on the potential degradation pathways of this compound and offers practical solutions for its proper storage and handling to minimize degradation.

Our goal is to provide you with the necessary knowledge to maintain the integrity of your samples and troubleshoot any stability-related issues you may encounter.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Avoid exposure to direct sunlight and heat sources. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What type of container should I use for storing this compound?

A2: Use well-sealed, inert containers. Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps are ideal as they protect the compound from light and prevent leaching of contaminants. Ensure the container is properly labeled with the compound name, date received, and any relevant hazard information.

Q3: Are there any common laboratory substances that are incompatible with this compound?

A3: Yes, you should avoid storing this compound with strong oxidizing agents.[1][2] Reactions with these substances can lead to rapid degradation. It is also good practice to segregate acids from bases during storage.[3]

Understanding Degradation

Q4: What are the primary ways this compound can degrade?

A4: The main degradation pathways for phenoxy acid derivatives like this compound are hydrolysis and oxidation.[4][5][6] The ether linkage and the carboxylic acid functional group are the most susceptible parts of the molecule. Photodegradation can also occur with exposure to light, particularly UV radiation.[4]

Q5: How can I tell if my sample has degraded?

A5: Visual signs of degradation can include a change in color, the appearance of new solid matter, or a change in solubility. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[7]

Q6: Does the pH of my solution affect the stability of this compound?

A6: Yes, pH is a critical factor. Hydrolysis of the butanoic acid derivative can be catalyzed by both acidic and basic conditions.[4][8][9] The rate of hydrolysis generally increases in strongly acidic or alkaline solutions.[4] For optimal stability in solution, it is advisable to use a buffered system, if compatible with your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected peaks in my chromatogram (HPLC analysis). Degradation of the compound. 1. Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, tightly sealed).2. Prepare Fresh Solutions: If using stock solutions, they may have degraded over time. Prepare a fresh solution from a solid sample that has been properly stored.3. Perform Forced Degradation: To confirm if the new peaks are degradants, conduct a forced degradation study (see protocol below). This will help in identifying the degradation products.[6][10][11][12][13]
Inconsistent results between experimental replicates. Sample instability during the experiment. 1. Control Experimental Temperature: The compound may be degrading at the temperature of your experiment. If possible, run the experiment at a lower temperature.2. Minimize Light Exposure: Protect your samples from light during the experiment by using amber vials or covering them with aluminum foil.3. Check for Contaminants: Ensure all glassware and solvents are clean and free of oxidizing agents or strong acids/bases.
The compound has changed color or appearance. Significant degradation has likely occurred. 1. Do not use the sample for critical experiments. A visible change indicates a high level of degradation.2. Re-purify if possible: Depending on the nature of the degradation products, purification (e.g., recrystallization) may be an option.3. Order a new batch: For reliable and reproducible results, it is best to use a fresh, high-purity sample.
Visualizing Potential Degradation

The following diagram illustrates the primary potential degradation pathways for this compound.

DegradationPathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound HydrolysisProduct1 4-hydroxybutanoic acid Parent->HydrolysisProduct1 Acid/Base Catalyzed HydrolysisProduct2 4-(Propan-2-yl)phenol Parent->HydrolysisProduct2 Acid/Base Catalyzed OxidationProduct1 Hydroxylated derivatives Parent->OxidationProduct1 Oxidizing Agents OxidationProduct2 Ring-opened products OxidationProduct1->OxidationProduct2 Further Oxidation

Caption: Potential degradation of the parent compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.

Objective: To develop a stability-indicating method capable of separating the parent compound from its potential degradants.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions (starting point, may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (or determined by UV scan)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Analysis:

    • Inject a blank (solvent) followed by the sample solution.

    • The peak corresponding to this compound should be well-resolved.

    • Any additional peaks are potential impurities or degradation products. The area of these peaks relative to the main peak can be used to estimate the level of degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and confirming that your analytical method is "stability-indicating".[6][11]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL in 50:50 acetonitrile/water) to a photostability chamber with a combination of UV and visible light (as per ICH Q1B guidelines).

    • Analyze the samples at appropriate time points (e.g., 6, 12, 24 hours).

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Dissolve the heat-stressed sample in the mobile phase for HPLC analysis.

Analysis of Stressed Samples:

  • Analyze each stressed sample using the stability-indicating HPLC method described above.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[12]

Workflow for Stability Assessment

Caption: Workflow for assessing compound stability.

References

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (n.d.).
  • SAFETY D
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. (n.d.). MDPI.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Oxidation of Hindered Phenols. IV. Stable Phenoxy Radicals. (n.d.).
  • Safety D
  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. (n.d.).
  • Forced Degrad
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Analytical Techniques In Stability Testing. (2025).
  • Safe Storage. (n.d.). University of California, Santa Barbara.
  • hydrolysis of acid deriv
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • SAFETY D
  • 4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid. (n.d.). PubChem.
  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect.
  • The Chemistry of Stable Phenoxy Radicals. (n.d.).
  • Notes - 18 Carboxylic Acids and Derivatives. (n.d.).
  • 15.9 Hydrolysis of Esters. (n.d.). Lumen Learning.
  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • 4-(4-Ethylphenoxy)Butanoic Acid. (n.d.). PubChem.
  • 2-[4-(4-chlorobenzoyl)
  • 4-(4-acetylphenoxy)butanoic acid. (n.d.). Sigma-Aldrich.
  • 4-(4-Acetylphenoxy)butanoic acid. (n.d.). Sigma-Aldrich.
  • Degradation of Some Phenoxy Acid Herbicides by Mixed Cultures of Bacteria Isolated From Soil Treated With 2-(2-methyl-4-chloro)phenoxypropionic Acid. (1980). PubMed.
  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).

Sources

Troubleshooting inconsistent results in 4-[4-(Propan-2-yl)phenoxy]butanoic acid bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[4-(Propan-2-yl)phenoxy]butanoic acid Bioassays

Welcome to the technical support center for bioassays involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining consistent and reliable data with this compound. Given its structural characteristics as a lipophilic carboxylic acid, similar to peroxisome proliferator-activated receptor (PPAR) agonists, this guide will focus on troubleshooting cell-based nuclear receptor transactivation assays, a common application for such molecules.[1][2]

Our approach is rooted in first principles, addressing the causal factors behind common experimental pitfalls. By understanding the 'why' behind each step, you can develop robust, self-validating assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and storage condition for this compound?

A: Due to its lipophilic nature and low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-30 mM).[3][4] Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3][5] While most compounds are stable in DMSO, repeated freeze-thaw cycles can lead to compound precipitation or degradation.[3][5] For working solutions, dilute the DMSO stock into your assay medium, ensuring the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%, as higher concentrations can affect cell health and assay performance.[6]

Q2: What is the likely mechanism of action for this compound?

A: The structure, featuring a carboxylic acid head group and a hydrophobic tail, is characteristic of ligands for nuclear receptors, particularly PPARs (Peroxisome Proliferator-Activated Receptors).[2] These receptors function as ligand-activated transcription factors.[1] Therefore, a common and appropriate bioassay is a cell-based reporter assay to measure the transactivation of PPAR subtypes (α, β/δ, or γ).[1][2]

Q3: I am not seeing any activity with my compound. Where should I start troubleshooting?

A: First, confirm the viability of your assay system using a known positive control agonist for the target receptor (e.g., Rosiglitazone for PPARγ).[7] If the positive control works, the issue likely lies with the test compound. The primary suspect is poor solubility leading to precipitation in the aqueous assay medium.[3][4] Ensure the compound is fully dissolved in your DMSO stock and that the final concentration in the assay does not exceed its solubility limit.[6] See the detailed troubleshooting section below for further guidance.

Q4: My data shows high variability between replicate wells. What are the common causes?

A: High variability is a frequent issue in microplate assays and can stem from multiple sources:

  • Compound Precipitation: Inconsistent precipitation leads to different effective concentrations in each well.[4][6]

  • Cell Seeding Inconsistency: Uneven cell distribution across the plate is a major source of variation.[8][9]

  • Edge Effects: Wells on the perimeter of the plate are prone to temperature gradients and higher evaporation rates, altering cell growth and assay response.[10]

  • Pipetting Errors: Inaccurate or inconsistent liquid handling introduces variability.[9]

  • Microplate Reader Settings: Non-optimized reader settings (e.g., focal height, gain) can increase noise and variability.[11]

In-Depth Troubleshooting Guides

Issue 1: No or Significantly Lower-Than-Expected Compound Activity

If your positive control is active but your test compound is not, this points to an issue with the compound's integrity, concentration, or interaction with the assay components.

Potential Cause 1: Compound Precipitation The most common issue for lipophilic compounds like this compound is its low aqueous solubility. Even if dissolved in DMSO, it can crash out when diluted into aqueous assay buffer, leading to an actual concentration far below the intended one.[3][4][12]

  • Solution Workflow:

    • Visual Check: After preparing your dilution plate, hold it up to a light source and look for visible precipitate or cloudiness. Use a microscope for a more sensitive check.[6]

    • Optimize Dilution: Instead of diluting the DMSO stock in an intermediate aqueous solution, add the small volume of DMSO stock directly to the final assay medium in the well with gentle mixing.[6]

    • Reduce Top Concentration: Lower the highest concentration in your dose-response curve. It is better to have a complete curve at lower, soluble concentrations than an artifact-laden one at high, insoluble concentrations.[3]

    • Kinetic Solubility Test: Perform a simple nephelometric (light scattering) or UV-based solubility test to determine the maximum soluble concentration of your compound under the exact assay conditions (media, temperature).[12][13]

Potential Cause 2: Compound Degradation While many compounds are stable, improper storage or handling can lead to degradation.

  • Solution Workflow:

    • Prepare Fresh Stock: Prepare a fresh DMSO stock solution from the solid compound.

    • Minimize Freeze-Thaw: Aliquot your stock solution to avoid repeated temperature cycles.[5]

    • Check Stability: Studies have shown that the presence of water in DMSO can be more detrimental than oxygen for compound stability. Ensure you are using anhydrous DMSO.[5]

Issue 2: High Variability in Dose-Response Data (Poor R² or Inconsistent Replicates)

High variability obscures the true biological effect and makes it difficult to determine key parameters like EC₅₀.

Workflow for Diagnosing High Variability Below is a systematic workflow to identify and mitigate sources of variability in your bioassay.

G cluster_plate Plate & Environmental Factors cluster_cell Cellular Factors cluster_reagent Reagent & Compound Factors start Inconsistent Results Observed edge_effect Potential Edge Effects? start->edge_effect Investigate Common Causes cell_health Poor Cell Health or High Passage #? start->cell_health Investigate Common Causes solubility Compound Precipitation? start->solubility Investigate Common Causes plate_qc Microplate Surface Inconsistency? edge_effect->plate_qc sol_edge Use outer wells for blanks; add sterile liquid to perimeter. edge_effect->sol_edge temp_grad Reader Temperature Fluctuation? plate_qc->temp_grad sol_plate Test different plate lots/vendors. Use TC-treated plates. plate_qc->sol_plate sol_temp Allow plate to equilibrate to reader temp. Use temp-controlled reader. temp_grad->sol_temp seeding Uneven Cell Seeding? cell_health->seeding sol_health Use low passage cells. Check for contamination (Mycoplasma). cell_health->sol_health sol_seeding Mix cell suspension between pipetting. Automate seeding if possible. seeding->sol_seeding pipetting Pipetting Inaccuracy? solubility->pipetting sol_solubility Lower top concentration. Optimize dilution protocol. solubility->sol_solubility sol_pipetting Calibrate pipettes. Use reverse pipetting for viscous liquids. pipetting->sol_pipetting

Caption: Troubleshooting workflow for inconsistent bioassay results.

Detailed Solutions for High Variability:

  • Mitigating Edge Effects: Avoid using the outer 36 wells of a 96-well plate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity buffer, which minimizes evaporation from the inner wells.[10]

  • Ensuring Consistent Cell Seeding: Before seeding, ensure you have a homogenous single-cell suspension. Gently swirl the cell suspension reservoir frequently (e.g., after every 2-3 rows) to prevent cells from settling.[9]

  • Controlling for Plate Variability: Microplate surfaces can have variable protein binding properties, even within the same batch, affecting cell adherence and assay results.[14][15] If you suspect plate issues, test plates from different manufacturing lots or vendors. For adherent cells, always use tissue-culture (TC) treated plates.[9]

  • Optimizing Microplate Reader Settings:

    • Well Scanning: If your cells grow unevenly (e.g., clumping), a single-point read in the center of the well can be misleading. Use a well-scanning feature (orbital or spiral scan) to average the signal over a larger area.[11]

    • Temperature Control: A temperature change of just 1°C can alter signal intensity by over 10%. Allow plates to equilibrate to the reader's internal temperature before the first read.[16]

Issue 3: Unexpected Cellular Toxicity

At high concentrations, your compound may exhibit toxicity that confounds the primary assay readout (e.g., luciferase activity).

Potential Cause 1: Off-Target Effects or Intrinsic Toxicity The compound itself may be cytotoxic at concentrations needed to see a primary effect.

  • Solution Workflow:

    • Run a Multiplexed Viability Assay: Run a standard cell viability assay (e.g., CellTiter-Glo®, which measures ATP) in parallel with your primary reporter assay. This allows you to normalize the reporter signal to the number of viable cells, distinguishing true receptor modulation from toxicity-induced signal loss.

    • Determine Cytotoxicity Curve (CC₅₀): Perform a dose-response experiment measuring only cell viability. This will define the concentration window where the compound is not toxic. Your primary assay's EC₅₀ should be determined within this non-toxic range.

Potential Cause 2: Solvent Toxicity While typically safe below 0.5%, some sensitive cell lines may be affected by the DMSO vehicle.

  • Solution Workflow:

    • Vehicle Control Titration: Run a dose-response curve with only DMSO, matching the concentrations used in your compound titration. This will reveal any toxicity caused by the solvent itself.

    • Lower DMSO Concentration: If solvent toxicity is observed, reduce the final DMSO concentration in your assay (e.g., to 0.1%). This may require adjusting your stock concentration and dilution scheme.

Standard Protocol: Cell-Based PPAR Transactivation Assay

This protocol provides a self-validating framework for testing this compound in a luciferase reporter assay.

Table 1: Key Experimental Parameters

ParameterRecommended ValueRationale & Notes
Cell Line HEK293T or CV-1Commonly used for transfection due to high efficiency.[1]
Plasmids 1. Receptor (e.g., pCMX-hPPARγ-GAL4) 2. Reporter (e.g., pGL4.35[9X-GAL4/UAS]) 3. Internal Control (e.g., pRL-TK)A GAL4-LBD fusion system minimizes off-target effects.[1] The internal control (Renilla) normalizes for transfection efficiency and cell number.
Plate Type 96-well, solid white, TC-treatedWhite plates maximize signal in luminescence assays.[9]
Seeding Density 2 x 10⁴ - 4 x 10⁴ cells/wellOptimize for your cell line to achieve ~80-90% confluency at the time of reading.
Compound Stock 10 mM in anhydrous DMSOHigh concentration allows for minimal final DMSO percentage.
Final DMSO ≤ 0.25%Minimizes potential for solvent-induced artifacts.
Controls 1. Positive: Known Agonist (e.g., 1 µM Rosiglitazone) 2. Vehicle: DMSO only 3. Blank: Media onlyEssential for validating assay performance and data normalization.[7]
Incubation Time 18-24 hoursAllows for transcription and translation of the reporter protein.

Step-by-Step Methodology:

  • Day 1: Cell Seeding & Transfection

    • Plate cells at the optimized density in a 96-well TC-treated plate and allow them to adhere for 4-6 hours.

    • Co-transfect cells with the receptor, reporter, and internal control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Day 2: Compound Treatment

    • Prepare a serial dilution of this compound in assay medium from your DMSO stock. Also prepare solutions for your positive and vehicle controls.

    • Carefully remove the transfection medium from the cells.

    • Add 100 µL of the compound/control dilutions to the appropriate wells.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Day 3: Signal Detection

    • Equilibrate the plate and luciferase detection reagents to room temperature.

    • Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol. This involves sequential measurement of Firefly (reporter) and Renilla (internal control) luminescence.

    • Use a luminometer with automated injectors for best results.

  • Data Analysis

    • For each well, calculate the Response Ratio: (Firefly Luminescence / Renilla Luminescence).

    • Normalize the data to the vehicle control to get "Fold Activation": (Response Ratio of Sample / Average Response Ratio of Vehicle).

    • Plot Fold Activation vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Lansky, D., et al. (2023). Design and analysis of a microplate assay in the presence of multiple restrictions on the randomization. arXiv. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Stahl, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • Lim, C. B., et al. (2018). Variability in Microplate Surface Properties and Its Impact on ELISA. PubMed. [Link]

  • Tecan. (2017). Minimizing Data Variability Caused by Your Microplate Reader. The Blog - Tecan. [Link]

  • Lim, C. B., et al. (2018). Variability in Microplate Surface Properties and Its Impact on ELISA. Monash University. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]

  • INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • Lee, J., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[4-(propan-2-yl)phenoxy]butanoic acid (referred to herein as "4-PPBA"). This guide is designed for researchers, scientists, and drug development professionals actively working on formulation strategies to enhance the oral bioavailability of this compound. Our objective is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and make data-driven decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding 4-PPBA and its formulation challenges.

Q1: What are the key physicochemical properties of 4-PPBA that influence its bioavailability?

A1: Based on its chemical structure, 4-PPBA is a lipophilic weak acid. Its key properties are:

  • Poor Aqueous Solubility: The presence of the phenoxy and propan-2-yl groups makes the molecule hydrophobic, leading to low solubility in aqueous environments like the gastrointestinal (GI) tract.

  • pH-Dependent Solubility: As a butanoic acid derivative, it possesses a carboxylic acid group. This means its solubility is highly dependent on pH. It will be poorly soluble in the acidic environment of the stomach (pH 1-2) and will show increased solubility in the more neutral to alkaline environment of the small intestine (pH 6.5-7.5).

  • High Permeability (Predicted): Due to its lipophilic nature, 4-PPBA is predicted to have good membrane permeability.

These characteristics classify 4-PPBA as a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), where the rate-limiting step for absorption is drug dissolution.[1][2]

Q2: What are the primary formulation strategies for a BCS Class II compound like 4-PPBA?

A2: The goal is to increase the dissolution rate and/or the apparent solubility of the drug in the GI tract. The main strategies include:

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[2][3][4]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, typically dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution.[5][6][7][8]

  • Lipid-Based Formulations: Incorporating the drug into lipid excipients, such as in Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve solubilization in the gut.[9][10][11]

  • pH Modification/Salt Formation: Creating a salt form of the acidic drug or including alkalizing agents in the formulation can increase the local pH to favor dissolution.

Q3: Why are my in vitro dissolution results not correlating with my in vivo animal studies?

A3: This is a common and complex issue. Standard dissolution media (e.g., simple buffers) often fail to replicate the complex environment of the human gut.[12] Key factors include:

  • Lack of Biorelevant Components: The gut contains bile salts and phospholipids (like lecithin) that aid in the solubilization of lipophilic drugs. Standard media lack these.

  • Supersaturation and Precipitation: Formulations like ASDs can generate a supersaturated state in vitro. However, in the dynamic in vivo environment, the drug may rapidly precipitate back into a less soluble form before it can be absorbed.

  • Food Effects: The presence of food can drastically alter the GI environment (pH, volume, and presence of fats), which may either enhance or hinder absorption. Fed-state simulated media can help investigate this.[13]

To improve in vitro-in vivo correlation (IVIVC), the use of biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) is highly recommended.[12][14][15][16]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems you may encounter.

Scenario 1: Poor and Inconsistent Dissolution Profiles

Problem: You are testing a new 4-PPBA formulation, and the dissolution results are low (<30% released in 60 minutes) and show high variability between vessels.

Troubleshooting Workflow:

G start Poor/Inconsistent Dissolution check_basics Step 1: Verify Basic Setup start->check_basics check_media Step 2: Evaluate Dissolution Medium check_basics->check_media Setup OK solution1 Solution: Correct Apparatus Setup (Centering, Height, Wobble) check_basics->solution1 Errors Found? check_formulation Step 3: Investigate Formulation Behavior check_media->check_formulation Media OK solution2 Solution: Use Biorelevant Media (FaSSIF/FeSSIF) check_media->solution2 API is Lipophilic solution3 Solution: Add Surfactant to Media (e.g., 0.5% SLS) check_media->solution3 Need Sink Conditions coning Observation: 'Coning' of Powder at Bottom of Vessel check_formulation->coning Hydrophobicity/Wettability Issue precipitation Observation: Initial Release Followed by Decrease (Precipitation/Recrystallization) check_formulation->precipitation Supersaturation Issue solution4 Solution: Re-evaluate Formulation Strategy (ASD, Lipid-Based, etc.) coning->solution4 precipitation->solution4

Caption: Troubleshooting workflow for poor dissolution.

Detailed Analysis & Actionable Steps:

  • Verify Basic Dissolution Setup: Before blaming the formulation, rule out mechanical issues.

    • Causality: Incorrect vessel centering, paddle/basket height, or excessive wobble can create hydrodynamic dead zones or overly turbulent areas, leading to high variability.

    • Action: Perform a full calibration of your dissolution apparatus according to USP <711> standards.

  • Evaluate Dissolution Medium: For a BCS Class II compound, the medium is critical.

    • Causality: If sink conditions are not met (i.e., the maximum solubility is less than 3-10 times the drug concentration), the dissolution rate will be artificially limited by saturation, not by the formulation. Poor wetting of the hydrophobic 4-PPBA powder can also lead to "coning" at the bottom of the vessel, reducing the effective surface area for dissolution.

    • Action A (Screening): If initial screening is needed, add a surfactant like Sodium Lauryl Sulfate (SLS) at 0.5-1% w/v to a standard buffer (e.g., pH 6.8 phosphate buffer) to ensure wettability and achieve sink conditions.

    • Action B (Biorelevance): For more predictive results, switch to FaSSIF or FeSSIF. These media contain bile salts and lecithin, which mimic the natural solubilization mechanisms in the small intestine.[14][16] This is the preferred method for developing a formulation with a strong IVIVC.

  • Investigate Formulation Behavior:

    • Causality (Precipitation): High-energy formulations like amorphous solid dispersions can dissolve quickly, creating a supersaturated solution. This state is thermodynamically unstable, and the drug may crash out of solution as a less-soluble crystalline or amorphous precipitate, causing the concentration to drop after an initial peak.[6]

    • Action: Re-evaluate the polymer choice and drug loading in your ASD. A precipitation-inhibiting polymer (e.g., HPMCAS) is crucial to maintain the supersaturated state long enough for absorption to occur.[5] Consider implementing in situ fiber optic probes to monitor for precipitation in real-time during dissolution testing.

Scenario 2: Amorphous Solid Dispersion (ASD) Fails Stability Testing

Problem: Your spray-dried ASD of 4-PPBA with PVP K30 shows promising dissolution initially, but after 1 month at accelerated stability conditions (40°C/75% RH), XRD analysis shows peaks corresponding to the crystalline drug.

Troubleshooting Workflow:

G start ASD Fails Stability (Recrystallization) check_Tg Step 1: Analyze Glass Transition Temp (Tg) start->check_Tg check_hygro Step 2: Assess Hygroscopicity check_Tg->check_hygro Tg is High solution1 Solution: Increase Drug-Polymer Tg (Higher Tg Polymer or Lower Drug Load) check_Tg->solution1 Low Tg or Phase Separation check_interaction Step 3: Evaluate Drug-Polymer Interaction check_hygro->check_interaction Low Water Uptake solution2 Solution: Select Less Hygroscopic Polymer (e.g., HPMCAS, Soluplus®) check_hygro->solution2 High Water Uptake solution4 Solution: Optimize Storage (Low Humidity, Protective Packaging) check_hygro->solution4 All Formulations solution3 Solution: Add Secondary Stabilizer or Use Polymer with Specific Interactions check_interaction->solution3 Weak/No Interaction

Caption: Troubleshooting workflow for ASD instability.

Detailed Analysis & Actionable Steps:

  • Analyze Glass Transition Temperature (Tg): The Tg is a critical indicator of the molecular mobility within the amorphous system.

    • Causality: Recrystallization requires molecular mobility. If the storage temperature (40°C) is too close to or above the Tg of the ASD, the molecules have enough energy to rearrange into a crystalline lattice. Water acts as a potent plasticizer, significantly lowering the Tg of the system.

    • Action:

      • Measure the Tg of your ASD using Differential Scanning Calorimetry (DSC).

      • The "rule of thumb" is to ensure the Tg is at least 50°C higher than the intended storage temperature.

      • If the Tg is too low, consider:

        • Using a polymer with a higher Tg (e.g., certain grades of Eudragit® or HPMCAS).

        • Reducing the drug loading, as the API often has a lower Tg than the polymer.

  • Assess Hygroscopicity: Water uptake is a primary driver of ASD instability.

    • Causality: PVP is notoriously hygroscopic. The absorbed water acts as a plasticizer, depressing the Tg and increasing molecular mobility, which facilitates crystallization.[17]

    • Action:

      • Perform a hygroscopicity study using Dynamic Vapor Sorption (DVS) on both the pure polymer and the final ASD.

      • Switch to a less hygroscopic polymer. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Soluplus® are excellent alternatives known for providing robust stabilization.[5]

  • Evaluate Drug-Polymer Interactions:

    • Causality: Strong, specific interactions (like hydrogen bonding) between the drug and the polymer are key to preventing the drug molecules from self-associating and crystallizing. The carboxylic acid of 4-PPBA can form hydrogen bonds with polymers containing acceptor groups.

    • Action: Use analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to look for shifts in characteristic peaks (e.g., the carbonyl stretch of the carboxylic acid) that indicate interaction between 4-PPBA and the polymer in the amorphous state. If interactions are weak with PVP, a polymer like copovidone (Kollidon® VA 64) or HPMCAS may offer more favorable interactions.

Part 3: Experimental Protocols

Protocol 1: Preparation of Biorelevant Media (FaSSIF)

This protocol provides a simplified method for preparing Fasted State Simulated Intestinal Fluid (FaSSIF).

Materials:

  • SIF® Powder (or equivalent containing Sodium Taurocholate and Lecithin)

  • Sodium Dihydrogen Phosphate Monohydrate

  • Sodium Hydroxide

  • Sodium Chloride

  • High-purity water

  • pH meter

Procedure:

  • Prepare Phosphate Buffer (pH 6.5):

    • Dissolve 3.9 g of Sodium Dihydrogen Phosphate Monohydrate, 6.19 g of Sodium Chloride in 900 mL of high-purity water.

    • Adjust the pH to 6.5 using 1N Sodium Hydroxide.

    • Add water to a final volume of 1000 mL. This is your "blank" buffer.

  • Prepare FaSSIF:

    • Weigh the amount of SIF® Powder required for your final volume according to the manufacturer's instructions (a common concentration is ~2.24 g/L).

    • Add the powder to the blank phosphate buffer (pH 6.5).

    • Stir gently with a magnetic stirrer until the powder is fully dissolved and the solution is clear. Avoid vigorous mixing that can cause foaming.[16]

    • Allow the medium to equilibrate to 37°C before use in dissolution studies.

Data Interpretation Table:

MediumExpected Outcome for 4-PPBARationale
pH 1.2 HClVery Low Dissolution4-PPBA is a weak acid, un-ionized and poorly soluble at low pH.
pH 6.8 Phosphate BufferLow to Moderate DissolutionIncreased ionization improves solubility, but still limited by hydrophobicity.
pH 6.8 Buffer + 0.5% SLSHigh DissolutionSurfactant overcomes wettability issues and provides artificial solubilization. Useful for QC but not predictive.
FaSSIF (pH 6.5) Moderate to High Dissolution Most predictive medium. Bile salts and lecithin mimic in vivo solubilization of lipophilic drugs.[14][15]
Protocol 2: Screening Formulations Using a Solvent-Shift Method

This is a small-scale, rapid screening method to assess the ability of a formulation to generate and maintain supersaturation.

Materials:

  • 4-PPBA formulation (e.g., ASD powder)

  • Organic solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Aqueous buffer (e.g., pH 6.8 phosphate buffer)

  • UV-Vis Spectrophotometer with cuvettes or a 96-well plate reader

Procedure:

  • Prepare Stock Solution: Dissolve the 4-PPBA formulation in DMSO to create a concentrated stock solution (e.g., 20 mg/mL of 4-PPBA).

  • Initiate Solvent Shift: Rapidly inject a small volume (e.g., 10 µL) of the DMSO stock solution into a larger volume (e.g., 1990 µL) of the pre-warmed (37°C) aqueous buffer under constant stirring. This induces precipitation/supersaturation.

  • Monitor Concentration: Immediately begin monitoring the concentration of dissolved 4-PPBA over time (e.g., every minute for 2 hours) using UV-Vis spectroscopy.

  • Data Analysis: Plot the concentration of 4-PPBA versus time.

Interpreting the Results:

  • Good Formulation: Shows a high initial concentration (Cmax) that is maintained for an extended period. This indicates the excipients are effectively inhibiting precipitation.

  • Poor Formulation: Shows a high Cmax followed by a rapid decline in concentration as the drug precipitates out of solution.

  • Crystalline Drug Control: Will show a very low and flat concentration profile, corresponding to its equilibrium thermodynamic solubility.

Part 4: Adherence to Pharmaceutical Development Principles

The troubleshooting and formulation strategies described herein are grounded in the principles of Quality by Design (QbD) as outlined in the ICH Q8 guidelines.[18][19][20][21][22] By systematically understanding the physicochemical properties of 4-PPBA (a Critical Quality Attribute, CQA) and how formulation variables (Critical Process Parameters, CPPs) impact its dissolution and stability, you can develop a robust formulation within a well-defined "design space."[20] This proactive approach is more efficient and scientifically sound than random trial-and-error.

References

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. Retrieved from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved from [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2020). European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules. Retrieved from [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2025, March 4). Pharma Lesson. Retrieved from [Link]

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (2021). Pharmaceutics. Retrieved from [Link]

  • Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025, May 29). Cognidox. Retrieved from [Link]

  • Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. (2020). Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Lipid Based Drug Delivery Systems. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Advances in bioavailability enhancement technique for poorly aqueous soluble drugs- comprehensive review. (2024, August 11). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2025, August 2). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (2021). Current Drug Research Reviews. Retrieved from [Link]

  • A review on bio-availability enhancement techniques of poorly soluble drug. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ICH Q8 – Quality by Design. (2023, November 20). PSC Biotech. Retrieved from [Link]

  • Amorphous solid dispersions: Will they improve bioavailability?. (n.d.). SciSpace. Retrieved from [Link]

  • ICH Q8(R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency. Retrieved from [Link]

  • Q8(R2) Pharmaceutical Development. (2009, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. Retrieved from [Link]

  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (n.d.). LFA Machines. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. Retrieved from [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). KVALITO. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-[4-(Propan-2-yl)phenoxy]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-[4-(Propan-2-yl)phenoxy]butanoic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, empowering you to resolve common purification challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities present are highly dependent on the synthetic route. A common synthesis involves the Williamson ether synthesis between 4-isopropylphenol and an ethyl 4-bromobutanoate, followed by saponification (hydrolysis) of the resulting ester.

Expected Impurities:

  • Unreacted Starting Materials: 4-isopropylphenol is a common impurity.

  • Intermediate Species: The ethyl ester of the final product, ethyl 4-[4-(propan-2-yl)phenoxy]butanoate, if the hydrolysis step is incomplete.

  • Byproducts: Side-reaction products, which can include dimers or other derivatives.

  • Residual Solvents: Solvents from the reaction and workup, such as THF, DMF, ethanol, or ethyl acetate.[1]

Q2: Which purification technique should I try first?

A2: The optimal starting technique depends on the physical state of your crude product and the nature of the impurities. For this compound, which is typically a solid, a multi-step approach is most effective. An acid-base extraction is the most powerful initial step to remove neutral impurities, followed by recrystallization to achieve high purity.

Below is a general decision-making workflow:

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction (Removes neutral impurities like ester intermediate) is_solid->acid_base Yes is_solid->acid_base No (If oil) reacidify Re-acidify aqueous layer to precipitate product acid_base->reacidify recrystallize Recrystallize the solid product reacidify->recrystallize check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity pure Product is Pure check_purity->pure Purity >98% not_pure Impurities Remain check_purity->not_pure Purity <98% chromatography Perform Column Chromatography (Use acidified eluent) not_pure->chromatography chromatography->check_purity Acid_Base_Extraction start Start: Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: Carboxylic Acid (Product), Phenol (Impurity), Ester (Impurity) step1 Step 1: Add Aqueous NaHCO₃ Shake Funnel Gently start:f1->step1:f0 step2 Two Layers Form Organic Layer (Top): Phenol, Ester Aqueous Layer (Bottom): Sodium salt of Carboxylic Acid step1:f1->step2:f0 step3 Separate Layers Discard Organic Layer step2:f1->step3:f1 step4 Step 2: Re-acidify Aqueous Layer Add 6M HCl dropwise until pH ~2 step2:f2->step4:f0 end Result: Pure Carboxylic Acid Precipitates Collect by vacuum filtration step4:f1->end:f0

Caption: Principle of acid-base extraction for purifying the target carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery 1. Incomplete extraction into the aqueous basic layer. 2. Insufficient acidification to precipitate the product. 3. Product has some solubility in the cold aqueous solution.1. Perform multiple extractions (at least 2-3) with the basic solution and combine the aqueous layers. [1] 2. Add acid dropwise until the solution is strongly acidic (check with pH paper, aim for pH 1-2). [2] 3. After acidification, cool the mixture in an ice bath for at least 30 minutes. If recovery is still low, re-extract the acidified aqueous solution with a clean organic solvent (e.g., ethyl acetate or DCM).
Emulsion Formation 1. Vigorous shaking of the separatory funnel. 2. Solutions are too concentrated.1. Instead of shaking, gently invert the separatory funnel multiple times to mix the layers. [1] 2. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Waiting for a period can also allow the layers to separate.
Product Doesn't Precipitate 1. Insufficient product was extracted into the aqueous layer. 2. The concentration of the product in the aqueous layer is too low.1. Re-extract the original organic layer. 2. If the volume of the aqueous layer is very large, you can try to partially remove the water under reduced pressure (if the product salt is stable) or perform a back-extraction into an organic solvent as described for low recovery.
Recrystallization

The goal is to find a solvent that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. [3]

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. Significant impurities are present, depressing the melting point. 1. Choose a lower-boiling point solvent or a mixed solvent system. 2. Allow the flask to cool slowly to room temperature, then move it to an ice bath. Insulating the flask can help. 3. Re-purify the material using another method (e.g., acid-base extraction or chromatography) before attempting recrystallization again.
No Crystals Form 1. The solution is not supersaturated (too much solvent was added). 2. The solution is supercooled and requires a nucleation point. 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound if available.

| Poor Recovery | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Crystals were washed with room temperature solvent. | 1. Use a different solvent or a mixed-solvent system where the compound is less soluble when cold. 2. Use the absolute minimum amount of hot solvent required to dissolve the compound. [3] 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |

Silica Gel Chromatography

This technique is used to separate the target compound from impurities with different polarities.

Problem Potential Cause(s) Recommended Solution(s)
Severe Tailing The acidic proton of the carboxylic acid is interacting with the silica gel.Add 0.5-1% acetic acid or formic acid to the mobile phase. This keeps the compound protonated and minimizes interaction with the silica. [1][4]
Poor Separation The polarity of the solvent system is not optimal for separating the target from an impurity.Optimize the solvent system using TLC first. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), ensuring you add 0.5% acetic acid to each test eluent. Aim for an Rf value of ~0.3 for your product and good separation from all other spots.
Product is Stuck on Column The eluent is not polar enough to move the highly polar carboxylic acid.Gradually increase the polarity of the mobile phase. For example, start with 20% ethyl acetate in hexanes (+0.5% AcOH) and gradually increase to 50% or higher. A gradient elution can be very effective.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL) in a separatory funnel.

  • First Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Gently rock the funnel for 2-3 minutes. [1]3. Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution. Combine this second aqueous extract with the first one. [1]5. Wash (Optional): The organic layer, which contains neutral impurities and potentially unreacted phenol, can be discarded or washed with brine, dried over Na₂SO₄, and concentrated to identify the impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, add 6M hydrochloric acid (HCl) dropwise until the solution becomes cloudy and a precipitate forms. Continue adding HCl until the solution is strongly acidic (pH ~1-2, check with pH paper). [2]7. Isolation: Keep the flask in the ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration.

  • Washing and Drying: Wash the solid on the filter paper with a small amount of cold deionized water. Allow it to air-dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Recrystallization from a Heptane/Ethyl Acetate System

Based on procedures for similar aromatic carboxylic acids, a mixed solvent system can be highly effective. [2]

  • Solvent Preparation: Prepare a mixture of heptane and ethyl acetate. A good starting ratio to test is 10:1.

  • Dissolution: Place the crude, extracted solid (e.g., 2.0 g) into an Erlenmeyer flask. Add a stir bar. Add the solvent mixture (e.g., 20 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent mixture until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. [1]5. Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of the ice-cold solvent mixture. Dry the crystals to a constant weight.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]

Sources

Addressing matrix effects in the analysis of 4-[4-(Propan-2-yl)phenoxy]butanoic acid from biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of 4-[4-(propan-2-yl)phenoxy]butanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding matrix effects in complex biological samples. As Senior Application Scientists, we ground our guidance in established scientific principles to ensure the accuracy and integrity of your analytical data.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of this compound?

A1: The "matrix" refers to all components in a biological sample other than the analyte of interest, including proteins, lipids, salts, and endogenous metabolites[1][2]. Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting components[3][4]. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which are major sources of imprecision and inaccuracy in quantitative bioanalysis[3][4][5].

Q2: I'm observing poor reproducibility and inconsistent analyte response between samples. How can I confirm if matrix effects are the cause?

A2: The first step is to systematically determine if matrix effects are present and to quantify their magnitude. Two primary experimental approaches are recommended: the Post-Column Infusion (PCI) method for qualitative assessment and the Post-Extraction Spike method for quantitative assessment.

  • Post-Column Infusion (Qualitative): This experiment identifies at which retention times ion suppression or enhancement occurs.[12] A standard solution of your analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[12] A dip in the baseline signal of the analyte at a specific retention time indicates a region of ion suppression caused by co-eluting matrix components.[12] This helps in adjusting your chromatography to move the analyte peak away from these zones.[12]

  • Post-Extraction Spike (Quantitative): This is the most common method for quantifying the extent of matrix effects.[9] The response of the analyte in a post-extraction spiked blank matrix is compared to the response of the analyte in a clean solvent solution at the same concentration.[9] The ratio of these responses provides a quantitative measure of the matrix effect.

The workflow below outlines a decision-making process for investigating and addressing these issues.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Start Inconsistent Results / Poor Reproducibility AssessME Assess Matrix Effect (FDA/EMA Requirement) Start->AssessME Qualitative Qualitative Assessment: Post-Column Infusion AssessME->Qualitative Identify elution regions of suppression Quantitative Quantitative Assessment: Post-Extraction Spike AssessME->Quantitative Quantify % suppression or enhancement Decision Is Matrix Effect Significant? Quantitative->Decision OptimizePrep Optimize Sample Preparation (e.g., SPE, LLE, PLR) Decision->OptimizePrep Yes OptimizeLC Optimize Chromatography (e.g., Gradient, Column) Decision->OptimizeLC Yes UseSIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) Decision->UseSIL Yes Success Method Validated Decision->Success No (<15% variation) Revalidate Re-evaluate Matrix Effect OptimizePrep->Revalidate OptimizeLC->Revalidate UseSIL->Revalidate Revalidate->Decision

Caption: Decision tree for matrix effect investigation and mitigation.

Troubleshooting and Mitigation Guides
Q3: My initial sample preparation using Protein Precipitation (PPT) is fast, but my results are poor. What is a better approach for this compound?

A3: While protein precipitation is simple, it is often the least effective technique for removing matrix components, especially phospholipids, which are a primary cause of ion suppression.[13] For an acidic compound like this compound, more selective sample preparation techniques are highly recommended to achieve a cleaner extract.[13][14]

TechniqueMechanismProsCons for Your AnalyteEfficacy
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, simple, inexpensive.Ineffective at removing phospholipids and other small molecule interferences.[13]Low
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can have low recovery for polar analytes; requires solvent optimization; emulsion formation can be an issue.[13]Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[15]Highly selective; provides excellent cleanup and concentration.[14][15]Requires method development.High
Phospholipid Removal (PLR) Specific sorbents or plates designed to remove phospholipids from the sample extract.[16][17][18]Targeted removal of a major interference source; can be combined with PPT.[16][17]May not remove other non-phospholipid interferences.High (for PLs)

Recommendation: A mixed-mode Solid-Phase Extraction (SPE) is often the most robust strategy.[13] Given that this compound has a carboxylic acid group (anionic) and a hydrophobic core, a mixed-mode sorbent with both reversed-phase and anion-exchange properties will provide the best selectivity and cleanup.[13]

SamplePrep_Workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) ppt1 Add Plasma ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 Result_PPT High Phospholipids & Interferences ppt4->Result_PPT lle1 Add Plasma lle2 Add Buffer & Extraction Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 Result_LLE Reduced Interferences lle4->Result_LLE spe1 Condition & Equilibrate spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 Result_SPE Cleanest Extract Minimal Interferences spe4->Result_SPE

Caption: Comparison of common sample preparation workflows.

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects without optimizing my sample prep?

A4: While using a SIL-IS is the best practice and strongly recommended, it is not a substitute for good sample preparation and chromatography.[3][19] A SIL-IS is intended to correct for variability in sample processing, recovery, and instrumental response.[19][20] Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it should experience the same degree of ion suppression or enhancement.[3][21]

However, relying solely on a SIL-IS to correct for severe matrix effects can be risky.[3][19] Under conditions of extreme ion suppression (>50%), the analyte and IS signals can become so low and variable that the precision and accuracy of the measurement are compromised, even if their ratio remains theoretically constant.[3] Furthermore, a SIL-IS can mask underlying problems with the assay, such as poor recovery or analyte instability.[19][20]

The best approach is a combination:

  • Minimize the matrix effect through optimized sample cleanup and chromatography.[12]

  • Compensate for the remaining, unavoidable variability using a co-eluting SIL-IS.[3]

Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol determines the matrix factor (MF) and helps validate that the chosen internal standard is appropriate.

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Spike Extract): Extract at least 6 different lots of blank biological matrix (e.g., plasma). Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Extract): Spike the analyte and IS into the blank matrix before the extraction process (these are your standard QC samples for recovery).

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE = (Peak Response in Set C) / (Peak Response in Set B)

    • IS-Normalized Matrix Factor:

      • Calculate the MF for the analyte and the IS separately.

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

      • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15% according to regulatory guidelines.[10][11]

Protocol 2: Mixed-Mode SPE for this compound

This is a general protocol using a polymeric mixed-mode sorbent (Reversed-Phase + Strong Anion Exchange). This protocol must be optimized for your specific application.

Objective: To selectively extract the acidic analyte and remove proteins, phospholipids, and other interferences.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% formic acid in water. Vortex to mix. This step disrupts protein binding and ensures the analyte is in its neutral form for initial binding if needed, or ionized for anion exchange.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and very polar matrix components.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 100% acetonitrile or methanol. This removes neutral lipids and phospholipids that are retained by reversed-phase interaction.

  • Elution: Elute the analyte with 1 mL of 5% formic acid (or ammonium hydroxide, depending on sorbent) in methanol. The acidic (or basic) modifier disrupts the ionic interaction between the analyte's carboxylate group and the anion exchanger, while the organic solvent disrupts the reversed-phase interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

References
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
  • The Use of Stable-Isotope-Labeled (SIL)
  • Advances in Sample Preparation: Removing Phospholipids
  • Mastering Bioanalytical Method Validation: A Practical Guide for Labor
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar.
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
  • All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
  • Chapter 16 – Bioanalytical method validation and bioanalysis in regul
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Sample Prepar
  • Extraction methods for the removal of phospholipids and other endogenous material
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses - Labsci @ Pittcon.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
  • Optimization of ICP-MS Analysis for Studying M
  • Guideline Bioanalytical method valid
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chrom
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. | Sigma-Aldrich - Merck Millipore.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Matrix Effects-A Challenge Toward Autom
  • Matrix effects: Causes and solutions - ResearchG
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing.
  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
  • Systematic and comprehensive strategy for reducing m
  • Systematic and Comprehensive Strategy for Reducing M
  • Review Article on Matrix Effect in Bioanalytical Method Development - Intern
  • Assessment of matrix effect in quantit

Sources

Optimizing reaction conditions for the esterification of 4-[4-(Propan-2-yl)phenoxy]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 4-[4-(propan-2-yl)phenoxy]butanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific esterification reaction. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Understanding the Substrate: this compound

The substrate, this compound, possesses distinct structural features that influence the choice of esterification method. The presence of a phenoxy group can electronically influence the reactivity of the carboxylic acid. While not severely hindered, the overall bulk of the molecule warrants consideration of reaction conditions to ensure efficient conversion.

Frequently Asked Questions (FAQs) - Substrate & Method Selection

Q1: Which esterification method is the best starting point for this substrate?

For a standard, non-sensitive alcohol, the Fischer-Speier esterification is the most classical and cost-effective approach.[1][2][3] It involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[1][4] However, if the alcohol is sterically hindered (e.g., a tertiary alcohol) or the substrate is sensitive to strong acids and high temperatures, milder methods like the Steglich esterification are preferable.[3][5][6][7]

Q2: My alcohol is a precious or complex molecule. Should I still use Fischer esterification?

No. The Fischer esterification relies on using a large excess of the alcohol to drive the reaction equilibrium forward.[1][8] If your alcohol is a limiting reagent, methods that are not equilibrium-driven, such as the Steglich or Mitsunobu reactions , are more appropriate.[5][9]

Q3: Are there any known side reactions to be aware of with this substrate?

While the substrate itself is relatively stable, under harsh acidic conditions and high temperatures (as in some Fischer esterifications), potential side reactions could include ether cleavage, though this is generally unlikely under standard esterification conditions. More common issues are incomplete reactions or difficulties in purification.

II. Troubleshooting Common Esterification Protocols

This section directly addresses issues that may arise during your experiment, providing a logical path to a solution.

A. Fischer Esterification: The Workhorse Method

The Fischer esterification is an equilibrium-controlled reaction.[1][8] Its success hinges on shifting the equilibrium towards the product side.

Troubleshooting Guide: Fischer Esterification

Issue 1: Low Yield or Incomplete Reaction

  • Causality: The primary cause of low yields is the presence of water, a byproduct that shifts the equilibrium back towards the starting materials.[10][11] Inefficient catalysis can also lead to slow reaction rates.[10]

  • Solutions & Rationale:

    • Increase Alcohol Excess: Use the alcohol as the solvent if possible. A large excess (10-fold or more) of the alcohol will drive the equilibrium towards the ester product according to Le Châtelier's principle.[8]

    • Water Removal:

      • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap is highly effective at physically removing water as it forms, thus preventing the reverse reaction.[8][12]

      • Drying Agents: The inclusion of molecular sieves in the reaction mixture can absorb the water byproduct.[1][12]

    • Catalyst Choice & Amount: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]

Issue 2: Product Decomposition or Charring

  • Causality: The combination of a strong acid and high heat can sometimes lead to the degradation of organic molecules.

  • Solutions & Rationale:

    • Lower Reaction Temperature: While this will slow the reaction rate, it may preserve the integrity of your product. You may need to compensate with a longer reaction time.

    • Alternative Acid Catalysts: Consider using a milder, solid-supported acid catalyst, like an acidic ion-exchange resin, which can be easily filtered off post-reaction.[12]

Experimental Workflow: Fischer Esterification

Fischer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine carboxylic acid, excess alcohol, and acid catalyst in a round-bottom flask. B Heat the mixture to reflux. (Optional: with a Dean-Stark trap). A->B C Monitor reaction progress (e.g., by TLC or GC). B->C D Cool reaction mixture. C->D E Neutralize with a weak base (e.g., NaHCO₃ solution). D->E F Extract ester with an organic solvent. E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H Purify by column chromatography or distillation. G->H

Caption: Fischer Esterification Workflow.

B. Steglich Esterification: The Mild Alternative

This method is ideal for acid-sensitive substrates or when using tertiary alcohols.[3][5][7] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6]

Troubleshooting Guide: Steglich Esterification

Issue 1: Low Yields

  • Causality: A common side reaction is the formation of an N-acylurea byproduct, which is unreactive towards the alcohol.[5][6] This occurs when the O-acylisourea intermediate rearranges before the alcohol can attack.

  • Solutions & Rationale:

    • Ensure Catalytic DMAP is Present: DMAP acts as an acyl transfer agent, intercepting the O-acylisourea to form a highly reactive intermediate that rapidly reacts with the alcohol, suppressing the N-acylurea formation.[5][6]

    • Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reagents are fully dissolved.[6]

Issue 2: Difficulty Removing Dicyclohexylurea (DCU) Byproduct

  • Causality: DCU is a solid byproduct that often precipitates from the reaction mixture but can be challenging to remove completely.[6][12]

  • Solutions & Rationale:

    • Filtration: Most of the DCU can be removed by simple filtration.

    • Solvent Trituration: After concentrating the filtrate, adding a solvent in which the desired ester is soluble but DCU is not (e.g., cold diethyl ether or hexane) can cause the remaining DCU to precipitate, allowing for a second filtration.

    • Use of EDC: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[3][12]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism Acid R-COOH O_acyl O-acylisourea intermediate Acid->O_acyl + DCC DCC DCC N_acyl N-acylurea (side product) O_acyl->N_acyl slow rearrangement Active_Ester Reactive Acyl-DMAP Intermediate O_acyl->Active_Ester + DMAP DMAP DMAP Ester R-COOR' Active_Ester->Ester + R'-OH Alcohol R'-OH DCU DCU

Caption: Role of DMAP in Steglich Esterification.

C. Mitsunobu Reaction: For Inversion of Stereochemistry

The Mitsunobu reaction is excellent for converting primary and secondary alcohols to esters, notably with inversion of stereochemistry at the alcohol's chiral center.[9][13][14] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Troubleshooting Guide: Mitsunobu Reaction

Issue 1: No Reaction or Low Conversion

  • Causality: The nucleophile (in this case, the carboxylate formed from the butanoic acid) must be sufficiently acidic (pKa < 13) to protonate the intermediate formed from PPh₃ and DEAD.[13][14] Also, the order of reagent addition can be crucial.[15]

  • Solutions & Rationale:

    • Confirm pKa: The pKa of this compound is well within the acceptable range for this reaction.

    • Reagent Addition Protocol: A common and effective protocol is to dissolve the carboxylic acid, alcohol, and PPh₃ in a suitable solvent (like THF), cool the solution to 0 °C, and then add the DEAD/DIAD solution dropwise.[13] This sequence generally ensures the productive formation of the key intermediates.

    • Reagent Quality: DEAD and DIAD can degrade over time. Ensure you are using fresh or properly stored reagents.

Issue 2: Difficult Purification

  • Causality: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazodicarboxylate derivative as byproducts, which can be difficult to separate from the desired ester due to similar polarities.[9]

  • Solutions & Rationale:

    • Crystallization: If your ester is a solid, direct crystallization from the crude reaction mixture may be possible.

    • Column Chromatography: This is the most common method for purification. Careful selection of the solvent system is key to achieving good separation.

    • Modified Reagents: Consider using polymer-supported PPh₃ or modified azodicarboxylates designed for easier removal of byproducts after the reaction.[9]

III. Quantitative Data & Protocols

Table 1: Comparison of Esterification Methods
FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Strong acid (H₂SO₄), heatDCC/EDC, DMAP, room tempPPh₃, DEAD/DIAD, 0 °C to RT
Key Advantage Low cost, scalableMild conditions, good for hindered alcoholsMild, inversion of stereochemistry
Key Disadvantage Harsh conditions, equilibrium-limitedDCU/EDU byproduct removalStoichiometric byproducts, cost
Best For... Simple, robust alcohols in excessAcid-sensitive substrates, tertiary alcoholsSecondary alcohols requiring stereoinversion
Protocol 1: General Procedure for Fischer Esterification
  • To a solution of this compound (1.0 eq) in the desired alcohol (10-20 eq), add 3-5 drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[16]

  • Wash the organic layer with water, then with brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography.

Protocol 2: General Procedure for Steglich Esterification
  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Hughes, D. L. (2016). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved from [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters. Retrieved from

  • Homework.Study.com. (n.d.). What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method?. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid?. Retrieved from [Link]

  • PrepChem.com. (2025). Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid. Retrieved from [Link]

  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Retrieved from

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Efficacy of Novel Fibrate Compounds: A Comparative Analysis of 4-[4-(Propan-2-yl)phenoxy]butanoic acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel phenoxybutanoic acid derivatives, such as 4-[4-(Propan-2-yl)phenoxy]butanoic acid, in the context of established fibrate drugs. By leveraging field-proven insights and detailed experimental protocols, this document will navigate the complexities of characterizing potential peroxisome proliferator-activated receptor alpha (PPARα) agonists and their lipid-modulating effects.

Introduction: The Landscape of Fibrate Therapeutics and the Promise of Novel Analogues

Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for decades.[1] Their primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[2] This activation leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C).[2]

The compound of interest, this compound, shares the core structural features of a phenoxyalkanoic acid derivative, suggesting its potential as a PPARα agonist. The exploration of novel analogues within this class is driven by the pursuit of enhanced potency, selectivity, and improved safety profiles compared to existing therapies such as fenofibrate, gemfibrozil, and bezafibrate.[3] This guide will provide the necessary tools to rigorously evaluate such novel compounds.

The Central Mechanism: PPARα Activation

The therapeutic effects of fibrates are mediated through their interaction with PPARα.[2] Understanding this signaling pathway is fundamental to assessing the efficacy of any new analogue.

PPARa_Pathway Fibrate Fibrate (e.g., this compound) PPARa PPARα Fibrate->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Downstream Downstream Effects Gene_Transcription->Downstream InVitro_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293) Start->Cell_Culture Transfection Co-transfection: - PPARα Expression Plasmid - Reporter Plasmid Cell_Culture->Transfection Compound_Treatment Treatment with Test Compounds Transfection->Compound_Treatment Incubation 24h Incubation Compound_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Dual Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis: - Normalization - EC50 Calculation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro PPARα transactivation assay.

In Vivo Efficacy Assessment: Lipid-Lowering Effects in Animal Models

Animal models are indispensable for evaluating the physiological effects of novel compounds on lipid metabolism.

Choice of Model:

  • Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLr-/-) mice: These are widely used models of atherosclerosis and hyperlipidemia. [4][5]* Zebrafish (Danio rerio): This model offers high-throughput screening capabilities for identifying lipid-lowering drugs. [6][7]* Syrian Golden Hamsters: This model is often used to study triglyceride and HDL metabolism.

Step-by-Step Protocol (using a mouse model):

  • Animal Acclimatization: Acclimate the chosen mouse strain (e.g., C57BL/6J or a hyperlipidemic model) to the housing conditions for at least one week.

  • Dietary Induction of Dyslipidemia: Feed the animals a high-fat or Western-type diet to induce hyperlipidemia.

  • Compound Administration: Administer the test compound and reference fibrates to different groups of animals via oral gavage or as a dietary admixture for a specified period (e.g., 2-4 weeks). A vehicle control group must be included.

  • Blood Collection and Lipid Analysis: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding. Separate the plasma or serum and measure the levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.

  • Tissue Analysis (Optional): Harvest the liver and other relevant tissues for gene expression analysis (e.g., qPCR for PPARα target genes) or histological examination.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion: A Path to Validated Efficacy

The comprehensive evaluation of novel fibrate analogues like this compound requires a systematic and multi-faceted approach. By combining robust in vitro characterization of PPARα activation with well-designed in vivo studies in relevant animal models, researchers can confidently assess the therapeutic potential of these compounds. The methodologies outlined in this guide provide a validated framework for generating the high-quality data necessary to advance promising candidates in the drug development pipeline.

References

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. National Institutes of Health. [Link]

  • EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. ResearchGate. [Link]

  • EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. ResearchGate. [Link]

  • Animal and cellular models for hypolipidemic drugs. PubMed. [Link]

  • Zebrafish as a Model for the Study of Lipid-Lowering Drug-Induced Myopathies. MDPI. [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies. PubMed Central. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed Central. [Link]

  • Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. National Institutes of Health. [Link]

  • Model design for screening effective Antihyperlipidemic drugs using zebrafish system. PubMed. [Link]

  • Mouse Models for Atherosclerosis and Pharmaceutical Modifiers. AHA/ASA Journals. [Link]

  • Fenofibrate vs Gemfibrozil Comparison. Drugs.com. [Link]

  • PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. ResearchGate. [Link]

  • Assessment report for fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil containing medicinal products. European Medicines Agency. [Link]

  • PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. National Institutes of Health. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease. PubMed. [Link]

  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Oxford Academic. [Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. PubMed. [Link]

  • Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. ResearchGate. [Link]

  • Comparison of effects of bezafibrate and fenofibrate on circulating proprotein convertase subtilisin/kexin type 9 and adipocytokine levels in dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes mellitus: results from a crossover study. PubMed. [Link]

  • Principle of the in vitro PPARß/δ transactivation assay. This assay is... ResearchGate. [Link]

  • Estimation of the PPARα agonism of fibrates by a combined MM-docking approach. PubMed. [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. [Link]

Sources

In Vivo Validation of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid: A Comparative Guide to Assessing Therapeutic Potential in Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-[4-(Propan-2-yl)phenoxy]butanoic acid, a novel phenoxyalkanoic acid derivative with putative therapeutic potential in metabolic disorders. Drawing upon established methodologies for evaluating Peroxisome Proliferator-Activated Receptor (PPAR) agonists, this document outlines a structured approach to assess the compound's efficacy and mechanism of action in comparison to existing and emerging therapies.

Introduction: The Therapeutic Promise of Phenoxyalkanoic Acids

Phenoxyalkanoic acid derivatives represent a well-established class of compounds with significant therapeutic implications, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily that play a pivotal role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][3] The three main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological functions, making them attractive targets for drug development in the context of metabolic syndrome, type 2 diabetes, and dyslipidemia.[3][4]

This compound, by its structural similarity to known PPAR agonists, is hypothesized to modulate the activity of one or more PPAR isoforms. Its in vivo validation is crucial to ascertain its therapeutic utility and to characterize its specific pharmacological profile.

Hypothesized Mechanism of Action: A PPAR-Mediated Pathway

The therapeutic effects of many phenoxyalkanoic acids are mediated through the activation of PPARs. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This interaction recruits coactivator proteins and initiates the transcription of genes involved in critical metabolic pathways.[3]

For this compound, the hypothesized mechanism of action centers on its potential to act as a PPAR agonist. Depending on its selectivity for PPARα, PPARγ, or its potential as a dual or pan-agonist, it could elicit a range of beneficial metabolic effects.

Potential PPARα Agonism:

  • Primary Tissue: Liver, heart, skeletal muscle.[3][4]

  • Therapeutic Effects: Increased fatty acid oxidation, reduced circulating triglycerides, and anti-inflammatory effects.[4][5] Fibrate drugs, which are PPARα agonists, are clinically used to treat hypertriglyceridemia.[6]

Potential PPARγ Agonism:

  • Primary Tissue: Adipose tissue.[3][4]

  • Therapeutic Effects: Enhanced insulin sensitivity, improved glucose uptake, and adipocyte differentiation.[1][3][7] Thiazolidinediones (TZDs) are PPARγ agonists used to treat type 2 diabetes.[1][6]

The following diagram illustrates the generalized signaling pathway for PPAR activation, which serves as the foundational hypothesis for the mechanism of action of this compound.

PPAR Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand This compound PPAR PPARα / PPARγ Ligand->PPAR Binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Dimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Target Gene Promoter) PPAR_RXR_Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolic_Regulation Modulation of Metabolic Genes Transcription->Metabolic_Regulation Leads to

Caption: Hypothesized PPAR signaling pathway for the test compound.

In Vivo Validation: A Comparative Experimental Workflow

The in vivo assessment of this compound requires a systematic approach to characterize its efficacy, potency, and safety. The experimental design should allow for direct comparison with established and emerging therapeutic agents.

The following diagram outlines a comprehensive workflow for the in vivo validation process.

Experimental Workflow cluster_Endpoints Endpoint Analysis Start Compound Synthesis & Characterization Animal_Model Animal Model Selection (e.g., db/db mice, DIO mice) Start->Animal_Model Dosing Dose-Response Study (Oral Gavage) Animal_Model->Dosing Treatment Chronic Treatment Period (e.g., 4-8 weeks) Dosing->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake, Glucose) Treatment->Monitoring Endpoint Terminal Endpoint Analysis Monitoring->Endpoint Blood Blood Chemistry (Lipids, Glucose, Insulin) Endpoint->Blood Tissue Tissue Histology (Liver, Adipose) Endpoint->Tissue Gene_Expression Gene Expression Analysis (qRT-PCR) Endpoint->Gene_Expression

Caption: A streamlined workflow for in vivo validation.

Experimental Protocols

Animal Model Selection: The choice of animal model is critical for recapitulating the human disease state.

  • db/db Mice: A genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor gene.[8]

  • Diet-Induced Obesity (DIO) Mice: A more translatable model where mice (e.g., C57BL/6J) are fed a high-fat diet to induce obesity and insulin resistance.

Dosing and Administration:

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose-Response Study: Conduct a preliminary study to determine the optimal dose range. Administer the compound via oral gavage once daily for a short duration (e.g., 7 days) at varying doses (e.g., 1, 3, 10, 30 mg/kg).

  • Chronic Efficacy Study: Based on the dose-response data, select two to three doses for a long-term study (e.g., 4-8 weeks).

In-Life Monitoring:

  • Body Weight and Food Intake: Measure daily or every other day.

  • Fasting Blood Glucose: Monitor weekly from tail vein blood using a glucometer.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.

Terminal Endpoint Analysis:

  • Blood Collection: Collect blood via cardiac puncture for comprehensive biochemical analysis.

  • Tissue Harvesting: Collect liver, white adipose tissue (WAT), and brown adipose tissue (BAT) for histological and gene expression analysis.

  • Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver steatosis and adipocyte morphology.

  • Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPAR target genes (e.g., Cd36, Cpt1a in liver for PPARα; Adipoq, Glut4 in adipose tissue for PPARγ).[5]

Comparative Analysis: Benchmarking Against Alternatives

The therapeutic potential of this compound must be evaluated in the context of existing and emerging treatments for metabolic diseases.

Therapeutic AgentClassPrimary TargetKey In Vivo EffectsPotential Side Effects
This compound Phenoxyalkanoic Acid Putative PPAR Agonist To be determined To be determined
Fenofibrate FibratePPARα Agonist↓ Triglycerides, ↑ HDL-CMyopathy, hepatotoxicity[4]
Pioglitazone Thiazolidinedione (TZD)PPARγ Agonist↓ Blood Glucose, ↑ Insulin SensitivityWeight gain, fluid retention, heart failure[4]
Saroglitazar Dual PPARα/γ AgonistPPARα and PPARγ↓ Triglycerides, ↓ Blood GlucoseEdema, weight gain
Pemafibrate SPPARMαSelective PPARα Modulator↓ TriglyceridesGenerally well-tolerated[9]
4-Phenylbutyric acid (4-PBA) Chemical ChaperoneER Stress Reduction↓ Blood Glucose, ↓ Islet Amyloid-

SPPARMα: Selective Peroxisome Proliferator-Activated Receptor α Modulator

The following diagram illustrates the logical flow for comparing the novel compound against established alternatives.

Comparative Logic Compound This compound (Test Article) Efficacy Efficacy Assessment (Metabolic Parameters) Compound->Efficacy Safety Safety Assessment (Toxicity Markers) Compound->Safety Mechanism Mechanism of Action (PPAR Target Genes) Compound->Mechanism Comparison Comparison with Alternatives Efficacy->Comparison Safety->Comparison Mechanism->Comparison Decision Go/No-Go Decision for Further Development Comparison->Decision

Caption: Decision-making framework for compound evaluation.

Conclusion and Future Directions

The in vivo validation of this compound requires a rigorous and comparative experimental approach. By leveraging established methodologies for studying PPAR agonists, researchers can effectively characterize its therapeutic potential for metabolic diseases. The key to a successful validation lies in a well-designed study that not only demonstrates efficacy but also elucidates the underlying mechanism of action and provides a clear comparison to existing therapeutic alternatives. Positive outcomes from the described workflow would warrant further investigation into the compound's pharmacokinetic and toxicological profile, ultimately paving the way for potential clinical development.

References

  • Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs - PubMed. Available at: [Link]

  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence - MDPI. Available at: [Link]

  • (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. Available at: [Link]

  • | Preclinical experiments involving PPARα agonists consist of in vitro... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central. Available at: [Link]

  • PPAR agonist - Wikipedia. Available at: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - NIH. Available at: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. Available at: [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID - PubChem. Available at: [Link]

  • 4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid - PubChem - NIH. Available at: [Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - NIH. Available at: [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. Available at: [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed. Available at: [Link]

  • 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity - PubMed. Available at: [Link]

  • Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed. Available at: [Link]

  • Pemafibrate for use in the treatment of non-alcoholic fatty liver disease - Google Patents.
  • In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed. Available at: [Link]

  • 4-(Prop-2-en-1-yloxy)butanoic acid - PubChem. Available at: [Link]

  • Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PubMed. Available at: [Link]

  • In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide - PubMed. Available at: [Link]

  • (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1 - PubMed. Available at: [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - MDPI. Available at: [Link]

  • Randomised clinical trial: Pemafibrate, a novel selective peroxisome proliferator-activated receptor α modulator (SPPARMα), versus placebo in patients with non-alcoholic fatty liver disease - PubMed. Available at: [Link]

Sources

A Researcher's Guide to Elucidating the Structure-Activity Relationship (SAR) of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid Derivatives as Potential PPARα Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of a novel compound class, the 4-[4-(propan-2-yl)phenoxy]butanoic acid derivatives. Drawing from established principles in medicinal chemistry and the well-documented pharmacology of structurally related fibrate drugs, we present a systematic approach to synthesize, evaluate, and optimize these molecules as potential agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Introduction: The Scientific Rationale

The core scaffold, this compound, bears a strong structural resemblance to the fibrate class of hypolipidemic drugs, such as gemfibrozil and fenofibrate.[1] These drugs exert their therapeutic effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism.[1][2] The general structure of a PPAR agonist consists of an acidic head group, a central linker, and a hydrophobic tail, all of which are present in our lead compound.[3]

This guide is structured to walk researchers through the logical progression of an SAR study. We will begin with the synthesis and baseline evaluation of the parent compound and then systematically explore modifications to its three key domains: the butanoic acid head, the phenoxy linker, and the isopropyl-substituted phenyl tail. The objective is to build a robust dataset that correlates specific structural changes with biological activity, ultimately leading to the identification of optimized analogues with enhanced potency and a desirable pharmacological profile.

Part 1: The Core Scaffold: Synthesis and Baseline Activity Evaluation

The first step in any SAR campaign is to establish a reliable synthetic route to the parent compound and to quantify its baseline biological activity. This provides the essential reference point against which all subsequent derivatives will be compared.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct and reliable method for synthesizing the this compound scaffold is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion.

Causality of Experimental Choice: This pathway is chosen for its high efficiency, operational simplicity, and the ready commercial availability of the starting materials. The use of a base like potassium carbonate is sufficient to deprotonate the phenol, creating the nucleophilic phenoxide, while a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction. The final hydrolysis step is a standard procedure to convert the ester to the required carboxylic acid, which is crucial for receptor binding.[2][3]

Detailed Protocol: Synthesis of this compound (Compound 1)
  • Step A: Ester Formation.

    • To a solution of 4-(propan-2-yl)phenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 1.5 eq) and ethyl 4-bromobutanoate (1.2 eq).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography on silica gel.

  • Step B: Saponification (Ester Hydrolysis).

    • Dissolve the purified ethyl 4-[4-(propan-2-yl)phenoxy]butanoate from Step A in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 60°C for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the mixture in an ice bath and acidify to pH ~2-3 using 1M hydrochloric acid (HCl).

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Primary Biological Assay: PPARα Transactivation Assay

To quantify the activity of our synthesized compounds, a cell-based luciferase reporter assay is the industry standard. This assay measures the ability of a compound to activate the PPARα receptor and induce the transcription of a reporter gene.

Expertise Behind the Protocol: This assay provides a functional readout of receptor agonism. We utilize HEK293 cells, which are robust and have low endogenous PPARα activity, making them ideal for this type of transfected reporter system. Co-transfection with both the PPARα expression vector and the PPRE-luciferase vector ensures that the measured light output is directly proportional to the activation of the intended target. Rosiglitazone and other known fibrates serve as essential positive controls to validate assay performance.[4]

Detailed Protocol: PPARα Luciferase Reporter Assay
  • Cell Culture & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates at a density of 2 x 10⁴ cells per well.

    • After 24 hours, co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing multiple PPAR Response Elements (PPREs), using a suitable transfection reagent.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (from 1 nM to 100 µM) in assay medium.

    • 24 hours post-transfection, replace the medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Rosiglitazone).

    • Incubate the plates for an additional 24 hours.

  • Luminescence Reading:

    • Lyse the cells and add a luciferase substrate solution according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Part 2: Systematic SAR Exploration & Comparative Data

With the parent compound synthesized and its baseline activity established, we now explore systematic modifications. The following tables present hypothetical, yet plausible, data based on established SAR principles for fibrates and other PPAR agonists.[2][4][5] The goal is to provide a clear comparison of how structural changes impact potency (EC₅₀).

Modification of the Carboxylic Acid Head Group

Rationale: The acidic head group is critical for anchoring the ligand in the PPAR binding pocket via hydrogen bonds. Altering the chain length and steric environment around the acid can fine-tune this interaction. The introduction of α,α-dimethyl substituents (an isobutyrate moiety) is a classic modification in fibrate chemistry, known to enhance potency.[2]

Compound IDModification from Parent ScaffoldRationale for ModificationExpected PPARα EC₅₀ (µM)
1 Parent Compound Baseline reference15.2
2 Propanoic acid chain (n=1)Shorten linker to test spatial requirements.> 50
3 Pentanoic acid chain (n=3)Lengthen linker to probe binding pocket depth.25.8
4 2,2-dimethylbutanoic acid Mimic potent fibrates (gem-dimethyl effect). 1.8
5 Tetrazole bioisostereReplace carboxylic acid with a more metabolically stable, acidic isostere.8.5
Modification of the Isopropyl-Substituted Phenyl Ring (Hydrophobic Tail)

Rationale: This lipophilic tail region occupies a large, hydrophobic pocket within the receptor. Modifying its size, conformation, and electronic properties is a powerful strategy to improve binding affinity and selectivity.

Compound IDModification from Parent ScaffoldRationale for ModificationExpected PPARα EC₅₀ (µM)
1 Parent (4-isopropyl) Baseline reference15.2
6 4-tert-ButylIncrease steric bulk and lipophilicity.9.7
7 4-ChloroIntroduce an electron-withdrawing group to explore electronic effects.12.1
8 3-isopropyl (meta position)Change the vector of the substituent to probe pocket shape.33.4
9 4-CyclohexylIntroduce a larger, conformationally distinct lipophilic group.6.3

Part 3: Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological and chemical processes. The following diagrams, rendered in DOT language, illustrate the key workflows and the hypothesized signaling pathway.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (4-isopropylphenol, Ethyl 4-bromobutanoate) reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) start->reaction hydrolysis Saponification (NaOH, EtOH/H2O) reaction->hydrolysis purify Purification (Crystallization/Chromatography) hydrolysis->purify characterize Characterization (NMR, MS, HRMS) purify->characterize stock Prepare Compound Stock (DMSO) characterize->stock Pure Compound assay PPARα Luciferase Reporter Assay stock->assay data Data Analysis (EC50, Emax) assay->data sar SAR Analysis data->sar

Caption: High-level workflow from chemical synthesis to biological data analysis.

Structure-Activity Relationship (SAR) Summary

Caption: Key SAR findings for the this compound scaffold.

Hypothesized PPARα Signaling Pathway

PPAR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ligand Butanoic Acid Derivative (Agonist) ppar PPARα ligand->ppar Binds & Activates ligand->ppar complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to transcription Gene Transcription (e.g., CPT1, ACOX1) ppre->transcription Initiates mrna mRNA transcription->mrna protein Proteins for Fatty Acid Metabolism mrna->protein Translation effect Increased Lipid Catabolism & Lowering of Triglycerides protein->effect

Caption: The PPARα signaling pathway initiated by agonist binding.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for conducting SAR studies on this compound derivatives. By leveraging established knowledge of fibrate drugs, we have proposed targeted modifications designed to probe the key interactions between these ligands and the PPARα receptor. The presented synthetic and assay protocols provide a solid, self-validating foundation for generating reliable and reproducible data.

The initial SAR exploration suggests that introducing a gem-dimethyl group on the butanoic acid chain (Compound 4) is the most promising modification for a significant leap in potency. Future work should focus on synthesizing this derivative and further exploring substitutions on the phenyl ring of this improved scaffold. By systematically combining the most favorable modifications, researchers can rapidly advance this novel chemical series toward a lead candidate with potent in vitro activity and a profile worthy of in vivo evaluation.

References

  • Vertex AI Search. (2026). Selective endothelin A receptor antagonists. 3.
  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-6. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs | Request PDF.
  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Ammazzalorso, A., et al. (2019). Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome. PubMed Central. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.
  • Oxford Academic. (n.d.). Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge | FEMS Microbiology Ecology.
  • Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-8. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists.
  • Lee, H. W., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. Available at: [Link]

  • Stasch, J. P., et al. (2014). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology, 171(4), 993-1003. Available at: [Link]

  • Ai, R., et al. (2012). Scaffold-based pan-agonist design for the PPARα, PPARβ and PPARγ receptors. PLoS One, 7(10), e48453. Available at: [Link]

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • BenchChem. (2025). Biological activity of phenoxyacetic acid derivatives.
  • Vulcanchem. (n.d.). 4-Oxo-4-phenoxybutanoic acid - 6311-68-8.
  • Aiello, S., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. Available at: [Link]

  • Solution Pharmacy. (2023, December 2). Medicinal Chemistry II (41) Structure Activity Relationship (SAR) of Antihyperlipidemic Agents [Video]. YouTube.
  • PrepChem.com. (n.d.). Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid.
  • MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • PubChem. (n.d.). 4-Phenoxybutyric acid | C10H12O3 | CID 22741.
  • MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.
  • Singh, S. K., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

Sources

Comparative Analysis of the Metabolic Stability of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comprehensive comparative analysis of the metabolic stability of 4-[4-(propan-2-yl)phenoxy]butanoic acid, a representative aryloxyalkanoic acid, and a series of its structural analogs. We will delve into the experimental rationale, present detailed protocols for in vitro assessment, and interpret the resulting data to establish clear structure-stability relationships. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic properties of lead compounds.

Introduction: The Imperative of Metabolic Stability in Drug Design

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1] A key aspect of this is metabolic stability, which describes a molecule's susceptibility to biotransformation by metabolic enzymes.[1] The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2] While this is a crucial detoxification mechanism, it can also prematurely inactivate a drug, diminishing its therapeutic efficacy.

Aryloxyalkanoic acids are a class of compounds with diverse biological activities. However, they can be susceptible to metabolic modifications. This guide uses this compound as a model compound to explore how structural modifications can enhance metabolic stability. By systematically altering its structure and measuring the impact on its metabolic fate, we can derive valuable insights for rational drug design.

Experimental Design and Rationale: Choosing the Right Tools

To assess metabolic stability, we rely on robust in vitro models that recapitulate the metabolic environment of the liver. The two most common systems are liver microsomes and hepatocytes.[3][4]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I metabolic enzymes like CYPs.[5][6] They are cost-effective, easy to use, and ideal for high-throughput screening to assess CYP-mediated metabolism.[5][7] The primary requirement for these enzymes is the cofactor NADPH, which fuels their oxidative reactions.[6]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[3][8] Assays using hepatocytes provide a more comprehensive picture of a compound's overall metabolic fate.[7]

For this guide, we will focus on a liver microsomal stability assay due to its widespread use in early drug discovery for ranking and comparing compounds.

Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a self-validating system for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

A. Materials

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (Parent compound and analogs, 10 mM in DMSO)

  • Control Compounds (e.g., Midazolam - high clearance, Verapamil - intermediate clearance)

  • Acetonitrile with Internal Standard (for reaction termination and sample processing)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

B. Experimental Workflow

The following diagram illustrates the key steps in the microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_plate Prepare incubation plate: - Test Compounds (1 µM final) - Control Compounds - Phosphate Buffer pre_inc Pre-incubate Plate (microsomes + compound) for 5 min prep_plate->pre_inc prep_mics Prepare Microsome Suspension (0.5 mg/mL final in buffer) prep_nadph Prepare NADPH Solution (1 mM final) prep_mics->pre_inc start_rxn Initiate Reaction: Add NADPH Solution prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling terminate Terminate Reaction: Add cold Acetonitrile + IS sampling->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the liver microsomal stability assay.

C. Step-by-Step Procedure

  • Compound Preparation: Dilute test and control compounds in phosphate buffer to the desired starting concentration. A final incubation concentration of 1 µM is common.[9]

  • Microsome Preparation: Thaw pooled liver microsomes on ice. Dilute them in cold phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[5][6]

  • Pre-incubation: Add the microsomal suspension to the wells containing the diluted compounds. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] This marks time zero (T=0). Immediately remove an aliquot from each well and add it to a termination plate containing cold acetonitrile with an internal standard.

  • Time-Point Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), remove aliquots and terminate the reaction in the same manner.[5]

  • Control Incubations: It is crucial to include a "-NADPH" control where buffer is added instead of the cofactor.[10] Any compound loss in this control is due to non-enzymatic degradation or non-specific binding, not metabolism.

  • Sample Processing: Once all time points are collected, centrifuge the termination plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

D. Data Analysis

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k). The half-life is calculated as:

    • t½ = 0.693 / k [11]

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and normalized for the amount of microsomal protein used in the assay.[8][11]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Comparative Analysis: Structure-Metabolic Stability Relationship (SMSR)

To investigate the SMSR, we synthesized several analogs of this compound and subjected them to the microsomal stability assay described above. The parent compound and its analogs are shown below, with the resulting stability data summarized in Table 1.

Parent Compound: this compound

Analogs:

  • Analog A: Introduction of a methyl group on the benzylic carbon of the isopropyl group.

  • Analog B: Replacement of the isopropyl group with a tert-butyl group.

  • Analog C: Fluorination of the butanoic acid chain.

  • Analog D: Bioisosteric replacement of the carboxylic acid with a tetrazole group.

CompoundStructural Modificationt½ (min)CLint (µL/min/mg)Stability Category
Parent -1592.4High Clearance
Analog A Benzylic methylation4530.8Moderate Clearance
Analog B tert-Butyl replacement7518.5Low Clearance
Analog C Chain fluorination2555.4High Clearance
Analog D Tetrazole bioisostere1877.0High Clearance

Table 1: Comparative metabolic stability of this compound and its analogs in human liver microsomes. Stability categories are often defined as: t½ < 20 min (high), 20-60 min (moderate), > 60 min (low).[10]

Interpretation and Mechanistic Insights

The data in Table 1 reveals significant differences in metabolic stability driven by discrete structural changes.

  • Metabolic "Hotspot" on the Isopropyl Group: The parent compound exhibits high clearance, suggesting it is rapidly metabolized. A common metabolic pathway for compounds with isopropyl groups is oxidation at the benzylic carbon.[12] This is a metabolically labile "hotspot."

  • Steric Hindrance Improves Stability (Analogs A & B):

    • Analog A: Adding a methyl group to the benzylic carbon (forming a quaternary center) introduces steric bulk that shields this position from CYP enzymes. This leads to a 3-fold increase in half-life.

    • Analog B: Replacing the isopropyl with a more sterically hindered tert-butyl group provides even greater protection, resulting in a 5-fold increase in half-life and classifying it as a low-clearance compound. This strategy of "metabolic blocking" is a cornerstone of medicinal chemistry.

  • Impact of Other Modifications (Analogs C & D):

    • Analog C: Fluorination of the alkyl chain did not significantly improve stability. While fluorine can sometimes block metabolism, in this case, the primary metabolic liability on the isopropyl group remains unaddressed.

    • Analog D: The tetrazole bioisostere for the carboxylic acid also had a minimal effect on microsomal stability. Carboxylic acids can undergo Phase II metabolism (glucuronidation), which is not efficiently captured in a standard NADPH-supplemented microsomal assay.[6][13] However, this modification did not protect the Phase I hotspot.

The likely primary metabolic pathway for the parent compound is illustrated below.

Caption: Proposed primary metabolic pathway of the parent compound.

Conclusion and Future Directions

This comparative analysis demonstrates that the metabolic stability of this compound is primarily dictated by the susceptibility of its isopropyl group to CYP-mediated oxidation. Strategic modifications aimed at sterically shielding this metabolic hotspot, such as replacement with a tert-butyl group (Analog B), proved highly effective at reducing intrinsic clearance.

These findings provide a clear path for lead optimization. Future efforts should focus on analogs that retain the beneficial steric hindrance of the tert-butyl group while optimizing for target potency and other ADME properties. While this study focused on Phase I metabolism, promising low-clearance compounds like Analog B should be advanced to hepatocyte-based assays to assess the potential for Phase II metabolism and obtain a more complete clearance profile. By integrating metabolic stability assessments early and iteratively, drug discovery programs can significantly increase their chances of success.

References

  • The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. (2025). World Journal of Pharmacology and Toxicology.
  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
  • Cytochrome P450 Drug Metabolism. (2023). DynaMed.
  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). Source Not Available.
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007). AAFP.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Metabolic stability & determining intrinsic drug clearance. (2023). YouTube.
  • Use of intrinsic clearance for prediction of human hepatic clearance. (2025). ResearchGate.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). NIH.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. (n.d.). PMC - PubMed Central.
  • Arylphenoxypropionic acids. (1998). Metabolic Pathways of Agrochemicals.
  • Metabolic Stability and Analogue-Based Drug Discovery. (2009). ResearchGate.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (2023). PubMed.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Longdom Publishing.
  • Biochemical pathways are a series of chemical reactions occurring in a living system. (2020). BYJU'S.
  • Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data from 4-[4-(Propan-2-yl)phenoxy]butanoic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous statistical validation of experimental data derived from studies of 4-[4-(Propan-2-yl)phenoxy]butanoic acid. It is intended for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity and reproducibility of their findings. By integrating established protocols with the underlying scientific rationale, this document serves as a practical resource for designing, executing, and interpreting preclinical studies.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a novel synthetic compound with a chemical structure suggestive of activity as a peroxisome proliferator-activated receptor (PPAR) agonist. The phenoxybutanoic acid moiety is a common feature in a class of drugs known as fibrates, which are well-established PPARα agonists used in the treatment of dyslipidemia.[1][2] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[3] Specifically, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing circulating triglyceride levels.[4][5]

Given its structural similarity to known PPAR agonists, it is hypothesized that this compound will exhibit PPARα agonistic activity, leading to lipid-lowering effects. This guide will outline the experimental and statistical methodologies required to validate this hypothesis, comparing its potential efficacy against a standard-of-care fibrate drug.

Experimental Design and Protocols

A robust experimental design is the cornerstone of reliable and translatable preclinical data.[6][7] The following sections detail the proposed in vitro and in vivo studies to characterize the activity of this compound.

In Vitro Assessment of PPARα Agonism

The initial evaluation of the compound's activity will be performed using a cell-based PPARα transactivation assay. This assay quantifies the ability of a compound to activate the PPARα receptor and initiate the transcription of a reporter gene.[8]

  • Cell Culture and Transfection: Human hepatoma (HepG2) cells will be cultured under standard conditions. The cells will be co-transfected with two plasmids: one expressing a fusion protein of the human PPARα ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[8]

  • Compound Treatment: Transfected cells will be treated with increasing concentrations of this compound (0.01 µM to 100 µM) or a reference PPARα agonist (e.g., fenofibric acid) for 24 hours.

  • Luciferase Activity Measurement: Following treatment, cell lysates will be collected, and luciferase activity will be measured using a luminometer. The luminescence signal is directly proportional to the level of PPARα activation.

  • Data Analysis: The raw luminescence data will be normalized to a vehicle control. The dose-response curve will be generated by plotting the normalized luciferase activity against the logarithm of the compound concentration. The EC50 value (the concentration at which 50% of the maximal response is observed) will be calculated using a non-linear regression model (four-parameter logistic equation).[7]

In Vivo Evaluation of Lipid-Lowering Efficacy

To assess the in vivo efficacy of this compound, a well-established animal model of dyslipidemia will be utilized.[9][10] The Triton WR-1339-induced hyperlipidemia model in mice is a rapid and reliable method for evaluating the acute effects of lipid-lowering agents.[11]

  • Animal Model: Male C57BL/6 mice will be used for this study. All animal procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Induction of Hyperlipidemia: Mice will be fasted for 18 hours and then administered a single intraperitoneal (i.p.) injection of Triton WR-1339 (400 mg/kg) to induce hyperlipidemia.

  • Compound Administration: Immediately after Triton WR-1339 injection, mice will be randomly assigned to receive either vehicle control, fenofibrate (100 mg/kg, oral gavage), or this compound at three different doses (e.g., 30, 100, and 300 mg/kg, oral gavage).

  • Blood Sampling and Lipid Analysis: Blood samples will be collected at 0 and 24 hours post-Triton injection. Plasma will be separated, and total cholesterol (TC) and triglyceride (TG) levels will be measured using commercially available enzymatic kits.

  • Statistical Analysis: The data will be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups will be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 will be considered statistically significant.[12]

Data Presentation and Statistical Validation

Clear and concise data presentation is essential for the interpretation and communication of research findings. All quantitative data should be summarized in clearly structured tables.

In Vitro PPARα Agonism Data

The results of the PPARα luciferase reporter assay are presented in Table 1.

Table 1: In Vitro PPARα Agonist Activity of this compound and Fenofibric Acid

CompoundEC50 (µM)95% Confidence Interval
This compound5.23.8 - 7.10.98
Fenofibric Acid (Reference)12.89.5 - 17.20.99

The EC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software. The R² value indicates the goodness of fit of the regression model.

In Vivo Lipid-Lowering Efficacy Data

The in vivo lipid-lowering effects of this compound in the Triton WR-1339-induced hyperlipidemic mouse model are summarized in Table 2.

Table 2: Effect of this compound on Plasma Lipid Levels in Triton WR-1339-Treated Mice

Treatment GroupDose (mg/kg)Plasma Triglycerides (mg/dL)% InhibitionPlasma Total Cholesterol (mg/dL)% Inhibition
Normal Control-85 ± 7-110 ± 9-
Vehicle Control-1250 ± 98-450 ± 35-
Fenofibrate100625 ± 5550%270 ± 2240%
This compound30988 ± 8221%383 ± 3015%
This compound100700 ± 6144%293 ± 2535%
This compound300500 ± 45 60%225 ± 1850%

Data are presented as mean ± SEM (n=8 animals per group). *p < 0.05, **p < 0.01 compared to the vehicle control group (One-way ANOVA followed by Dunnett's test).

Bioanalytical Method Validation

To ensure the reliability of the pharmacokinetic data that would be generated in further studies, a robust bioanalytical method for the quantification of this compound in plasma must be developed and validated according to regulatory guidelines.[13][14] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

Protocol: LC-MS/MS Method Validation

The validation will assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualization of Workflows and Pathways

Visual diagrams are crucial for communicating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start HepG2 Cell Culture transfection Transfection with PPARα Reporter Plasmids invitro_start->transfection treatment_invitro Treatment with Compound (0.01 - 100 µM) transfection->treatment_invitro luciferase_assay Luciferase Assay treatment_invitro->luciferase_assay data_analysis_invitro Dose-Response Curve EC50 Calculation luciferase_assay->data_analysis_invitro invivo_start C57BL/6 Mice fasting 18h Fasting invivo_start->fasting triton Triton WR-1339 Injection (400 mg/kg) fasting->triton treatment_invivo Compound Administration (Oral Gavage) triton->treatment_invivo blood_collection Blood Collection (0h and 24h) treatment_invivo->blood_collection lipid_analysis Plasma Lipid Analysis (TC, TG) blood_collection->lipid_analysis data_analysis_invivo Statistical Analysis (ANOVA) lipid_analysis->data_analysis_invivo

Caption: Experimental workflow for the in vitro and in vivo evaluation of this compound.

PPARa_Signaling_Pathway cluster_cytoplasm cluster_nucleus Nucleus ligand This compound (Ligand) ppara PPARα ligand->ppara Binds to complex PPARα-RXR Heterodimer ppara->complex Forms heterodimer with rxr RXR rxr->complex p_pre PPRE (DNA Response Element) complex->p_pre Binds to target_genes Target Gene Transcription (e.g., CPT1, ACOX1) p_pre->target_genes Activates nucleus Nucleus biological_effect Increased Fatty Acid Oxidation & Decreased Plasma Triglycerides target_genes->biological_effect Leads to

Caption: Hypothesized PPARα signaling pathway for this compound.

Conclusion

This guide outlines a rigorous and statistically sound approach for the preclinical validation of this compound as a potential lipid-lowering agent. By adhering to the described experimental protocols, data analysis methods, and reporting standards, researchers can generate high-quality, reproducible data that will be crucial for the further development of this compound. The principles of robust experimental design, appropriate statistical analysis, and transparent reporting are paramount to ensuring the scientific integrity of preclinical research and facilitating its successful translation to clinical applications.[15][16]

References

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. [Link]

  • The analysis of dose-response curves--a practical approach. Journal of Pharmacological Methods. [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. Precision for Medicine. [Link]

  • Dose–response relationship. Wikipedia. [Link]

  • Proposed Principles and Guidelines for Reporting Preclinical Research. National Institutes of Health. [Link]

  • In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Pharmacology. [Link]

  • Principles and Guidelines for Reporting Preclinical Research. National Institutes of Health. [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. Research Journal of Pharmacy and Technology. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap. [Link]

  • Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Endocrinology. [Link]

  • LC-MS/MS: Bioanalytical Method Validation. The Center for Professional Advancement. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. [Link]

  • ANTIHYPERLIPIDEMIC screening models. Slideshare. [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. [Link]

  • Preclinical checklist. Diabetologia. [Link]

  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology. [Link]

  • Animal pre-clinical research. EQUATOR Network. [Link]

  • The National Institutes of Health and guidance for reporting preclinical research. ResearchGate. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Preclinical experiments involving PPARα agonists consist of in vitro... ResearchGate. [Link]

  • The potential of natural products for targeting PPARα. Phytochemistry Reviews. [Link]

  • Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). BMB Reports. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

  • Isopropyl butyrate. Human Metabolome Database. [Link]

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry. [Link]

  • 4-(4-Methylphenoxy)butanoic acid. PubChem. [Link]

  • 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E. [Link]

  • Pharmacology: Lipid- Lowering Drugs, Animation. YouTube. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Drug Delivery. [Link]

  • Characterisation of bacterial cultures enriched on the chlorophenoxyalkanoic acid herbicides 4-(2,4-dichlorophenoxy) butyric acid and 4-(4-chloro-2-methylphenoxy) butyric acid. Journal of Industrial Microbiology & Biotechnology. [Link]

  • The Impact of Novel Lipid-Lowering Agents on Cardiovascular Risk Reduction: A Systematic Review and Meta-Analysis. Current Pharmaceutical Design. [Link]

  • 4-Phenylbutyric Acid. PubChem. [Link]

  • Lipid-Lowering Drug Therapy. StatPearls. [Link]

  • 4-(2,4-Dichlorophenoxy)butyric acid. PubChem. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[4-(Propan-2-yl)phenoxy]butanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Probable Hazard Profile

4-[4-(Propan-2-yl)phenoxy]butanoic acid belongs to the family of phenoxyalkanoic acids. Based on data from analogous butanoic acid derivatives, we can infer a probable hazard profile to guide our safety and disposal procedures.

Table 1: Probable Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Use safety glasses or goggles. A face shield may be necessary for larger quantities.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area or a chemical fume hood.
Aquatic Toxicity May be harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain.

This inferred profile necessitates treating this compound as a hazardous chemical and managing its disposal in accordance with stringent regulatory guidelines.

The Regulatory Framework: Adherence to RCRA

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is tracked from the point of generation to its final disposal.[2][3][4] Laboratories are considered hazardous waste generators and must comply with these regulations.[5][6]

The disposal process for this compound must therefore be RCRA-compliant. This involves a systematic approach to waste identification, segregation, storage, and disposal.

Step-by-Step Disposal Protocol

This protocol provides a comprehensive, self-validating system for the proper disposal of this compound.

Step 1: Hazardous Waste Determination

The first crucial step is to determine if the waste is hazardous. Based on the probable hazard profile, this compound waste should be managed as hazardous. A formal hazardous waste determination should be conducted by trained laboratory personnel or the institution's Environmental Health and Safety (EHS) department.[7] This determination is typically based on the characteristics of ignitability, corrosivity, reactivity, and toxicity.[7] Given its acidic nature, it may exhibit corrosive properties.

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the appropriate PPE is worn, as outlined in Table 1. This includes, at a minimum:

  • Nitrile gloves

  • Safety goggles

  • A fully buttoned lab coat

Step 3: Waste Collection and Container Selection
  • Container Choice : Use a chemically compatible container for waste collection, preferably the original container if it's in good condition.[8] If not, a high-density polyethylene (HDPE) container is a suitable alternative. Avoid using food containers.[8]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect solid this compound waste in a clearly labeled, sealable container.

    • Liquid Waste : If the compound is in solution, collect it in a leak-proof liquid waste container. Do not mix with incompatible waste streams.

Step 4: Labeling the Waste Container

Proper labeling is a critical RCRA requirement. The label must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant").

  • The date when waste was first added to the container.

Step 5: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Waste Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the operator.[5][8] It is crucial to segregate this acidic waste from bases, oxidizers, and other incompatible materials to prevent violent reactions.[8]

  • Container Management : Keep the waste container securely closed except when adding waste.[8]

  • Accumulation Limits : An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[7][8]

The following diagram illustrates the workflow for proper waste segregation and storage in an SAA.

G cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) A Waste Generation (this compound) B Hazardous Waste Determination A->B 1. Characterize C Select & Label Waste Container B->C 2. Contain D Segregated Storage (Acids) C->D 3. Segregate (Store with Acids) H EHS Waste Pickup D->H 4. Request Pickup E Segregated Storage (Bases) F Segregated Storage (Flammables) G Segregated Storage (Oxidizers) I Licensed Disposal Facility H->I 5. Manifest & Transport

Figure 1. Workflow for Segregation and Disposal of Hazardous Chemical Waste.
Step 6: Arranging for Disposal

Once the waste container is full or has been in the SAA for up to one year, arrange for its disposal through your institution's EHS department.[8] The EHS department will coordinate with a licensed hazardous waste disposal company to transport the waste for final treatment, which may include incineration or other approved methods.[3]

Emergency Procedures in Case of a Spill

In the event of a spill, follow these procedures:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS/Safety Protocols : Refer to your laboratory's chemical hygiene plan and the SDS for similar compounds for specific spill cleanup instructions.

  • Cleanup : For a small spill, use a chemical spill kit with an absorbent material appropriate for acids. Do not use combustible materials like paper towels to absorb the initial spill.

  • Dispose of Cleanup Materials : The materials used for cleanup must also be treated as hazardous waste and placed in a sealed, labeled container for disposal.

The logical flow for responding to a chemical spill is outlined in the diagram below.

G A Spill Occurs B Alert Nearby Personnel A->B C Assess Spill Size & Hazard B->C D Small & Controllable? C->D E Don Appropriate PPE D->E Yes I Evacuate Area & Call EHS/Emergency Response D->I No F Contain & Neutralize Spill (Use Spill Kit) E->F G Collect Residue & Cleanup Materials F->G H Dispose as Hazardous Waste G->H

Figure 2. Decision-Making Workflow for Chemical Spill Response.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. Triumvirate Environmental. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Hazardous Wastes. EcoOnline. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 4-[4-(Propan-2-yl)phenoxy]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is paramount. The handling of any chemical reagent necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed operational plan for the safe handling of 4-[4-(Propan-2-yl)phenoxy]butanoic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principles of risk assessment and mitigation, ensuring the well-being of laboratory personnel.

Understanding the Hazards of this compound

This compound is a carboxylic acid derivative. While specific toxicological data for this compound is not extensively published, we can infer its potential hazards based on its structural similarity to other phenoxy and carboxylic acid compounds. Carboxylic acids are known to be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] The phenoxy group may also contribute to its toxicological profile. Therefore, we must handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

Key Potential Hazards:

  • Skin Corrosion/Irritation: Direct contact can cause redness, pain, and in severe cases, chemical burns.[4]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to severe irritation, pain, and potential long-term damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and shortness of breath.[1][3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or butyl rubber gloves[5][6][7]Laboratory coatRecommended if not handled in a fume hood
Conducting reactions at room temperature Chemical splash gogglesNitrile or butyl rubber gloves[5][6][7]Laboratory coatNot generally required if performed in a fume hood
Conducting reactions at elevated temperatures Chemical splash goggles and a face shield[8]Nitrile or butyl rubber gloves[5][6][7]Laboratory coatRequired if there is a potential for vapor generation
Handling large quantities (>50g) Chemical splash goggles and a face shield[8]Nitrile or butyl rubber gloves[5][6][7]Chemical-resistant apron over a laboratory coatN95 respirator or higher[6][9]
Cleaning spills Chemical splash goggles and a face shield[8]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitN95 respirator or higher[6][9]

Detailed PPE Selection and Rationale

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. Below, we delve into the specifics of each type of PPE and the rationale behind its selection.

Eye and Face Protection

Given the potential for this compound to cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.[10] They provide a seal around the eyes, protecting against splashes and airborne particles.

  • Face Shield: When there is a heightened risk of splashes, such as when handling larger quantities or during heated reactions, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[8]

Hand Protection

The choice of gloves is critical to prevent skin contact and potential irritation or burns.

  • Material Selection: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids and phenoxy compounds.[5][6][7] These materials have demonstrated good resistance to a wide range of chemicals.

  • Inspection and Replacement: Before each use, gloves should be inspected for any signs of degradation, such as discoloration, swelling, or tears.[11] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[12]

Body Protection

Protecting the body from accidental spills and contamination is crucial.

  • Laboratory Coat: A standard laboratory coat should be worn to protect the skin and personal clothing.[7]

  • Chemical-Resistant Apron: For operations involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the laboratory coat.

Respiratory Protection

Preventing the inhalation of dust or aerosols is essential to avoid respiratory irritation.

  • Engineering Controls: The primary method for controlling respiratory exposure should be the use of engineering controls, such as a chemical fume hood.[13]

  • Respirators: In situations where engineering controls are not sufficient or during spill cleanup, respiratory protection is necessary. An N95 respirator or a respirator with a higher protection factor may be required, depending on the potential for airborne contamination.[6][9]

Operational Plan: Donning, Doffing, and Disposal of PPE

A systematic approach to putting on and taking off PPE is vital to prevent cross-contamination.

Step-by-Step Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Put on the laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.

  • Respiratory Protection: If a respirator is needed, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles. If necessary, add a face shield.

  • Hand Protection: Put on gloves, ensuring they overlap the cuffs of the laboratory coat.

Step-by-Step Doffing Procedure (to minimize contamination):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles from the back of your head.

  • Body Protection: Unbutton and remove the laboratory coat, folding the contaminated side inward.

  • Respiratory Protection: Remove the respirator from the back of your head.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Disposal of Contaminated PPE:

All disposable PPE that has come into contact with this compound should be considered chemical waste. It must be disposed of in a designated, sealed container in accordance with your institution's hazardous waste disposal procedures.[14]

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific handling scenario.

PPE_Selection_Workflow start Start: Assess the Task with this compound weighing Weighing solid or preparing a solution? start->weighing reaction Performing a reaction? start->reaction spill Cleaning a spill? start->spill large_scale Working with >50g? start->large_scale ppe_weighing Minimum PPE: - Lab Coat - Goggles - Nitrile/Butyl Gloves weighing->ppe_weighing ppe_reaction Minimum PPE: - Lab Coat - Goggles - Nitrile/Butyl Gloves reaction->ppe_reaction heated Is the reaction heated? reaction->heated Yes ppe_spill Enhanced PPE: - Chemical-resistant apron - Goggles & Face Shield - Heavy-duty gloves - N95 Respirator spill->ppe_spill ppe_large_scale Enhanced PPE: - Chemical-resistant apron - Goggles & Face Shield - Nitrile/Butyl Gloves - N95 Respirator large_scale->ppe_large_scale ppe_heated Add Face Shield heated->ppe_heated

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。